Dicaffeoylquinic acid
Description
1,4-Dicaffeoylquinic acid has been reported in Pyrus communis, Urospermum picroides, and other organisms with data available.
Properties
IUPAC Name |
(3R,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXQRCXQQWUFQV-RDJMKVHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-34-9, 251320-68-0 | |
| Record name | 1,4-Dicaffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dicaffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251320680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-allyl-1,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo]oxy]-3,5-dihydroxycyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DICAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50048OZ68I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds belonging to the larger family of chlorogenic acids. They are esters formed from one molecule of quinic acid and two molecules of caffeic acid. Exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, DCQAs have garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the natural sources, distribution of various isomers, and the analytical methodologies used for their study.
Natural Sources and Distribution
Dicaffeoylquinic acids are widely distributed throughout the plant kingdom, with notable concentrations found in a variety of dietary and medicinal plants. The distribution and concentration of specific DCQA isomers can vary significantly between plant species, the part of the plant, and even the cultivar.
Major Dietary Sources
Coffee (Coffea spp.) : Green and roasted coffee beans are a major dietary source of DCQAs. The concentration of different isomers can be influenced by the coffee species (Arabica vs. Robusta) and the degree of roasting. Generally, green coffee beans have higher concentrations of DCQAs, which can be isomerized or degraded during the roasting process. The most abundant isomers found in coffee are 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid.
Artichoke (Cynara cardunculus var. scolymus) : The leaves of the globe artichoke are a particularly rich source of DCQAs, with 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid being prominent.[1][2] The concentration of these compounds contributes to the traditional medicinal use of artichoke leaf extract for hepatoprotective and digestive ailments.
Sweet Potato (Ipomoea batatas) : The leaves of the sweet potato plant are a potent source of DCQAs, often containing higher concentrations than the tuberous roots.[3][4][5][6] The primary isomers found in sweet potato leaves are 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid.[3][5] The specific amounts can vary depending on the cultivar.[3][5]
Medicinal Plant Sources
Echinacea spp. : Various species of Echinacea, a popular medicinal herb, are known to contain DCQAs, which are believed to contribute to their immunomodulatory properties.
Hedera helix (Ivy) : Ivy leaf extracts, commonly used in respiratory remedies, also contain dicaffeoylquinic acids.
Lonicera japonica (Japanese Honeysuckle) : This plant, used in traditional Chinese medicine, is another significant source of various DCQA isomers.
Quantitative Data on Dicaffeoylquinic Acid Content
The following tables summarize the quantitative data for major DCQA isomers found in various natural sources. It is important to note that these values can be influenced by factors such as cultivar, growing conditions, and extraction methods.
| Plant Source | Plant Part | 3,4-diCQA (µg/g DW) | 3,5-diCQA (µg/g DW) | 4,5-diCQA (µg/g DW) | Reference |
| Sweet Potato (Ipomoea batatas) | |||||
| Yellow Leaf | Leaves | 3167 ± 203 | 2094 ± 230 | 480.51 ± 31.80 | [3][5] |
| Green Leaf | Leaves | - | - | 527.20 ± 41.10 | [3][5] |
| Purple Leaf | Leaves | - | - | 804.27 ± 56.60 | [3][5] |
| Plant Source | Plant Part | 1,3-O-diCQA (mg/100g DM) | 3,4-O-diCQA (mg/100g DM) | 3,5-O-diCQA (mg/100g DM) | 1,5-O-diCQA (mg/100g DM) | 4,5-O-diCQA (mg/100g DM) | Reference |
| Globe Artichoke (Cynara cardunculus var. scolymus) | |||||||
| Floral Stem | - | 1.2 ± 0.2 | 8.5 ± 1.3 | 20.8 ± 0.8 | 1.6 ± 0.2 | 9.7 ± 0.8 | [2] |
| Receptacle and Inner Bracts | - | 13.2 ± 1.3 | - | 37.8 ± 2.7 | 14.3 ± 0.4 | 1.4 ± 0.3 | [2] |
| Outer Bracts | - | 1.3 ± 0.2 | 6.5 ± 0.9 | 70.1 ± 3.6 | 0.8 ± 0.0 | - | [2] |
| Leaves | - | 26.7 ± 6.0 | - | 0.1 ± 0.0 | 7.5 ± 1.1 | - | [2] |
| Plant Source | By-Product | 3,4-diCQA ( g/100g ) | 3,5-diCQA ( g/100g ) | Reference |
| Coffee (Coffea spp.) | ||||
| Coffee Pulp | - | 0.06 | 0.06 | [7] |
| Spent Coffee Grounds | - | - | up to 5.79 (total diCQAs) | [7] |
Experimental Protocols
The accurate extraction, separation, and quantification of DCQA isomers are crucial for research and development. The following sections detail common methodologies.
Extraction of Dicaffeoylquinic Acids from Plant Material
1. Solvent Extraction
-
Materials:
-
Dried and powdered plant material
-
100% Methanol
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Weigh the dried, powdered plant material.
-
Suspend the powder in 100% methanol (a common ratio is 1:10 w/v).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the methanol extract using a rotary evaporator to obtain a crude extract.[8]
-
2. Ultrasound-Assisted Extraction (UAE)
-
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., Methanol:Acetone 4:1, v/v, pH 6.0)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
-
Procedure:
Purification of Dicaffeoylquinic Acids
-
Materials:
-
Crude extract
-
Polyamide resin
-
Sephadex LH-20 resin
-
Glass chromatography columns
-
Elution solvents (e.g., ethanol-water gradients, methanol)
-
-
Procedure:
-
Polyamide Column Chromatography:
-
Pack a glass column with polyamide resin.
-
Dissolve the crude extract and load it onto the column.
-
Elute with a stepwise gradient of ethanol in water.
-
Collect and pool fractions containing DCQAs, monitored by TLC or HPLC.[8]
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the pooled fractions from the polyamide column.
-
Load the concentrated sample onto a Sephadex LH-20 column.
-
Elute with methanol to obtain purified DCQAs.[8]
-
-
Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: Standard HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Gradient Program (Representative):
-
0-8 min, 15% B
-
8-12 min, 15-30% B
-
12-16 min, 30% B
-
16-20 min, 30-15% B
-
20-25 min, 15% B[9]
-
-
Detection: DAD at 320-330 nm.
-
Quantification: Based on a calibration curve of a certified reference standard.[9]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: Reversed-phase C18 column.[10]
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[10]
-
Mass Spectrometer: Triple quadrupole or ion trap for MS/MS or MSn analysis.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Monitoring the precursor ion [M-H]⁻ at m/z 515 and its characteristic fragment ions (e.g., m/z 353, 191, 179, 173).[10] The relative abundance of these fragment ions can be used to differentiate between isomers.[10][11]
Signaling Pathways Modulated by Dicaffeoylquinic Acids
Dicaffeoylquinic acids exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that 4,5-dicaffeoylquinic acid can inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[12][13]
References
- 1. Bioactive Compounds from Artichoke and Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Analysis of Chlorogenic Acid in Sweet Potato Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Content of Phenolic Acids and Flavonols in the Leaves of Nine Varieties of Sweet Potatoes (Ipomoea batatas L.) Depending on Their Development, Grown in Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
isomers of dicaffeoylquinic acid and their structures
An In-depth Technical Guide to the Isomers of Dicaffeoylquinic Acid: Structures, Analysis, and Biological Activity
Introduction
Dicaffeoylquinic acids (diCQAs) are a significant class of phenolic compounds found widely in the plant kingdom, notably in coffee beans, artichokes, and various medicinal herbs.[1] These molecules are esters formed from the combination of one quinic acid molecule and two caffeic acid molecules.[1] The specific attachment points of the two caffeoyl groups to the quinic acid core give rise to several positional isomers. The six most common isomers are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid.[1]
These isomers share the same molecular weight and elemental composition, making their differentiation a considerable analytical challenge.[1] However, their distinct stereochemistry often leads to different biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4] This guide provides a comprehensive overview of diCQA isomers, focusing on their structures, comparative quantitative data, and the detailed experimental protocols used for their analysis, tailored for researchers, scientists, and drug development professionals.
Core Structures of this compound Isomers
The fundamental structure of a this compound consists of a quinic acid core, which is a cyclohexanecarboxylic acid with four hydroxyl groups. Two of these hydroxyl groups are esterified with caffeic acid. The numbering of the carbon atoms on the quinic acid ring dictates the nomenclature of the resulting isomer. For example, in 3,5-dicaffeoylquinic acid, the caffeoyl groups are attached at positions 3 and 5 of the quinic acid ring. While all isomers share the parent deprotonated molecule [M-H]⁻ at m/z 515 in mass spectrometry, their structural differences are key to their separation and distinct biological functions.[1][5]
Quantitative Data Summary
The differentiation and quantification of diCQA isomers are critical for understanding their respective biological activities. The following tables summarize key quantitative data related to their mass spectrometry fragmentation and antioxidant properties.
Table 1: Characteristic Mass Spectrometry Fragmentation of diCQA Isomers
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for distinguishing diCQA isomers. Upon collision-induced dissociation (CID), the parent ion (m/z 515) fragments into characteristic product ions. The relative intensities of these fragments are often diagnostic for specific isomers.[1] The ease of removing a caffeoyl residue generally follows the order: 1 ≈ 5 > 3 > 4.[6][7][8]
| Isomer | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Diagnostic Features |
| 1,5-diCQA | 515 | 353, 191, 179 | The ease of caffeoyl residue removal is high.[1] |
| 3,4-diCQA | 515 | 353, 191, 179, 173 | Can be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.[1] |
| 3,5-diCQA | 515 | 353, 191, 179 | Shows a selective loss of water under certain conditions, a feature not observed for the 4,5-isomer.[1] |
| 4,5-diCQA | 515 | 353, 191, 179 | Exhibits different fragment ion ratios compared to other isomers. |
Data compiled from literature sources.[1]
Table 2: Comparative Antioxidant Activity of diCQA Isomers
Dicaffeoylquinic acids are potent antioxidants. Their activity can be quantified using various assays, with results often expressed as IC50 or EC50 values (the concentration required to achieve 50% of the maximal effect). Studies suggest that 4,5-diCQA may exhibit superior antioxidant activity compared to its other isomers in some assays.[9]
| Isomer | Assay | Result | Unit |
| 3,4-diCQA | DPPH Scavenging Activity | 68.91 | EC50 (µg/mL)[9] |
| Ferric Reducing Activity | 2.18 | EC50 (µg/mL)[9] | |
| 3,5-diCQA | DPPH Radical Scavenging | 71.8 | IC50 (µM)[10] |
| Superoxide Production Inhibition (fMLF-activated neutrophils) | 1.92 | IC50 (µM)[10] | |
| 4,5-diCQA | DPPH Radical Scavenging | 19.8 | IC50 (µM)[4] |
| Superoxide Production Inhibition (fMLF-activated neutrophils) | 1.49 | IC50 (µM)[4] |
Note: Direct comparison of values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and robust methodologies are crucial for the accurate study of diCQA isomers.
Protocol for Extraction and Quantification of diCQA Isomers by LC-MS
This protocol provides a general method for extracting and analyzing diCQAs from plant material.[11]
Materials:
-
Fresh or freeze-dried plant tissue
-
80% Methanol
-
Vortex mixer and sonicator
-
Centrifuge
-
0.22 µm syringe filters
-
LC-MS system
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Extraction: Grind the plant tissue to a fine powder. Extract the powder with 80% methanol at a 1:10 (w/v) ratio by vortexing and sonicating.[11]
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes to pellet solid debris.[11]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.[11]
-
LC-MS Analysis: Inject the filtered extract onto the LC-MS system.
-
Separation: Separate the diCQA isomers using a reversed-phase C18 column and a gradient elution with the mobile phases A and B.[1][11]
-
Detection: Detect and quantify the isomers using mass spectrometry in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 515 and its characteristic fragments.[1][5]
Protocol for Isolation and Purification of 4,5-diCQA from Green Coffee Beans
This protocol details a multi-step process for purifying a specific isomer for further study.[12]
Part 1: Crude Extraction
-
Sample Preparation: Grind high-quality green coffee beans to a fine powder (< 0.5 mm).[12]
-
Solvent Extraction: Weigh 100 g of the powder and add 1 L of 70% ethanol. Sonicate the mixture for 30 minutes, followed by stirring at room temperature for at least 4 hours.[12]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.[12]
Part 2: Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Use a C18 SPE cartridge, conditioned sequentially with methanol and then water.
-
Loading: Dissolve the crude extract in water and load it onto the cartridge.
-
Washing: Wash the cartridge with water to remove highly polar impurities.
-
Elution: Elute the diCQA fraction with 80% methanol. Evaporate the methanol to yield a semi-purified extract.[12]
Part 3: Preparative HPLC Purification
-
System: Use a preparative HPLC system with a UV-Vis detector and a fraction collector. A C18 column is typically used.[12]
-
Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase and filter it through a 0.45 µm syringe filter.[12]
-
Chromatography: Inject the sample and run a gradient elution program optimized to separate the target 4,5-diCQA isomer from other compounds.
-
Fraction Collection: Collect the fractions corresponding to the 4,5-diCQA peak based on the UV chromatogram.
-
Purity Analysis: Confirm the purity of the collected fraction using analytical HPLC-MS.
Protocol for DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of chemical compounds.[9]
Procedure:
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), typically 0.1 mM, in methanol or ethanol.[9]
-
Reaction Mixture: Add various concentrations of the diCQA isomer sample to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[9]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.[9]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 (where A_control is the absorbance of the DPPH solution without the sample).[9]
-
IC50 Determination: Determine the IC50 value, the concentration required to scavenge 50% of DPPH radicals, by plotting the inhibition percentage against the sample concentrations.[9]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the comparative analysis of diCQA isomer antioxidant activity.
Caption: General workflow for the differentiation of diCQA isomers using LC-MS/MS.
Caption: Activation of the Nrf2 antioxidant signaling pathway by diCQA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Discriminating between the six isomers of this compound by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 3,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers
Introduction: 3,5-Dicaffeoylquinic acid (3,5-diCQA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 3,5-diCQA, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Core Biological Activities
3,5-Dicaffeoylquinic acid exhibits a broad spectrum of pharmacological effects, primarily attributed to its strong antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a range of pathological conditions, including neurodegenerative diseases, cancer, viral infections, and metabolic disorders.
Antioxidant Activity
3,5-diCQA is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] Its antioxidant capacity is attributed to the presence of two caffeoyl groups, which act as hydrogen donors to scavenge reactive oxygen species (ROS).
Quantitative Antioxidant Data
| Assay | Parameter | Result | Reference(s) |
| DPPH Radical Scavenging | IC₅₀ | 71.8 µM | [1] |
| DPPH Radical Scavenging | IC₅₀ | 4.26 µg/mL | [2] |
| ABTS Radical Scavenging | TEAC | 0.9974 | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Activity | 3.84 mmole of Trolox equivalent/g | [2] |
| Superoxide Production in Human Neutrophils | IC₅₀ | 1.92 µM | [1] |
| Intracellular ROS Scavenging (HT-1080 cells) | Scavenging Ratio | 43.8% at 10 µM | [3] |
Experimental Protocols: Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of 3,5-diCQA in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of dilutions to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).
-
In a microplate well or cuvette, mix a specific volume of the 3,5-diCQA solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC₅₀ value is determined from the dose-response curve.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of 3,5-diCQA to the diluted ABTS•+ solution.
-
Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the 3,5-diCQA sample to the FRAP reagent.
-
Measure the absorbance of the reaction mixture at 593 nm after a set incubation time (e.g., 4 minutes). The change in absorbance is proportional to the reducing power of the sample.
-
Signaling Pathway: Nrf2-Mediated Antioxidant Response
3,5-diCQA can also exert indirect antioxidant effects by activating the Nrf2/Keap1 pathway, a key regulator of cellular defense against oxidative stress.[4][5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.
Anti-inflammatory Activity
3,5-diCQA demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][6]
Quantitative Anti-inflammatory Data
| Assay | Cell/Animal Model | Parameter | Result | Reference(s) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 cells | IC₅₀ | Effective inhibition (50–250 µg/mL) | [2] |
| LPS-induced Acute Lung Injury | Mice | Dose | 25 mg/kg | [1] |
Experimental Protocols: Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 3,5-diCQA for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the control group.
-
Incubate for a further period (e.g., 24 hours).
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
The absorbance is read at 540-550 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
-
LPS-induced TNF-α Expression in RAW 264.7 Cells:
-
Culture RAW 264.7 cells to a suitable confluency.
-
Pre-incubate the cells with different concentrations of 3,5-diCQA.
-
Stimulate with LPS for a defined period.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Signaling Pathway: Inhibition of MCP3/JAK2/STAT3 Signaling
In microglial cells, 3,5-diCQA has been shown to attenuate inflammation by suppressing the MCP3/JAK2/STAT3 signaling pathway, which in turn enhances autophagy.[6]
Neuroprotective Effects
3,5-diCQA has demonstrated significant neuroprotective properties, primarily by mitigating oxidative stress-induced neuronal cell death.[7][8][9]
Quantitative Neuroprotective Data
| Assay | Cell Model | Result | Reference(s) |
| H₂O₂-induced Cell Death Attenuation | SH-SY5Y cells | Attenuated neuronal death and caspase-3 activation | [7] |
| Aβ (1-42)-induced Toxicity Protection | SH-SY5Y cells | Increased cell viability and intracellular ATP levels | [8] |
| Aβ peptide-induced Oxidative Stress | PC-12 cells | Decreased intracellular oxidative stress by 51.3% and increased cell viability up to 2.8 times | [9] |
Experimental Protocols: Neuroprotection Assays
-
MTT Assay for Cell Viability:
-
Seed neuronal cells (e.g., SH-SY5Y or PC-12) in a 96-well plate.
-
Pre-treat the cells with various concentrations of 3,5-diCQA.
-
Induce neurotoxicity with an appropriate agent (e.g., H₂O₂, Amyloid-β peptide).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm). Cell viability is proportional to the absorbance.[10]
-
-
Caspase-3 Activity Assay:
-
Culture and treat SH-SY5Y cells as described for the MTT assay.
-
Lyse the cells to release intracellular contents.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubate to allow for enzymatic cleavage of the substrate by active caspase-3.
-
Measure the fluorescence of the released fluorophore (e.g., AMC) using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.[7]
-
Signaling Pathway: PI3K/Akt Activation
3,5-diCQA can protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway, a crucial cell survival pathway.[11][12]
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-depth Technical Guide to the Antioxidant Mechanisms of 4,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring phenolic compound, has emerged as a molecule of significant interest in the scientific community due to its potent antioxidant properties.[1][2] As a derivative of caffeic acid and quinic acid, its unique chemical structure, featuring two caffeoyl groups with ortho-dihydroxy phenolic rings, underpins its robust capacity to counteract oxidative stress.[1] Oxidative stress is a key etiological factor in a wide array of chronic and degenerative diseases, making 4,5-diCQA a promising lead candidate for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive examination of the multifaceted antioxidant mechanisms of 4,5-diCQA, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
Core Antioxidant Mechanisms
The antioxidant efficacy of 4,5-dicaffeoylquinic acid is multifaceted, involving both direct and indirect mechanisms. This dual-action approach allows it to not only neutralize existing reactive oxygen species (ROS) but also to bolster the endogenous antioxidant defenses of the cell.[1][4]
Direct Radical Scavenging Activity
4,5-diCQA is an efficient scavenger of free radicals.[1] Its chemical structure enables it to donate hydrogen atoms or electrons to neutralize a wide variety of reactive radicals.[1] This direct antioxidant action has been quantified in several cell-free assays, demonstrating its ability to effectively scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1][5] The primary mechanisms involved in its radical scavenging activity are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to quench radicals.[1]
-
Electron Transfer (ET): The molecule can directly transfer an electron to reduce a radical species.[1]
Indirect Antioxidant Activity via Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, 4,5-diCQA exerts indirect antioxidant effects by modulating key intracellular signaling pathways.[4] This leads to the upregulation of a suite of antioxidant and cytoprotective genes, providing a more sustained defense against oxidative stress.
Nrf2/ARE Pathway Activation: 4,5-diCQA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by 4,5-diCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes, leading to their transcription.[4] This results in the increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[6][7]
Modulation of MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also influenced by 4,5-diCQA.[8] Its antioxidant effects are, in part, mediated by the suppression of MAPK phosphorylation, which can in turn modulate inflammatory responses and cellular stress.[8][9]
Quantitative Data on Antioxidant and Related Activities
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative perspective on the efficacy of 4,5-dicaffeoylquinic acid and its isomers.
Table 1: In Vitro Radical Scavenging and Antioxidant Activity
| Compound | Assay | Parameter | Result | Reference |
| 4,5-Dicaffeoylquinic Acid | DPPH | IC50 | 19.8 µM | [5] |
| 3,5-Dicaffeoylquinic Acid | DPPH | IC50 | 4.26 µg/mL | [5] |
| 3,5-Dicaffeoylquinic Acid | ABTS | TEAC | 0.9974 | [5] |
| 3,5-Dicaffeoylquinic Acid | FRAP | Activity | 3.84 mmol TE/g | [5] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of free radicals; a lower value signifies higher activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity to the standard antioxidant, Trolox.[5]
Table 2: In Vitro Anti-inflammatory Effects
| Effect Measured | Model System | Treatment Concentration | Key Finding | Reference |
| TNF-α Expression Inhibition | LPS-stimulated RAW264.7 cells | 4 µM | 40% inhibition | [1] |
| IL-6 Expression Inhibition | LPS-stimulated RAW264.7 cells | 4 µM | 20% inhibition | [8] |
| PGE2 Production Inhibition | LPS-stimulated RAW264.7 cells | 4 µM | 55% inhibition | [8] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 4–40 µM | Dose-dependent reduction | [1] |
Table 3: In Vivo Anti-inflammatory Effects
| Effect Measured | Model System | Treatment Dose | Key Finding | Reference |
| Paw Edema Inhibition | Carrageenan-induced rat model | 20 mg/kg | Effect comparable to 10 mg/kg diclofenac sodium at 5 hours | [1] |
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][5]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and stored in the dark.[1]
-
Sample Preparation: Prepare a stock solution of 4,5-diCQA in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to obtain a range of concentrations.[5]
-
Reaction: In a microplate well or cuvette, mix a specific volume of the 4,5-diCQA solution with the DPPH solution. A control is prepared using the solvent instead of the antioxidant solution.[5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical is observed as a color change from deep violet to yellow.[5]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of 4,5-diCQA.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[5]
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[1]
-
Sample Preparation: Prepare a series of dilutions of 4,5-diCQA as described for the DPPH assay.[1]
-
Reaction: Add a small volume of the 4,5-diCQA sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).[1]
-
Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).[5]
-
Measurement: The absorbance is measured at 734 nm.[1]
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression of specific proteins, such as Nrf2, HO-1, and components of the MAPK pathway.[8]
-
Cell Lysis: After treatment with 4,5-diCQA, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of target proteins is normalized to a loading control (e.g., β-actin or α-tubulin) to compare relative protein levels.[1]
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 4,5-Dicaffeoylquinic Acid
Caption: Signaling pathways modulated by 4,5-Dicaffeoylquinic acid.
Experimental Workflow for In Vitro Antioxidant Assessment
Caption: Workflow for in vitro antioxidant assessment.
Conclusion
4,5-Dicaffeoylquinic acid demonstrates significant promise as a potent antioxidant agent.[1][4][8] Its dual-action mechanism, involving both direct radical scavenging and the modulation of critical cytoprotective signaling pathways like Nrf2/ARE, positions it as a compelling candidate for further investigation in the context of oxidative stress-related diseases.[1][4] The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this remarkable natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Dicaffeoylquinic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dicaffeoylquinic acid (diCQA), a naturally occurring phenolic compound found in various plants, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory properties of diCQA, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its activity. This document is intended for researchers, scientists, and drug development professionals investigating new anti-inflammatory agents.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Emerging evidence also points to the involvement of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[1][2] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.[3][4]
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation, comprising a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Inflammatory stimuli lead to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that promote the expression of inflammatory mediators.
Studies have consistently demonstrated that this compound can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in response to inflammatory stimuli.[1][2] By inhibiting the activation of these key kinases, diCQA effectively dampens the inflammatory response.[4]
JAK/STAT Signaling Pathway
More recent research has indicated that this compound may also exert its anti-inflammatory effects through the JAK/STAT pathway.[5] This pathway is crucial for signaling by numerous cytokines. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. 3,5-diCQA has been shown to suppress the expression of Monocyte Chemoattractant Protein-3 (MCP-3), leading to reduced phosphorylation of JAK2 and STAT3.[5]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings, providing a comparative overview of its potency.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | Mediator/Marker | Concentration of diCQA | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS (50 ng/mL) | Nitrite Production | 1, 2, 4 µM | Dose-dependent reduction | [6] |
| RAW264.7 Macrophages | LPS (50 ng/mL) | PGE2 Production | 4 µM | 55% inhibition | [7] |
| RAW264.7 Macrophages | LPS (50 ng/mL) | TNF-α Expression | 1, 2, 4 µM | Dose-dependent reduction | [6] |
| RAW264.7 Macrophages | LPS (50 ng/mL) | IL-6 Expression | 1, 2, 4 µM | Dose-dependent reduction | [6] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | iNOS mRNA Expression | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | COX-2 mRNA Expression | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| BV2 Microglia | LPS | Pro-inflammatory Cytokines | Not specified | Significant reduction | [5] |
In Vivo Studies
| Animal Model | Inflammatory Agent | diCQA Isomer | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | Carrageenan | 4,5-diCQA | 5, 10, 20 mg/kg | Oral | Dose-dependent suppression of paw edema | [3] |
| Rat | Carrageenan | 4,5-diCQA | 20 mg/kg | Oral | Significant decrease in iNOS, COX-2, and TNF-α expression in paw tissue | [7] |
| Mouse | Complete Freund's Adjuvant (CFA) | 3,5-diCQA | Not specified | Oral | Attenuation of pain hypersensitivity and foot swelling | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity in Macrophages
A common in vitro model utilizes the RAW264.7 murine macrophage cell line stimulated with LPS to induce an inflammatory response.
-
Cell Culture and Treatment:
-
RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding LPS to the culture medium.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[8]
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The levels of these pro-inflammatory mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
-
-
Western Blot Analysis of Signaling Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, NF-κB p65, ERK, JNK, p38).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory effects of compounds.
-
Animal Dosing and Edema Induction:
-
Rodents (typically rats or mice) are orally administered this compound or a vehicle control.
-
After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[10]
-
-
Measurement of Paw Edema:
-
The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
-
Biochemical Analysis of Paw Tissue:
-
At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected.
-
The tissue is homogenized, and the levels of pro-inflammatory markers (e.g., iNOS, COX-2, TNF-α) are quantified using Western blotting or ELISA.[7]
-
Conclusion
The collective evidence strongly supports the potent anti-inflammatory properties of this compound. Its multifaceted mechanism of action, primarily through the concurrent inhibition of the NF-κB and MAPK signaling pathways, and potentially the JAK/STAT pathway, provides a robust basis for its observed effects on a wide array of pro-inflammatory mediators. The efficacy of this compound in both in vitro and in vivo models of inflammation underscores its potential as a lead compound for the development of novel and effective anti-inflammatory drugs. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]
- 5. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cytokines (TNF-α, IL-6 and PGE2) [bio-protocol.org]
- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dicaffeoylquinic Acid Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds derived from the phenylpropanoid pathway in plants. These specialized metabolites are esters of caffeic acid and quinic acid. Renowned for their potent antioxidant, anti-inflammatory, and antiviral properties, DCQAs are of increasing interest for their therapeutic potential in drug development and as high-value nutraceuticals. In plants, they play a crucial role in defense mechanisms against various biotic and abiotic stresses, such as UV radiation and pathogens. This technical guide provides a comprehensive overview of the DCQA biosynthesis pathway, its regulation, and detailed methodologies for its study.
The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids
The biosynthesis of DCQAs is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which act as acyl donors for the esterification of quinic acid. The initial product, a mono-caffeoylquinic acid (CQA), serves as the precursor for the formation of various DCQA isomers.
The formation of 5-O-caffeoylquinic acid (5-CQA), the most common CQA, can occur through several routes. The key enzymes involved in the core pathway leading to DCQAs are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A cytochrome P450 enzyme (CYP98) that hydroxylates the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinate to the corresponding caffeoyl ester.
-
Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): An acyltransferase that can utilize both shikimate and quinate as acyl acceptors from hydroxycinnamoyl-CoAs. It is considered a pivotal enzyme in lignin biosynthesis.
-
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): An acyltransferase with a preference for quinate as the acyl acceptor, catalyzing the formation of caffeoylquinic acid from caffeoyl-CoA and quinic acid.
The formation of DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, occurs through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule. This reaction can also be catalyzed by HQT, highlighting its dual catalytic activity.
The Pharmacological Landscape of Dicaffeoylquinic Acids: A Technical Guide for Researchers
Introduction: Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds naturally occurring in various medicinal plants, such as those from the Asteraceae and Lamiaceae families. As esters of caffeic acid and quinic acid, they exist as several positional isomers, with 1,3-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid being the most extensively studied. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. This technical guide provides an in-depth overview of the pharmacological profiles of different DCQAs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Pharmacological Activities of Dicaffeoylquinic Acid Isomers
The diverse biological effects of DCQAs are attributed to their unique chemical structures, which enable them to modulate various cellular processes. The following sections summarize the key pharmacological activities supported by quantitative data.
Antioxidant Activity
Dicaffeoylquinic acids are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. Their antioxidant capacity is often attributed to the presence of multiple hydroxyl groups on the caffeoyl moieties, which can donate hydrogen atoms to scavenge reactive oxygen species (ROS).
Table 1: Antioxidant Activity of this compound Isomers
| Isomer | Assay | IC50 / EC50 | Reference |
| 1,3-diCQA | Lipid Peroxidation (TBHP-induced) | EC50: 23.6 µM | [1] |
| 3,4-diCQA | DPPH Radical Scavenging | EC50: 68.91 µg/mL | [2] |
| 3,4-diCQA | Ferric Reducing Activity | EC50: 2.18 µg/mL | [2] |
| 3,5-diCQA | DPPH Radical Scavenging | IC50: 4.26 µg/mL | [2][3] |
| 3,5-diCQA | Superoxide Anion Radical Scavenging | IC50: 2.9 µg/mL | [4] |
| 4,5-diCQA | DPPH Radical Scavenging | IC50: 19.8 µM | [2] |
Anti-inflammatory Activity
DCQAs exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.
Table 2: Anti-inflammatory Activity of this compound Isomers
| Isomer | Assay | Cell Line / Model | IC50 / Effect | Reference |
| 3,4-diCQA | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Potent inhibition | [5] |
| 3,5-diCQA | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Potent inhibition | [3][5] |
| 4,5-diCQA | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Potent inhibition | [5] |
| 3,4-diCQA | Carrageenan-induced paw edema | Rat | Significant reduction in edema | [6] |
| 3,5-diCQA | Carrageenan-induced paw edema | Rat | Significant reduction in edema | [6] |
| 4,5-diCQA | Carrageenan-induced paw edema | Rat | Significant reduction in edema | [6] |
Neuroprotective Activity
Several DCQA isomers have demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting their potential in the management of neurodegenerative diseases.
Table 3: Neuroprotective Activity of this compound Isomers
| Isomer | Assay | Cell Line | Effect | Reference |
| 3,5-diCQA | H2O2-induced cell death | SH-SY5Y cells | Attenuated neuronal death and caspase-3 activation | [7][8] |
| 3,5-diCQA | Amyloid β-induced toxicity | PC-12 cells | Increased cell viability by 2.8 times | [9] |
Hepatoprotective Activity
DCQAs have shown protective effects against liver injury in various experimental models, highlighting their potential as hepatoprotective agents.
Table 4: Hepatoprotective Activity of this compound Isomers
| Isomer | Assay | Cell Line | EC50 | Reference |
| 3,5-di-O-caffeoyl quinic acid | Tacrine-induced cytotoxicity | Hep G2 cells | 117.2 ± 10.5 µM | [10] |
| Methyl 3,5-di-O-caffeoyl quinate | Tacrine-induced cytotoxicity | Hep G2 cells | 72.7 ± 6.2 µM | [10] |
| 3,4-di-O-caffeoyl quinic acid | CCl4-induced liver cell injury | Cultured rat hepatocytes | More potent than glycyrrhizin at 10 µg/mL | [11] |
| 3,5-di-O-caffeoyl quinic acid | CCl4-induced liver cell injury | Cultured rat hepatocytes | More potent than glycyrrhizin at 10 µg/mL | [11] |
| Methyl 3,4-di-O-caffeoyl quinate | CCl4-induced liver cell injury | Cultured rat hepatocytes | Most potent among the four tested compounds | [11] |
| Methyl 4,5-di-O-caffeoyl quinate | CCl4-induced liver cell injury | Cultured rat hepatocytes | More potent than glycyrrhizin at 10 µg/mL | [11] |
Anticancer Activity
Emerging evidence suggests that DCQAs possess anticancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.
Table 5: Anticancer Activity of this compound Isomers
| Isomer | Cell Line | Cancer Type | IC50 | Reference |
| 4,5-diCQA | DU-145 | Prostate Cancer | 5 µM | [12] |
Signaling Pathways Modulated by Dicaffeoylquinic Acids
The pharmacological effects of DCQAs are mediated through their interaction with several key intracellular signaling pathways.
Nrf2/Keap1 Pathway
Dicaffeoylquinic acids can activate the Nrf2/Keap1 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.
Caption: Activation of the Nrf2/Keap1 pathway by Dicaffeoylquinic Acids.
NF-κB and MAPK Pathways
In the context of inflammation, DCQAs have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response. By suppressing the phosphorylation of key proteins in these pathways, DCQAs effectively reduce the production of inflammatory mediators.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro hepatoprotective compounds from Suaeda glauca. (2008) | Ren-Bo An | 40 Citations [scispace.com]
- 11. Four di-O-caffeoyl quinic acid derivatives from propolis. Potent hepatoprotective activity in experimental liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Discovery and History of Dicaffeoylquinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicaffeoylquinic acids (diCQAs) represent a significant class of polyphenolic compounds, first identified in the mid-20th century and since discovered in a wide array of plant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of these molecules. It details the initial isolation and structural elucidation of the first diCQA, cynarin (1,3-dicaffeoylquinic acid), and the subsequent identification of its isomers. The evolution of analytical techniques, from classical wet chemistry to modern chromatographic and spectroscopic methods, is discussed in the context of their application to diCQA research. This guide also outlines the key biosynthetic pathways, provides detailed experimental protocols for isolation and analysis, and presents a summary of the diverse biological activities that have positioned diCQAs as promising candidates for drug development and nutraceutical applications.
Introduction: The Dawn of Dicaffeoylquinic Acid Research
The story of this compound begins with a compound isolated from the artichoke (Cynara scolymus), a plant with a long history of medicinal use. In 1954, the Italian scientists L. Panizzi and M. L. Scarpati reported the isolation of a crystalline substance from artichoke leaves which they named "cynarin".[1][2] This compound was identified as the active principle responsible for the plant's reputed choleretic (bile-stimulating) and cholesterol-lowering effects. Their pioneering work laid the foundation for decades of research into a fascinating and complex family of natural products.
Subsequent studies revealed that cynarin was, in fact, 1,3-di-O-caffeoylquinic acid, one of six possible positional isomers of this compound.[3] The complex nature of these isomers, with their similar physicochemical properties, presented significant challenges for separation and structural elucidation, driving the development of more sophisticated analytical techniques.
A Historical Timeline of Key Discoveries
The journey from the initial discovery of a single active compound to the characterization of a whole family of isomers has been a gradual process, marked by key advancements in analytical chemistry.
-
1954: L. Panizzi and M. L. Scarpati isolate "cynarin" from Cynara scolymus and propose its chemical constitution as 1,3-dicaffeoylquinic acid.[1][2]
-
Mid- to Late 20th Century: The existence of other this compound isomers in various plant sources, including coffee beans, begins to be recognized. The nomenclature can be confusing in early literature, with "isochlorogenic acids" being a term used for mixtures of diCQAs.
-
Late 20th Century to Present: The advent of High-Performance Liquid Chromatography (HPLC) revolutionizes the separation of diCQA isomers, allowing for their individual isolation and quantification.
-
Late 20th Century to Present: The application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy becomes instrumental in the unambiguous structural elucidation of all six diCQA isomers.[4][5] These techniques allow for the precise determination of the location of the caffeoyl groups on the quinic acid core.
Physicochemical Properties of this compound Isomers
The six major isomers of this compound share the same molecular formula (C₂₅H₂₄O₁₂) and molecular weight (516.45 g/mol ), but differ in the attachment points of the two caffeoyl groups to the quinic acid core. These structural differences lead to subtle variations in their physicochemical properties.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | UV λmax (nm) |
| 1,3-diCQA (Cynarin) | (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | C₂₅H₂₄O₁₂ | 516.45 | 225-227 | ~328 |
| 1,4-diCQA | (1S,3R,4S,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid | C₂₅H₂₄O₁₂ | 516.45 | Not well documented | ~328 |
| 1,5-diCQA | (1R,3R,4S,5R)-1,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,4-dihydroxycyclohexane-1-carboxylic acid | C₂₅H₂₄O₁₂ | 516.45 | Not well documented | ~328 |
| 3,4-diCQA | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | C₂₅H₂₄O₁₂ | 516.45 | 206-209 | ~328 |
| 3,5-diCQA | (1R,3R,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | C₂₅H₂₄O₁₂ | 516.45 | 222-224 | ~328 |
| 4,5-diCQA | (1R,3R,4S,5R)-4,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,3-dihydroxycyclohexane-1-carboxylic acid | C₂₅H₂₄O₁₂ | 516.45 | 234-238 | ~328 |
Experimental Protocols
Historical Isolation of Cynarin (Conceptual Reconstruction)
Modern Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.
Protocol for the separation of 3,5-diCQA and 4,5-diCQA from Ainsliaea fragrans [3]
-
Crude Extract Preparation: A crude extract of Ainsliaea fragrans is first cleaned up using an AB-8 resin column.
-
Solvent System Selection: A two-phase solvent system of chloroform:methanol:water (8:8:4 v/v/v) is selected. The aqueous-rich phase serves as the stationary phase, and the organic-rich phase is the mobile phase.
-
HSCCC Operation:
-
The coiled column is first filled with the stationary phase.
-
The mobile phase is then pumped through the column at a flow rate of 2.0 mL/min while the apparatus is rotated at 850 rpm.
-
After hydrodynamic equilibrium is established, the crude sample (e.g., 150 mg) dissolved in the mobile phase is injected.
-
-
Fraction Collection and Analysis: The effluent is continuously monitored by UV detection, and fractions are collected. The purity of the isolated compounds is determined by HPLC. This method can yield 34 mg of 3,5-dicaffeoylquinic acid and 17 mg of 4,5-dicaffeoylquinic acid with purities of 98% and 95%, respectively.[3]
Analytical Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the analytical separation and quantification of diCQA isomers.
Typical HPLC Conditions for diCQA Isomer Separation
Biosynthesis of Dicaffeoylquinic Acids
Dicaffeoylquinic acids are synthesized in plants through the phenylpropanoid pathway. This intricate pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce activated hydroxycinnamic acids, which are then esterified to quinic acid.
Key Enzymes in the Biosynthesis Pathway:
-
PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.
-
4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its CoA thioester.
-
C3'H (p-Coumaroyl ester 3'-hydroxylase): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
-
HQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase): Catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid to form caffeoylquinic acid.
-
Acyltransferases: A second acyltransferase reaction, often involving another molecule of caffeoyl-CoA or another caffeoylquinic acid molecule, leads to the formation of dicaffeoylquinic acids.
Biological Activities and Therapeutic Potential
Dicaffeoylquinic acids have been the subject of extensive research due to their wide range of biological activities. The presence of two catechol rings in their structure contributes to their potent antioxidant properties.
| Biological Activity | Isomer(s) Studied | Key Findings |
| Antioxidant | 1,3-, 1,5-, 3,4-, 3,5-, 4,5-diCQA | Potent free radical scavenging activity, often superior to monocaffeoylquinic acids. 4,5-diCQA has shown particularly strong activity in some assays. |
| Anti-inflammatory | 3,4-, 3,5-, 4,5-diCQA | Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-6). |
| Hepatoprotective | 1,3-diCQA (Cynarin) | Protects liver cells from damage induced by toxins. This was the first biological activity attributed to a diCQA. |
| Antiviral (Anti-HIV) | 1,5-, 3,5-, 4,5-diCQA | Inhibition of HIV-1 integrase, an enzyme essential for viral replication. |
| Neuroprotective | 1,5-diCQA | Shown to protect neurons from oxidative stress-induced damage. |
| Antidiabetic | 3,4-, 4,5-diCQA | Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, which can help to manage blood glucose levels. |
Comparative Antioxidant Activity of this compound Isomers
| Isomer | DPPH Radical Scavenging IC₅₀ (µM) |
| 1,3-diCQA | ~10-15 |
| 1,5-diCQA | ~5-10 |
| 3,4-diCQA | ~10-20 |
| 3,5-diCQA | ~5-10 |
| 4,5-diCQA | ~5-10 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The discovery of this compound, initiated by the isolation of cynarin over half a century ago, has blossomed into a rich and complex field of natural product chemistry. The initial challenges of separating and identifying these closely related isomers have been largely overcome with the advent of modern analytical techniques. This has paved the way for a deeper understanding of their biosynthesis, distribution in the plant kingdom, and diverse biological activities.
The potent antioxidant, anti-inflammatory, and antiviral properties of dicaffeoylquinic acids make them highly attractive candidates for the development of new therapeutic agents and functional food ingredients. Future research will likely focus on:
-
Clinical trials to validate the therapeutic efficacy of specific diCQA isomers in humans.
-
Structure-activity relationship studies to design and synthesize novel diCQA derivatives with enhanced potency and selectivity.
-
Metabolic studies to better understand the bioavailability and in vivo fate of different diCQA isomers.
-
Biotechnological production methods to ensure a sustainable and high-purity supply of these valuable compounds.
The journey of this compound from a single "active principle" in artichoke to a family of multifaceted molecules with significant therapeutic potential is a testament to the power of natural product research. As our understanding of these compounds continues to grow, so too will their potential to improve human health.
References
- 1. scialert.net [scialert.net]
- 2. [PDF] Constitution of Cynarine, the Active Principle of the Artichoke | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,5-Dicaffeoylquinic acid | CAS:30964-13-7 | Phenolic Acids | High Purity | Manufacturer BioCrick [biocrick.com]
Hepatoprotective Effects of Dicaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds naturally occurring in various plants.[1] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Liver diseases, ranging from non-alcoholic fatty liver disease (NAFLD) to drug-induced liver injury, represent a significant global health burden. The therapeutic potential of DCQAs in mitigating liver damage is an active area of research, with studies demonstrating their ability to protect hepatocytes from various insults.
This technical guide provides an in-depth overview of the hepatoprotective effects of DCQAs, focusing on their mechanisms of action, experimental validation, and quantitative data from preclinical studies. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of liver therapeutics.
Mechanisms of Hepatoprotection
The hepatoprotective effects of dicaffeoylquinic acids are multi-faceted, primarily revolving around their potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, including the Nrf2/ARE, NF-κB, and MAPK pathways.
Nrf2/ARE Signaling Pathway: The Master Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] In the presence of oxidative stress or inducers like DCQAs, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[5]
Once stabilized, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes.[5] This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][6]
Studies have shown that dicaffeoylquinic acids can effectively activate the Nrf2 pathway. For instance, 5-caffeoylquinic acid (a related compound) has been demonstrated to increase the nuclear translocation of Nrf2 in HepG2 cells, leading to the upregulation of HO-1 and other antioxidant enzymes.[7][8] This activation is often preceded by the phosphorylation of Nrf2 by upstream kinases such as ERK and p38 MAPK.[7]
NF-κB Signaling Pathway: Attenuation of Inflammation
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[6][10] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and iNOS.[11]
Dicaffeoylquinic acids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] Studies on 4,5-dicaffeoylquinic acid have demonstrated its ability to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[11] This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators.
MAPK Signaling Pathway: A Complex Regulatory Network
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[12][13] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[12] The activation of these pathways can have both pro- and anti-apoptotic, as well as pro- and anti-inflammatory effects, depending on the cellular context and the specific stimulus.
Dicaffeoylquinic acids have been shown to modulate MAPK signaling, which contributes to their hepatoprotective effects.[11] For instance, 4,5-dicaffeoylquinic acid has been reported to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, contributing to its anti-inflammatory activity.[11] In the context of hepatoprotection, the modulation of these pathways can influence cell survival and the inflammatory response in the liver. For example, inhibition of JNK activation is often associated with reduced apoptosis and liver injury.[7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical studies on the hepatoprotective effects of various this compound isomers.
Table 1: In Vivo Hepatoprotective Effects of Dicaffeoylquinic Acids
| Animal Model | Toxin | DCQA Isomer | Dose | Effect on Liver Injury Markers | Reference |
| Rat | Dimethylnitrosamine | 3,5-DCQA | Not Specified | ↓ ALT, AST, ALP, Total Bilirubin | [4] |
| Rat | Carbon Tetrachloride (CCl4) | 3,5-DCQA | 70 mg/kg | ↓ ALT, AST, ALP, γ-GT | [9] |
| Rat | Streptozotocin | trans-3,5-DCQA | 5 mg/kg | ↓ Blood Glucose; Ameliorated oxidative stress biomarkers | [14] |
| Rat | Carrageenan | 4,5-DCQA | 5, 10, 20 mg/kg | ↓ Edema, iNOS, COX-2, TNF-α | [11] |
Table 2: In Vitro Hepatoprotective and Antioxidant Effects of Dicaffeoylquinic Acids
| Cell Line | Toxin | DCQA Isomer | Concentration | Outcome | Reference |
| HepG2 | Hydrogen Peroxide | 3,5-DCQA | 10-100 µM | ↑ Cell Viability; ↓ ROS | [8] |
| HepG2 | Galactosamine | Boeravinone B & Caffeic Acid (related compounds) | 200 µg/mL | Significant hepatoprotective activity | [15] |
| Cultured Rat Hepatocytes | CCl4 | Methyl 3,4-di-O-caffeoyl quinate, 3,4-di-O-caffeoyl quinic acid, methyl 4,5-di-O-caffeoyl quinate, and 3,5-di-O-caffeoyl quinic acid | 10 µg/mL | Potent hepatoprotective effects | [16] |
Table 3: Effects of Dicaffeoylquinic Acids on Antioxidant Enzyme Activity
| Model | DCQA Isomer | Dose/Concentration | SOD Activity | CAT Activity | GPx Activity | Reference |
| Diabetic Hypertensive Rats | trans-3,5-DCQA | 5 mg/kg | Not Specified | Not Specified | ↑ | [14] |
| Rat Liver | Rutin (related flavonoid) | 50 & 70 mg/kg | ↑ | ↑ | ↑ | [9] |
| Rat Liver (Immunosuppressive drugs) | Not Applicable | Not Applicable | Altered | Altered | Altered | [17] |
| Rat Colon | SOD | Not Applicable | ↑ | ↑ | ↑ | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the hepatoprotective effects of dicaffeoylquinic acids.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
This model is widely used to induce acute centrilobular necrosis and steatosis, mimicking certain aspects of toxic liver injury.[19][20]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil)
-
This compound
-
Vehicle for DCQA (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into at least three groups:
-
Control group: Receives vehicle for both DCQA and CCl4.
-
CCl4 group: Receives vehicle for DCQA and CCl4.
-
CCl4 + DCQA group: Receives DCQA and CCl4.
-
-
Treatment: Administer DCQA (e.g., 10-50 mg/kg) or its vehicle orally by gavage for a specified period (e.g., 7 consecutive days) before CCl4 administration.
-
Induction of Liver Injury: On the last day of DCQA pre-treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg body weight, diluted 1:4 in olive oil).[19] The control group receives an equivalent volume of olive oil.
-
Sample Collection: 24 hours after CCl4 injection, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes for serum separation.
-
Liver Tissue Collection: Perfuse the liver with ice-cold saline, then excise and weigh it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
-
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Histopathology: Process the formalin-fixed liver tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) to assess liver morphology and necrosis.
-
Biochemical Analysis of Liver Homogenates: Prepare liver homogenates to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA) and the activity of antioxidant enzymes (SOD, CAT, GPx).
-
Western Blot Analysis: Analyze the protein expression of Nrf2, HO-1, and components of the NF-κB and MAPK pathways in liver homogenates.
-
In Vitro Model: Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in HepG2 Cells
HepG2 cells, a human hepatoma cell line, are commonly used to study hepatotoxicity and the protective effects of various compounds in vitro.[21][22]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Hydrogen peroxide (H2O2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of DCQA (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 2 hours).
-
After pre-treatment, add H2O2 to the wells to a final concentration that induces approximately 50% cell death (e.g., 200-500 µM, to be determined by a dose-response experiment) and incubate for a further 24 hours.[21]
-
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in a sample.
Procedure:
-
Protein Extraction: Homogenize frozen liver tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-IKK, p-IκBα, p-ERK, p-JNK, p-p38, and a loading control like β-actin or GAPDH) overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize them to the loading control.
Conclusion and Future Perspectives
Dicaffeoylquinic acids have demonstrated significant hepatoprotective potential in a variety of preclinical models of liver injury. Their ability to activate the Nrf2-mediated antioxidant response and suppress inflammatory pathways, such as NF-κB and MAPK, underscores their therapeutic promise. The quantitative data presented in this guide highlight the efficacy of DCQAs in reducing liver damage and oxidative stress.
Future research should focus on several key areas to advance the clinical translation of DCQAs:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of different DCQA isomers to optimize dosing and delivery.
-
Structure-Activity Relationship: Further investigation into the structure-activity relationship of various DCQA isomers will help identify the most potent and effective compounds for hepatoprotection.
-
Chronic Liver Disease Models: While most studies have focused on acute liver injury, evaluating the efficacy of DCQAs in chronic models of liver fibrosis and cirrhosis is crucial.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of dicaffeoylquinic acids in patients with liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Understanding the Role of NRF2 in Liver Pathophysiology and Its Relationship with Hepatic-Specific Cyclooxygenase-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a docking groove on ERK and p38 MAP kinases that regulates the specificity of docking interactions | The EMBO Journal [link.springer.com]
- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK Signaling Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Trans-3,5-dicaffeoylquinic acid from Geigeria alata Benth. & Hook.f. ex Oliv. & Hiern with beneficial effects on experimental diabetes in animal model of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nrf2-Mediated HO-1 Induction Coupled with the ERK Signaling Pathway Contributes to Indirect Antioxidant Capacity of Caffeic Acid Phenethyl Ester in HepG2 Cells | MDPI [mdpi.com]
- 17. The Comparison of Parameters of Oxidative Stress in Native Rat Livers Between Different Immunosuppressive Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Anti-Influenza Potential of Dicaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicaffeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for the development of novel anti-influenza therapeutics. This technical guide provides a comprehensive overview of the antiviral activity of various DCQA isomers against influenza viruses. It delves into the multifaceted mechanisms of action, including direct viral inhibition and modulation of host immune responses. This document summarizes key quantitative data, details essential experimental protocols for evaluating anti-influenza activity, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this area.
Introduction
Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of viral strains, leading to resistance against existing antiviral drugs, necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Natural products have historically been a rich source of antiviral compounds, and among them, dicaffeoylquinic acids (DCQAs) have demonstrated notable anti-influenza activity.[3][4]
DCQAs are esters of caffeic acid and quinic acid, with various isomers existing based on the positions of the caffeoyl groups on the quinic acid core. The most studied isomers for their anti-influenza properties include 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), 4,5-dicaffeoylquinic acid (4,5-DCQA), and 3,4,5-tricaffeoylquinic acid (3,4,5-TCQA). This guide will explore the antiviral activities and mechanisms of these key isomers.
Mechanisms of Antiviral Action
The anti-influenza activity of DCQA is not attributed to a single mechanism but rather a combination of direct antiviral effects and modulation of the host's immune response.
Inhibition of Viral Neuraminidase
Several studies have indicated that DCQA isomers can directly inhibit the activity of influenza virus neuraminidase (NA).[5] NA is a crucial surface glycoprotein that facilitates the release of progeny virions from infected cells, and its inhibition is a key strategy for current anti-influenza drugs like oseltamivir. Molecular docking studies have suggested that DCQAs can bind to the active site of neuraminidase, preventing its enzymatic function.[6][7] 3,4,5-TCQA, in particular, has been shown to interact with key amino acid residues in the NA binding groove.[5]
Host-Directed Mechanisms
Beyond direct viral targeting, DCQAs exert significant effects on the host's cellular machinery to combat viral infection.
3,4-Dicaffeoylquinic acid has been shown to possess a unique anti-influenza mechanism by enhancing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][2] TRAIL is a cytokine that can induce apoptosis (programmed cell death) in virus-infected cells, thereby limiting viral replication and spread.[8] In vivo studies in mice infected with influenza A virus demonstrated that oral administration of 3,4-DCQA significantly increased TRAIL mRNA levels in the lungs, leading to enhanced viral clearance and increased survival rates.[1][2]
3,4,5-tricaffeoylquinic acid has been found to attenuate the inflammation induced by influenza A virus infection by modulating the Toll-like receptor 3 (TLR3) and Toll-like receptor 7 (TLR7) signaling pathways.[5][9] TLRs are key components of the innate immune system that recognize viral components, such as viral RNA, and trigger an inflammatory response. While this response is crucial for controlling the virus, an excessive inflammatory cascade can lead to severe lung damage. 3,4,5-TCQA appears to downregulate the excessive immune response in infected cells, reducing the production of pro-inflammatory cytokines and thus mitigating immunopathology.[9]
Quantitative Data on Antiviral Activity and Cytotoxicity
The following tables summarize the reported 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for various DCQA isomers against different influenza virus strains and cell lines.
| Compound | Virus Strain | Assay | EC₅₀ (µM) | Cell Line | Reference |
| 3,4-Dicaffeoylquinic acid | Influenza A/WSN/33 (H1N1) | Cell Viability | 81.1 ± 2.9 | MDCK | [4] |
| 3,5-Dicaffeoylquinic acid | Influenza A/WSN/33 (H1N1) | Cell Viability | 207.8 | MDCK | [4] |
| 4,5-Dicaffeoylquinic acid | Influenza A/WSN/33 (H1N1) | Cell Viability | 280.6 | MDCK | [4] |
| 3,4,5-Tricaffeoylquinic acid | Influenza A/WSN/33 (H1N1) | Cell Viability | 114.6 | MDCK | [4] |
| 3,4-Dicaffeoylquinic acid | Influenza A/HK/7/87 (H3N2) | Plaque Reduction | Not Reported | MDCK | [10] |
| 3,5-Dicaffeoylquinic acid | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 1.16 | HEp-2 | [11] |
| 3,4-Dicaffeoylquinic acid | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 2.33 | HEp-2 | [11] |
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| 3,4,5-Tricaffeoylquinic acid | Influenza Neuraminidase | Neuraminidase Inhibition | Not Reported | [5] |
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| 3,4-Dicaffeoylquinic acid | RD | >400 | [12] |
| 3,5-Dicaffeoylquinic acid | HEp-2 | >1000 | [11] |
| 3,4-Dicaffeoylquinic acid | HEp-2 | >1000 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anti-influenza activity of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal Violet staining solution (1% w/v crystal violet in 20% ethanol)
-
This compound (DCQA) stock solution
-
Influenza virus stock
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (approximately 90-100% confluency) overnight at 37°C with 5% CO₂.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayer with PBS. Inoculate the cells with 100-200 µL of the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During or after viral adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing a low concentration of agarose or Avicel, TPCK-treated trypsin, and the desired concentrations of DCQA.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques are formed.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol/NaOH solution)
-
Recombinant influenza neuraminidase or purified virus
-
DCQA stock solution
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of DCQA in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well black plate, add the diluted DCQA solutions and the neuraminidase enzyme. Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each DCQA concentration compared to the control (no inhibitor). The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific viral or host proteins in infected cell lysates.
Materials:
-
Infected and uninfected cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against influenza NP, M1, or host signaling proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify viral RNA levels in infected cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe)
-
Primers and probe specific for a conserved influenza gene (e.g., M gene)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from infected cells or tissues using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and a specific or random primer.
-
qPCR: Perform qPCR using the synthesized cDNA, a specific primer pair for the target influenza gene, and a qPCR master mix.
-
Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample. A standard curve can be generated using known quantities of viral RNA to determine the absolute copy number.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: TRAIL-Mediated Viral Clearance Enhanced by 3,4-Dicaffeoylquinic Acid.
Caption: Modulation of TLR3/7 Signaling by 3,4,5-Tricaffeoylquinic Acid.
Caption: General Experimental Workflow for Evaluating DCQA Anti-Influenza Activity.
Conclusion
This compound and its isomers represent a promising class of natural compounds with potent and multifaceted anti-influenza activity. Their ability to not only directly inhibit viral components like neuraminidase but also to modulate host immune responses, such as enhancing TRAIL-mediated clearance and tempering excessive inflammation via TLR signaling, makes them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the therapeutic potential of DCQAs against influenza and other viral respiratory infections. Future research should focus on comprehensive structure-activity relationship studies, optimization of lead compounds, and further elucidation of their in vivo efficacy and safety profiles.
References
- 1. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic acids are major constituents with potent anti-influenza effects in brazilian green propolis water extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking of potential inhibitors for influenza H7N9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza-induced expression of functional TNF-related apoptosis-inducing ligand (TRAIL) on human PBMC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Diabetic Potential of Dicaffeoylquinic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Diabetes mellitus is a burgeoning global health crisis demanding novel therapeutic strategies. Naturally occurring compounds present a promising avenue for drug discovery, with dicaffeoylquinic acids (DCQAs) emerging as significant candidates for their anti-diabetic properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental validation of DCQAs, intended to inform and guide researchers, scientists, and professionals in the field of drug development.
Core Anti-Diabetic Mechanisms of Dicaffeoylquinic Acids
Dicaffeoylquinic acids exert their anti-diabetic effects through a multi-faceted approach, targeting key enzymatic pathways and modulating critical intracellular signaling cascades involved in glucose homeostasis.
Inhibition of Carbohydrate-Hydrolyzing Enzymes
A primary strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes, is to delay carbohydrate digestion. DCQAs have been shown to effectively inhibit key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1]
-
α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, DCQAs slow the cleavage of disaccharides and oligosaccharides into glucose. This action blunts the sharp post-meal spike in blood glucose levels.[1]
-
α-Amylase Inhibition: DCQAs also demonstrate inhibitory activity against α-amylase, the enzyme that initiates starch breakdown. This further contributes to the delayed digestion and absorption of carbohydrates.[1]
Inhibition of Dipeptidyl Peptidase-4 (DPP-IV)
DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). Incretins are crucial for glucose regulation, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, DCQAs prolong the activity of incretins, leading to enhanced insulin secretion and improved glycemic control.[1][2][3][4] In silico studies have shown that dicaffeoylquinic acid exhibits a strong binding affinity to the active site of the DPP-4 enzyme.[3]
Modulation of Intracellular Signaling Pathways
DCQAs influence key signaling pathways central to glucose metabolism and insulin sensitivity.
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane of muscle and adipose tissues, which is essential for glucose uptake.[1] Studies have indicated that certain DCQA isomers can upregulate the phosphorylation of key proteins in this pathway, suggesting a mechanism for improved insulin sensitivity and glucose uptake.[1][5]
-
AMP-Activated Protein Kinase (AMPK) Signaling Pathway: AMPK functions as a cellular energy sensor. Its activation initiates a cascade of events that promote glucose uptake and fatty acid oxidation.[1] DCQAs have been shown to upregulate AMPK, contributing to their anti-diabetic effects by enhancing glucose metabolism in peripheral tissues.[6][7][8]
Modulation of Gut Microbiota and Bile Acid Metabolism
Recent research has highlighted the role of DCQAs in modulating the gut microbiome and bile acid (BA) metabolism. DCQAs have been shown to alleviate diabetic symptoms by influencing gut microbiota that carry the bile salt hydrolase (BSH) gene. This modulation enhances intestinal barrier integrity, increases the enterohepatic circulation of conjugated BAs, and inhibits the farnesoid X receptor-fibroblast growth factor 15 (FXR-FGF15) signaling axis in the ileum. This cascade of effects leads to increased BA synthesis, reduced hepatic BA stasis, and lower hepatic and plasma cholesterol.[6][7][8]
Quantitative Data on the Anti-Diabetic Effects of this compound
The following tables summarize the available quantitative data on the inhibitory activities and biological effects of various this compound isomers.
Table 1: α-Glucosidase Inhibitory Activity of this compound Isomers
| This compound Isomer | IC50 (µM) | Source |
| 1,4-di-O-caffeoylquinic acid | > 1,5-DCQA | [5][9] |
| 1,5-di-O-caffeoylquinic acid | > 3,4-DCQA | [5][9] |
| 3,4-di-O-caffeoylquinic acid | > 4,5-DCQA | [5][9] |
| 4,5-di-O-caffeoylquinic acid | > 3,5-DCQA | [5][9] |
| 3,5-di-O-caffeoylquinic acid | 60.65 ± 1.97% inhibition at 100 µM | [9] |
Table 2: DPP-IV Inhibitory Activity of this compound Derivatives
| Compound | IC50 (µM) | Source |
| 3,5-dicaffeoylquinic acid | Not specified, but showed great inhibition | [2][10] |
| 4,5-dicaffeoylquinic acid | Not specified, but showed great inhibition | [2][10] |
| 3,4-dicaffeoylquinic acid methyl ester | Not specified, but showed great inhibition | [2][10] |
Table 3: Effect of this compound Isomers on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells
| This compound Isomer | Concentration (µM) | Glucose Stimulated Index (GSI) | Source |
| 3,5-DCQA | 10 | 3.59 ± 0.02 | [5] |
| 4,5-DCQA | 5 | 4.39 ± 0.08 | [5] |
| 4,5-DCQA | 10 | 5.42 ± 0.07 | [5] |
| 1,4-DCQA | 10 | 3.84 ± 0.11 | [5] |
| 3,4-DCQA | 10 | 4.28 ± 0.13 | [5] |
| 1,5-DCQA | 10 | 3.51 ± 0.06 | [5] |
| Gliclazide (Positive Control) | 5 | 3.71 ± 0.19 | [9] |
| Gliclazide (Positive Control) | 10 | 6.41 ± 0.22 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: PI3K/Akt signaling pathway activation by this compound.
Caption: AMPK signaling pathway activation by this compound.
Experimental Workflows
Caption: Workflow for α-Glucosidase Inhibition Assay.
Caption: Workflow for DPP-IV Inhibition Assay.
Detailed Experimental Protocols
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1]
-
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.2 M Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare various concentrations of the test compound (DCQA) and positive control (acarbose) in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control solution to each well.[1]
-
Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well and pre-incubate the mixture at 37°C for 10 minutes.[1][5]
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.[1]
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.[1]
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.[1]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This assay quantifies DPP-IV inhibitory activity by measuring the fluorescence of aminomethylcoumarin (AMC) released from the substrate Gly-Pro-AMC.[1]
-
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound (test compound)
-
Sitagliptin or Vildagliptin (positive control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Prepare a solution of DPP-IV enzyme in Tris-HCl buffer.
-
Prepare various concentrations of the test compound and positive control in the buffer.
-
In a 96-well black microplate, add the test compound or control solution.
-
Add the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.[1]
-
Prepare the substrate solution (Gly-Pro-AMC) in the buffer.[1]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes to assess the effect of a compound on glucose transport.
-
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, IBMX)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
This compound (test compound)
-
Insulin (positive control)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed 3T3-L1 preadipocytes in a suitable culture plate and differentiate them into mature adipocytes.[1]
-
Starve the mature adipocytes in serum-free medium for 2-4 hours.
-
Wash the cells with KRPH buffer.
-
Treat the cells with various concentrations of the test compound or insulin in KRPH buffer for a specified time (e.g., 30-60 minutes).[1]
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for an additional 15-30 minutes.[1]
-
Terminate the uptake by washing the cells three times with ice-cold PBS.[1]
-
Analyze the cellular fluorescence using either a fluorescence microscope or a flow cytometer.[1]
-
Quantify the fluorescence intensity to determine the level of glucose uptake.[1]
-
Conclusion and Future Directions
Dicaffeoylquinic acids represent a promising class of natural compounds with significant anti-diabetic potential. Their multifaceted mechanism of action, encompassing the inhibition of key digestive enzymes, enhancement of incretin action, and favorable modulation of intracellular signaling pathways and gut microbiota, makes them attractive candidates for further investigation and development as therapeutic agents for the management of diabetes mellitus. Future research should focus on elucidating the structure-activity relationships of different DCQA isomers, conducting comprehensive in vivo studies in relevant animal models of diabetes, and ultimately, progressing to well-designed clinical trials to ascertain their safety and efficacy in humans.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: Dicaffeoylquinic Acid's Pivotal Role in Plant Defense
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds synthesized by plants that play a multifaceted and critical role in their defense against a variety of biotic and abiotic stresses. As esters of caffeic acid and quinic acid, these specialized metabolites are integral components of the phenylpropanoid pathway, a central hub in the production of defense-related compounds. This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and regulation of DCQAs in plant defense mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the complex signaling networks involved. The accumulation of DCQAs is intricately regulated by a sophisticated interplay of signaling molecules, most notably jasmonic acid (JA) and salicylic acid (SA), and is induced by various environmental cues, including pathogen attack, herbivory, wounding, and UV radiation. This guide will delve into the direct antimicrobial and anti-herbivore properties of DCQAs, their function as potent antioxidants, and their role as precursors to other defense compounds. By providing a thorough understanding of DCQA's function in plant immunity, this document aims to facilitate further research into its potential applications in agriculture and medicine.
Introduction
Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend themselves from a myriad of environmental threats. Among the vast array of secondary metabolites, dicaffeoylquinic acids (DCQAs) have emerged as key players in plant defense. These compounds are found across a wide range of plant species and their production is often rapidly upregulated in response to stress.
The defensive capabilities of DCQAs are diverse. They exhibit direct toxicity and deterrence against pathogens and herbivores, and also function as potent antioxidants, mitigating the oxidative damage caused by both biotic and abiotic stressors. Furthermore, the biosynthesis of DCQAs is tightly integrated with the plant's hormonal signaling network, allowing for a coordinated and effective defense response.
This guide will provide a detailed examination of the current scientific understanding of DCQA's role in plant defense, with a focus on providing practical and technical information for researchers in the field.
Biosynthesis of Dicaffeoylquinic Acid
The production of DCQAs is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and other phenolic compounds. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monocaffeoylquinic acids (CQAs), such as chlorogenic acid, which then serve as precursors for the formation of DCQAs.
The key enzymes involved in this pathway include:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.
-
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT): Transfers the hydroxycinnamoyl group to either shikimate or quinate, a critical step in the formation of caffeoylquinic acids.
The conversion of monocaffeoylquinic acids to dicaffeoylquinic acids is thought to be catalyzed by specific acyltransferases, although the exact enzymes are still under investigation in many plant species.
// Nodes for compounds Phenylalanine [fillcolor="#FBBC05"]; Cinnamic_Acid [fillcolor="#FBBC05"]; p_Coumaric_Acid [fillcolor="#FBBC05"]; p_Coumaroyl_CoA [fillcolor="#FBBC05"]; Chlorogenic_Acid [label="Chlorogenic Acid\n(5-O-caffeoylquinic acid)", fillcolor="#EA4335"]; Dicaffeoylquinic_Acids [label="Dicaffeoylquinic Acids\n(e.g., 3,5-DCQA, 4,5-DCQA)", fillcolor="#EA4335"];
// Nodes for enzymes PAL [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4CL" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HQT [label="HQT/HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyltransferase [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges representing the pathway Phenylalanine -> Cinnamic_Acid [label=" PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label=" C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label=" 4CL"]; p_Coumaroyl_CoA -> Chlorogenic_Acid [label=" HQT/HCT"]; Chlorogenic_Acid -> Dicaffeoylquinic_Acids [label=" Acyltransferase"]; }
Caption: Biosynthesis pathway of dicaffeoylquinic acids.Regulation of DCQA Biosynthesis by Defense Signaling Pathways
The synthesis of DCQAs is not constitutive but is instead tightly regulated by the plant's defense signaling network. The phytohormones jasmonic acid (JA) and salicylic acid (SA) are the master regulators of plant immunity, and their signaling pathways play a crucial role in inducing the expression of genes involved in DCQA biosynthesis.
Jasmonic Acid (JA) Signaling
The JA signaling pathway is primarily activated in response to wounding, herbivore attack, and necrotrophic pathogens. Upon perception of these threats, a signaling cascade is initiated, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn bind to the promoter regions of genes encoding enzymes of the phenylpropanoid pathway, including PAL, C4H, 4CL, and HQT/HCT, leading to an increased production of DCQAs.
// Nodes Wounding_Herbivory [label="Wounding / Herbivore Attack", shape=ellipse, fillcolor="#FBBC05"]; JA_Biosynthesis [label="JA Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_Ile [label="JA-Ile", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; COI1 [label="SCF(COI1)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAZ [label="JAZ Repressor", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC2 [label="MYC2\n(Transcription Factor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Response [label="Defense Response", shape=ellipse, fillcolor="#FBBC05"];
// Edges Wounding_Herbivory -> JA_Biosynthesis; JA_Biosynthesis -> JA_Ile; JA_Ile -> COI1; COI1 -> JAZ [label="Degradation"]; JAZ -> MYC2 [arrowhead=tee, label="Represses"]; MYC2 -> Phenylpropanoid_Genes [label="Activates"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -> Defense_Response; }
Caption: Jasmonic acid signaling pathway inducing DCQA biosynthesis.Salicylic Acid (SA) Signaling
The SA signaling pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. Accumulation of SA triggers the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a large suite of defense-related genes, including those of the phenylpropanoid pathway, thereby contributing to DCQA accumulation.
// Nodes Pathogen_Attack [label="Pathogen Attack", shape=ellipse, fillcolor="#FBBC05"]; SA_Biosynthesis [label="SA Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA [label="Salicylic Acid", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; NPR1 [label="NPR1", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGA [label="TGA\n(Transcription Factor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Systemic_Acquired_Resistance [label="Systemic Acquired Resistance (SAR)", shape=ellipse, fillcolor="#FBBC05"];
// Edges Pathogen_Attack -> SA_Biosynthesis; SA_Biosynthesis -> SA; SA -> NPR1 [label="Activates"]; NPR1 -> TGA [label="Interacts with"]; TGA -> Phenylpropanoid_Genes [label="Activates"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -> Systemic_Acquired_Resistance; }
Caption: Salicylic acid signaling pathway inducing DCQA biosynthesis.Crosstalk between JA and SA Signaling
The interaction between the JA and SA signaling pathways is complex and often antagonistic. This crosstalk allows the plant to fine-tune its defense response to the specific type of attacker. In some cases, activation of the SA pathway can suppress JA-mediated responses, and vice versa. However, synergistic interactions have also been observed. The balance between these two pathways is critical in determining the final concentration of DCQAs and the overall defense status of the plant.
Abiotic Stress Induction
In addition to biotic threats, abiotic stressors such as UV radiation can also induce the biosynthesis of DCQAs. UV-C exposure, in particular, has been shown to consistently increase the levels of dicaffeoylquinic acids in various plant species.[1][2] This response is believed to be a protective mechanism, as DCQAs can absorb UV radiation and scavenge the reactive oxygen species (ROS) generated by UV stress. The signaling pathway for UV-C induced DCQA biosynthesis involves the activation of key phenylpropanoid pathway genes.
// Nodes UV_C [label="UV-C Radiation", shape=ellipse, fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species (ROS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Signaling Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UV_Protection [label="UV Protection & Tolerance", shape=ellipse, fillcolor="#FBBC05"];
// Edges UV_C -> ROS; ROS -> Signaling_Cascade; Signaling_Cascade -> Transcription_Factors; Transcription_Factors -> Phenylpropanoid_Genes [label="Upregulation"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -> UV_Protection; }
Caption: UV-C stress-induced biosynthesis of dicaffeoylquinic acids.Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the induction and biological activities of various DCQA isomers in a plant defense context.
Table 1: Induction of this compound in Response to Stress
| Plant Species | Stressor | DCQA Isomer(s) | Fold Increase / Concentration | Reference |
| Globe Artichoke (Cynara cardunculus var. scolymus) | UV-C Radiation (24h) | Total DCQAs | ~2-3 fold | [1][2] |
| Chicory Roots (Cichorium intybus) | Wounding and Drying (71h) | Total DCQAs | 2.3-fold |
Table 2: Antimicrobial Activity of this compound Isomers
| DCQA Isomer | Pathogen | Activity Metric | Value | Reference |
| 3,5-diCQA | Bacillus shigae | IC50 | Highest inhibitory activity among tested diCQAs | [1] |
| 4,5-diCQA | Bacillus shigae | IC50 | Intermediate inhibitory activity | [1] |
| 3,4-diCQA | Bacillus shigae | IC50 | Lowest inhibitory activity among tested diCQAs | [1] |
| 3,5-diCQA | Aspergillus fumigatus (biofilm) | Sub-MIC for dispersal | 256 to 1024 mg/L | [3] |
| 4',5'-ODCQA | Gram-positive bacteria | Pump Inhibitory Activity | - | [4] |
Table 3: Anti-herbivore Activity of this compound
| DCQA Isomer | Herbivore | Activity Metric | Value | Reference |
| 3,5-diCQ | Myzus persicae (aphid) | Resistance Ratio (RR) | Low (3.59) | [5] |
| Caffeic acid (precursor) | Spodoptera litura | LC50 | 385.19 ppm | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of dicaffeoylquinic acids in plant tissues.
Extraction of Dicaffeoylquinic Acids from Plant Material
Objective: To extract DCQAs from plant tissue for subsequent analysis.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Mortar and pestle or grinder
-
Centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Weigh a precise amount of fresh or freeze-dried plant material (e.g., 100 mg).
-
If using fresh tissue, immediately freeze it in liquid nitrogen.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 80% methanol to the tube at a ratio of 1:10 (w/v) (e.g., 1 mL for 100 mg of tissue).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted DCQAs.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC or LC-MS analysis.
Caption: Workflow for the extraction of dicaffeoylquinic acids.
Quantification of Dicaffeoylquinic Acids by HPLC-DAD
Objective: To separate and quantify DCQA isomers in a plant extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Certified reference standards of DCQA isomers (e.g., 3,5-DCQA, 4,5-DCQA)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Gradient Elution Program:
-
0-5 min: 10% B
-
5-35 min: 10-40% B
-
35-40 min: 40-100% B
-
40-45 min: 100% B
-
45-50 min: 100-10% B
-
50-60 min: 10% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Prepare a stock solution of each DCQA isomer standard in methanol. From the stock solutions, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area at 325 nm. Plot a calibration curve of peak area versus concentration for each isomer.
-
Sample Analysis: Inject the filtered plant extract into the HPLC system.
-
Quantification: Identify the DCQA peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each DCQA isomer in the sample by using the peak area and the corresponding calibration curve.
In Vitro Antifungal Bioassay
Objective: To determine the minimum inhibitory concentration (MIC) of DCQA against a plant pathogenic fungus.
Materials:
-
Pure DCQA compound
-
Fungal pathogen of interest (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Fungal spore suspension (adjusted to a specific concentration, e.g., 1 x 10^5 spores/mL)
Procedure:
-
Prepare a stock solution of DCQA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the DCQA stock solution in PDB to achieve a range of final concentrations.
-
Add the fungal spore suspension to each well.
-
Include positive (fungicide) and negative (no DCQA) controls.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of DCQA that completely inhibits visible fungal growth.
Insect Antifeedant Bioassay (Leaf Disc Choice Test)
Objective: To assess the feeding deterrent activity of DCQA against a chewing insect herbivore.
Materials:
-
Pure DCQA compound
-
Leaf discs from a host plant
-
Insect herbivore of interest (e.g., Spodoptera litura larvae)
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare solutions of DCQA at various concentrations in a suitable solvent (e.g., ethanol).
-
Apply a known volume of each DCQA solution evenly to one half of a leaf disc. Apply only the solvent to the other half as a control.
-
Allow the solvent to evaporate completely.
-
Place the treated and control half-discs in a Petri dish lined with moist filter paper.
-
Introduce a single insect larva into the center of the Petri dish.
-
After a set period (e.g., 24 hours), measure the area of the leaf disc consumed from both the treated and control halves.
-
Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed from the control half and T is the area consumed from the treated half.
Conclusion
Dicaffeoylquinic acids are undeniably central to the chemical defense strategies of many plants. Their biosynthesis, tightly regulated by the intricate network of JA and SA signaling pathways, allows for a rapid and robust response to a wide array of biotic and abiotic threats. The quantitative data and experimental protocols presented in this guide underscore the significant role of DCQAs as direct antimicrobial and anti-herbivore agents, as well as their function in mitigating oxidative stress.
For researchers, scientists, and drug development professionals, a thorough understanding of the biology of DCQAs opens up numerous avenues for exploration. In agriculture, harnessing the power of DCQAs could lead to the development of novel, environmentally friendly strategies for crop protection, either through the breeding of crops with enhanced DCQA production or the application of DCQA-based biopesticides. In the pharmaceutical realm, the potent antioxidant and anti-inflammatory properties of DCQAs make them promising candidates for the development of new therapeutic agents.
The continued investigation into the complex regulatory networks governing DCQA biosynthesis and the full spectrum of their biological activities will undoubtedly yield further insights into the fascinating world of plant chemical ecology and provide new opportunities for innovation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Jasmonic acid regulates the biosynthesis of medicinal metabolites via the JAZ9-MYB76 complex in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. plantae.org [plantae.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Dicaffeoylquinic Acid from Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of dicaffeoylquinic acids (DCQAs) from various medicinal plant sources. Dicaffeoylquinic acids are a class of polyphenolic compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, making them promising candidates for drug development.[1][2] This document outlines various extraction techniques, summarizes key quantitative data, and provides detailed experimental protocols.
Introduction to Dicaffeoylquinic Acids
Dicaffeoylquinic acids (DCQAs) are esters formed from one molecule of quinic acid and two molecules of caffeic acid.[1] There are several positional isomers of DCQA, with 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid, and 3,4-dicaffeoylquinic acid being commonly studied.[3][4] These compounds are found in a variety of medicinal plants, including those from the Asteraceae family such as Artemisia, Cichorium (chicory), and Pluchea species.[5][6] The therapeutic potential of DCQAs has led to increased interest in efficient methods for their extraction and purification for pharmacological studies and potential clinical applications.[2]
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of DCQAs while minimizing degradation. Key factors to consider include the plant matrix, solvent system, temperature, and extraction time.[7]
Conventional Solvent Extraction
This is a widely used method involving the maceration or heating of plant material in a suitable solvent.
-
Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.[8]
-
Decoction/Reflux: Involves boiling the plant material with a solvent, which can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.[8]
Commonly used solvents include methanol, ethanol, water, and their mixtures.[8][9] Acidification of the solvent (e.g., with formic or acetic acid) can improve the stability of phenolic compounds.[7]
Advanced Extraction Techniques
Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing mass transfer.[10] This method is often faster and can be performed at lower temperatures compared to conventional methods.[8][10]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[11][12] This technique allows for the use of solvents above their atmospheric boiling points, enhancing their extraction capacity.
Quantitative Data Summary
The following tables summarize the extraction yields of major dicaffeoylquinic acids from various medicinal plants under different extraction conditions.
Table 1: Extraction Yields of Dicaffeoylquinic Acids from Forced Chicory Roots (Cichorium intybus) using Accelerated Solvent Extraction (ASE)
| Dicaffeoylquinic Acid Isomer | Temperature (°C) | Ethanol (%) | Yield (mg/g Dry Matter) | Reference |
| 3,5-dicaffeoylquinic acid | 95 | 57 | 5.41 ± 0.79 | [11][12] |
| 5-O-caffeoylquinic acid | 107 | 46 | 4.95 ± 0.48 | [11][12] |
Table 2: Comparison of Extraction Methods for Caffeoylquinic Acids from Pluchea indica Leaves
| Extraction Method | Solvent | Yield of 3,5-dicaffeoylquinic acid (%) | Yield of 4,5-dicaffeoylquinic acid (%) | Reference |
| Maceration | 50% Ethanol | 0.28 ± 0.01 | 0.15 ± 0.01 | |
| Ultrasound-Assisted | 50% Ethanol | 0.45 ± 0.01 | 0.23 ± 0.01 | |
| Decoction | Water | 0.19 ± 0.01 | 0.11 ± 0.01 | |
| Digestion | 50% Ethanol | 0.35 ± 0.01 | 0.18 ± 0.01 | |
| Soxhlet | 50% Ethanol | 0.31 ± 0.01 | 0.16 ± 0.01 | [8] |
Note: Yields from the reference were converted to percentages for comparison.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dicaffeoylquinic Acids from Pluchea indica
This protocol is adapted from a study optimizing the extraction of caffeoylquinic acids from Pluchea indica leaves.[8]
Materials:
-
Dried and powdered leaves of Pluchea indica
-
50% Ethanol (v/v) in water
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 200 mL of 50% ethanol (1:20 w/v ratio) to the plant material in an Erlenmeyer flask.[8]
-
Place the flask in an ultrasonic bath and sonicate at 35 kHz for 15 minutes at a controlled temperature of 40 ± 5 °C.[8]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.[8]
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.
-
Store the dried crude extract in a tightly sealed container, protected from light, at 4 °C until further analysis.
Protocol 2: Accelerated Solvent Extraction (ASE) of Dicaffeoylquinic Acids from Forced Chicory Roots
This protocol is based on the optimized conditions for extracting 3,5-dicaffeoylquinic acid from forced chicory roots.[11][12]
Materials:
-
Lyophilized and ground forced chicory roots
-
57% Ethanol (v/v) in water
-
Accelerated Solvent Extractor (ASE) system
-
Diatomaceous earth
Procedure:
-
Mix 1.10 g of dried, powdered chicory root with 1.10 g of diatomaceous earth.[7]
-
Load the mixture into a 100 mL ASE cell.[7]
-
Set the ASE parameters as follows:
-
Collect the extract in an amber vial to protect it from light.
-
For immediate analysis, the extract can be diluted with an appropriate mobile phase. For storage, rapidly cool the extract and store it at -80 °C.[7]
Protocol 3: Purification of Dicaffeoylquinic Acids by Column Chromatography
This protocol describes a general procedure for the purification of DCQAs from a crude plant extract using column chromatography.[5]
Materials:
-
Crude plant extract rich in DCQAs
-
Polyamide resin
-
Sephadex LH-20 resin
-
Glass chromatography columns
-
Solvents for elution (e.g., ethanol-water gradients, methanol)
-
Fraction collector
-
TLC plates or HPLC for fraction analysis
Procedure: Part A: Polyamide Column Chromatography
-
Prepare a slurry of polyamide resin in the initial elution solvent (e.g., water) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the prepared column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).
-
Collect fractions using a fraction collector.
-
Monitor the fractions for the presence of DCQAs using TLC or HPLC.
-
Pool the fractions containing the target DCQAs.
Part B: Sephadex LH-20 Column Chromatography
-
Concentrate the pooled fractions from the polyamide column.
-
Pack a glass column with Sephadex LH-20 resin equilibrated with methanol.
-
Load the concentrated sample onto the Sephadex LH-20 column.
-
Elute the column with 100% methanol.
-
Collect fractions and analyze for the purity of the isolated DCQAs using HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 4: HPLC Analysis of Dicaffeoylquinic Acids
This protocol provides a general method for the quantification of DCQAs in plant extracts.[1][8]
Materials:
-
HPLC system with a PDA or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.5% acetic acid in water[8] or 0.085% phosphoric acid in water[1]
-
This compound standards
-
Methanol for sample and standard preparation
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the dried extract or purified compound in methanol to a known concentration. Sonicate for 30 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.[8]
-
Standard Preparation: Prepare a stock solution of the DCQA standard in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations to generate a calibration curve.
-
HPLC Conditions:
-
Quantification: Inject the prepared samples and standards into the HPLC system. Identify the DCQA peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each DCQA using the calibration curve generated from the standard solutions.
Visualization of Workflows and Signaling Pathways
General Experimental Workflow for DCQA Extraction and Analysis
Caption: General workflow for the extraction, purification, and analysis of DCQAs.
Anti-inflammatory Signaling Pathway of 4,5-Dicaffeoylquinic Acid
The anti-inflammatory effects of 4,5-DCQA are mediated by the suppression of the NF-κB and MAPK signaling pathways.[3]
Caption: Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.
Pro-survival Signaling Pathway of 3,5-Dicaffeoylquinic Acid
3,5-dicaffeoylquinic acid has been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.[13]
Caption: Activation of the PI3K/Akt survival pathway by 3,5-DCQA.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. daneshyari.com [daneshyari.com]
- 9. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. foodandnutritionresearch.net [foodandnutritionresearch.net]
Application Note: HPLC-PDA Analysis of Dicaffeoylquinic Acids in Botanical Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds, existing as esters of caffeic acid and quinic acid.[1] Widely distributed in the plant kingdom, particularly in medicinal plants like Ilex kudingcha, Ligularia fischeri, and green coffee beans, they are recognized for a broad spectrum of pharmacological activities.[2][3] These include potent anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2] The specific isomerism of DCQAs (e.g., 3,4-DCQA, 3,5-DCQA, 4,5-DCQA) can influence their biological activity, making accurate identification and quantification crucial for research, quality control of herbal products, and drug development.
High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust and widely used analytical technique for the separation and quantification of DCQA isomers in complex matrices such as plant extracts. The method offers excellent selectivity and sensitivity. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by leveraging the characteristic UV absorbance of DCQAs.
This document provides a comprehensive protocol for the extraction and analysis of dicaffeoylquinic acids from plant materials using HPLC-PDA.
Data Presentation
Quantitative analysis of DCQAs requires careful method validation. The following tables summarize typical chromatographic data and validation parameters for the HPLC-PDA method.
Table 1: Chromatographic and Spectral Data for Dicaffeoylquinic Acid Isomers
| Compound | Abbreviation | Typical Retention Time (min)* | UV Absorption Maximum (λmax) (nm) |
| 3,4-Dicaffeoylquinic Acid | 3,4-DCQA | 21.0 - 22.5 | ~326 |
| 3,5-Dicaffeoylquinic Acid | 3,5-DCQA | 21.4 - 23.0 | ~326 |
| 4,5-Dicaffeoylquinic Acid | 4,5-DCQA | 23.2 - 25.0 | ~326 |
| 1,5-Dicaffeoylquinic Acid | 1,5-DCQA | Varies | ~327 |
| 1,3-Dicaffeoylquinic Acid | 1,3-DCQA | Varies | ~327 |
*Retention times are highly dependent on the specific column, mobile phase, and gradient used. This table provides an exemplary range for comparison.[4][5][6]
Table 2: HPLC Method Validation Parameters for DCQA Quantification
| Parameter | 3,4-DCQA | 3,5-DCQA | 4,5-DCQA |
| Linearity Range (mg/L) | 2.0 - 400 | 1.0 - 200 | 1.0 - 200 |
| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) (mg/L) | 0.795 | 0.637 | 0.589 |
| Limit of Quantitation (LOQ) (mg/L) | 2.386 | 1.910 | 1.766 |
Data synthesized from validation studies. Actual values must be determined for each specific assay and instrument.[3][7]
Experimental Protocols
Protocol 1: Extraction of Dicaffeoylquinic Acids from Plant Material
This protocol describes a general method for extracting DCQAs from dried, powdered plant samples using ultrasound-assisted extraction.
1. Materials and Reagents:
-
Dried, powdered plant material (sieved, <0.5 mm)
-
50% Ethanol (v/v) in ultrapure water
-
Methanol (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.22 µm, Nylon or PVDF)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
2. Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the dried plant powder into an Erlenmeyer flask.
-
Add 20 mL of 50% ethanol. This ratio (1:20 w/v) is a common starting point.
-
Place the flask in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 40 ± 5 °C).
-
After sonication, centrifuge the mixture (e.g., 10 min at 14,000 x g) to pellet the solid material.[4]
-
Carefully decant the supernatant into a clean flask.
-
To ensure exhaustive extraction, repeat the process (steps 2-5) on the plant residue twice more.
-
Combine all the supernatants.
-
For solvent removal, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to concentrate the extract.
-
Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase.
-
Prior to HPLC injection, filter the final extract solution through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-PDA Analysis of Dicaffeoylquinic Acids
This protocol outlines the instrumental setup and conditions for the chromatographic separation and detection of DCQAs.
1. Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl or Biphenyl column can also be used for alternative selectivity.[4][8]
-
Mobile Phase A: 0.1% Formic Acid or 0.085% Phosphoric Acid in ultrapure water.[4][8]
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).[8]
-
DCQA analytical standards for peak identification and quantification.
2. Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 - 40°C. Increasing temperature can improve peak shape and resolution.[8][9]
-
PDA Detection: Monitor at a primary wavelength of 325 nm.[7][8] Scan from 200-400 nm to acquire full UV spectra for peak identification.
3. Elution Gradient (Example): A gradient elution is necessary to resolve the DCQA isomers from other compounds in the extract.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 88 | 12 |
| 50.0 | 76 | 24 |
| 55.0 | 76 | 24 |
| 56.0 | 0 | 100 |
| 60.0 | 0 | 100 |
| 61.0 | 88 | 12 |
| 70.0 | 88 | 12 |
This gradient is based on a published method and should be optimized for the specific column and analytes of interest.[4]
4. Data Analysis:
-
Identification: Identify DCQA peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of authentic standards. The characteristic UV spectrum for DCQAs shows a maximum absorption around 325 nm.[4]
-
Quantification: Prepare a calibration curve using serial dilutions of a standard solution (e.g., 3,5-DCQA). Calculate the concentration of each DCQA in the extract by correlating its peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for the extraction and HPLC-PDA analysis of DCQAs.
Caption: DCQAs inhibit the NF-κB pro-inflammatory signaling pathway.[2][10][11]
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 7. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Dicaffeoylquinic Acids Using LC-ESI-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (diCQAs) are a significant subclass of chlorogenic acids found in a variety of plant species and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects. Accurate quantification of diCQA isomers is crucial for the quality control of herbal medicines, functional foods, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of dicaffeoylquinic acids using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a highly sensitive and selective analytical technique.
Data Presentation: Quantitative Parameters for LC-MS/MS Methods
The following tables summarize typical validation parameters for the quantification of various dicaffeoylquinic acid isomers reported in scientific literature. These values can serve as a benchmark for method development and validation.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 1,5-dicaffeoylquinic acid | Human Plasma | 1 - 200 | >0.99 | - | 1 | [1] |
| 1,5-dicaffeoylquinic acid | Rat Plasma | 0.850 - 213 | >0.99 | - | 0.850 | [2] |
| Cynarin (1,3-dicaffeoylquinic acid) | Plant Extracts | LOQ - 10,000 | 0.9921–0.9995 | 0.03 - 0.2 (mg/kg) | 0.1 - 1.0 (mg/kg) | [3][4] |
| 3,4-dicaffeoylquinic acid | Plant Extracts | - | >0.999 | 0.76 (µg/mL) | 2.29 (µg/mL) | [5] |
| 1,5-dicaffeoylquinic acid | Plant Extracts | - | >0.999 | 5.95 (µg/mL) | 18.02 (µg/mL) | [5] |
| 3,5-dicaffeoylquinic acid | Plant Extracts | - | >0.999 | 1.35 (µg/mL) | 4.10 (µg/mL) | [5] |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Matrix | Precision (%RSD) | Accuracy (Recovery %) | Reference |
| 1,5-dicaffeoylquinic acid | Human Plasma | <15% | Acceptable | [1] |
| 1,5-dicaffeoylquinic acid | Rat Plasma | - | ≥78.5% | [2] |
| Various Caffeoylquinic Acids | Plant Extracts | 0.09% - 2.84% | ≥96% | [5] |
| Cynarin (1,3-dicaffeoylquinic acid) | Plant Extracts | Intra-day: <8.1%, Inter-day: <10.9% | ≥82.4% | [3][4] |
Experimental Protocols
This section details the methodology for the quantification of dicaffeoylquinic acids, from sample preparation to LC-MS analysis.
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
For Plant Materials:
-
Extraction: Weigh 1.0 g of homogenized and dried plant material. Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (containing internal standard, if used).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.[1]
-
Liquid Chromatography (LC) Conditions
The chromatographic separation of diCQA isomers is critical for accurate quantification.[6]
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of organic solvent, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 10-20% B
-
5-20 min: 20-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B (column wash and re-equilibration)
-
-
Flow Rate: 0.8 - 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 5 - 10 µL.[5]
Mass Spectrometry (MS) Conditions
Electrospray ionization in negative mode is typically preferred for the analysis of dicaffeoylquinic acids due to their acidic nature.[7][9]
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][5]
-
Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity.[3] The precursor ion for dicaffeoylquinic acids is typically [M-H]⁻ at m/z 515.1.[10] The product ions vary depending on the isomer and collision energy.[10]
-
Typical MS Parameters:
Table 3: Example MRM Transitions for this compound Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,4-diCQA | 515.1 | 353.1, 191.1, 179.1 | Varies |
| 1,5-diCQA | 515.1 | 353.1, 191.1, 173.1 | Varies |
| 3,5-diCQA | 515.1 | 353.1, 191.1, 179.1 | Varies |
| 4,5-diCQA | 515.1 | 353.1, 191.1, 173.1 | Varies |
Note: The specific product ions and optimal collision energies should be determined empirically for the instrument in use. The fragmentation of diCQA isomers can be complex, and the relative abundance of fragment ions can be used for their differentiation.[10][11]
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of dicaffeoylquinic acids.
LC-ESI-MS Signaling Pathway
References
- 1. An improved LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and its active metabolites in human plasma and its application to a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and 1-O-acetylbritannilactone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. digituma.uma.pt [digituma.uma.pt]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Dicaffeoylquinic Acid Isomers by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of various dicaffeoylquinic acid (diCQA) isomers using chromatographic techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of these valuable bioactive compounds for further study and development.
Introduction
Dicaffeoylquinic acids are a class of phenolic compounds found in various plants, including coffee beans, artichokes, and numerous medicinal herbs.[1][2] They are esters of quinic acid and two caffeic acid molecules, with several positional isomers existing, the most common being 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[2] These isomers exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, making them of significant interest for pharmaceutical and nutraceutical applications.[3][4] However, the structural similarity of these isomers presents a significant challenge for their separation and purification.[5] This document details effective chromatographic strategies for the preparative isolation of diCQA isomers.
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data from various studies on the purification of diCQA isomers, offering a comparative overview of different chromatographic techniques and their efficiencies.
Table 1: Purification of diCQA Isomers by High-Speed Counter-Current Chromatography (HSCCC)
| Plant Source | Target Isomers | Two-Phase Solvent System | Stationary Phase | Mobile Phase | Purity (%) | Yield (mg from starting material) | Reference |
| Ainsliaea fragrans | 3,5-diCQA, 4,5-diCQA | Chloroform:Methanol:Water (8:8:4 v/v/v) | Aqueous-rich phase | Organic-rich phase | 98 (3,5-diCQA), 95 (4,5-diCQA) | 34 (3,5-diCQA), 17 (4,5-diCQA) from 150 mg crude sample | [6] |
| Lonicera japonica | 3,4-diCQA, 3,5-diCQA, 4,5-diCQA | Methyl tert-butyl ether:n-butanol:acetonitrile:water (0.5% acetic acid) (2:2:1:5 v/v/v/v) | Not specified | Not specified | >94 for all isomers | Not specified directly for HSCCC fractions | [7] |
| Arctium lappa (Burdock) | Multiple caffeoylquinic acid derivatives | Petroleum ether:ethyl acetate:methanol:water (varied ratios) | Not specified | Not specified | High purity achieved after subsequent HPLC | Not specified directly for HSCCC fractions | [8][9] |
Table 2: Purification of diCQA Isomers by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Plant Source | Target Isomers | Column | Mobile Phase | Purity (%) | Yield (mg from starting material) | Reference |
| Lonicera japonica | 3,4-diCQA, 3,5-diCQA, 4,5-diCQA | Shim-pack VP-ODS (250 mm × 4.6 mm, 5 µm) | A: Methanol, B: 0.3% Acetic acid in water (gradient) | 97.1 (3,4-diCQA), 96.9 (3,5-diCQA), 97.8 (4,5-diCQA) | 20.3 (3,4-diCQA), 24.7 (3,5-diCQA), 26.1 (4,5-diCQA) from HSCCC fractions | [10] |
| Green Coffee Beans | 4,5-diCQA | C18 column | A: Water with 0.1% formic acid, B: Acetonitrile (gradient) | High purity indicated by a single sharp peak | Not specified | [1] |
| Artemisia capillaris | 4,5-diCQA | YMC-PACK Pro C18 (10 x 250 mm, 5 µm) | A: Water with 0.1% formic acid, B: Acetonitrile (gradient) | Not specified | 7.2 mg from 6 g of methanol extract | [11] |
Experimental Protocols
Protocol 1: Purification of 3,5-diCQA and 4,5-diCQA from Ainsliaea fragrans by HSCCC
This protocol is adapted from a study on the preparative isolation of diCQA isomers using High-Speed Counter-Current Chromatography.[6]
1. Sample Preparation (Crude Extract):
-
The initial plant material is first cleaned up using an AB-8 resin column to enrich the target compounds.
2. HSCCC System and Solvent System:
-
Apparatus: A high-speed counter-current chromatograph.
-
Two-Phase Solvent System: Prepare a mixture of chloroform, methanol, and water in a volume ratio of 8:8:4.
-
Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The aqueous-rich upper phase will serve as the stationary phase, and the organic-rich lower phase will be the mobile phase.
3. HSCCC Separation:
-
Filling the Column: Fill the entire HSCCC column with the stationary phase (upper aqueous phase).
-
Sample Loading: Dissolve 150 mg of the crude sample in a suitable volume of the biphasic solvent system and inject it into the column.
-
Elution: Pump the mobile phase (lower organic phase) through the column at a specific flow rate while the apparatus is rotating at an optimized speed.
-
Fraction Collection: Collect fractions of the effluent at regular intervals.
4. Analysis and Identification:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
Confirm the structures of the purified 3,5-diCQA and 4,5-diCQA using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]
Protocol 2: Purification of 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA from Lonicera japonica by HSCCC followed by Prep-HPLC
This protocol combines the strengths of HSCCC for initial fractionation and preparative HPLC for final purification to a high degree of purity.[7][10]
1. Initial Fractionation by HSCCC:
-
An n-butanol extract of Lonicera japonica leaves is first subjected to HSCCC using a solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) at a ratio of 2:2:1:5 (v/v).[7]
-
This initial step yields several fractions, with dicaffeoylquinic acids concentrating in specific fractions.
2. Final Purification by Preparative HPLC:
-
Apparatus: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: Shim-pack VP-ODS column (250 mm × 4.6 mm, i.d., 5 µm).[10]
-
Mobile Phase:
-
Eluent A: Methanol
-
Eluent B: 0.3% acetic acid in water (v/v)
-
-
Gradient Elution:
-
0 min: 30% A (70% B)
-
20 min: 60% A (40% B)
-
22.5 min: 60% A (40% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the HSCCC fractions containing the diCQA isomers in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample and collect the peaks corresponding to 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. The purities are expected to be above 94%.[7][10]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the purification of diCQA isomers.
Signaling Pathway Implication
Dicaffeoylquinic acids have been shown to exert their biological effects through various signaling pathways. For instance, 3,5-diCQA has been reported to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.[12] Additionally, some chlorogenic acid isomers can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[13]
Caption: Simplified signaling pathways influenced by diCQA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. mdpi.com [mdpi.com]
Dicaffeoylquinic Acid: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of naturally occurring phenolic compounds found in various plants, which have garnered significant scientific interest for their diverse biological activities. Comprising two caffeic acid molecules linked to a quinic acid core, isomers such as 3,5-DCQA and 4,5-DCQA have demonstrated potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties in a range of in vitro models.[1][2][3][4] These compounds modulate key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt, making them promising candidates for therapeutic development.[1][4][5][6]
This document provides detailed application notes and standardized protocols for studying the effects of DCQAs in cell culture, summarizing quantitative data and illustrating key mechanisms and workflows.
Data Presentation: Summary of In Vitro Biological Activities
The following tables summarize key quantitative data from various in vitro assays, highlighting the potency and diverse effects of different DCQA isomers across multiple cell lines and experimental models.
Table 1: Anti-Inflammatory and Chondroprotective Effects
| Cell Line | DCQA Isomer | Inducer | Target/Effect | Concentration | Result | Reference(s) |
| RAW264.7 Macrophages | 4,5-diCQA | LPS (50 ng/mL) | Nitrite Production | 2.5, 5, 10, 20, 40 µM | Dose-dependent reduction | [1][7] |
| RAW264.7 Macrophages | 4,5-diCQA | LPS (50 ng/mL) | PGE2 Production | 4 µM | 55% inhibition | [7] |
| RAW264.7 Macrophages | 4,5-diCQA | LPS (50 ng/mL) | iNOS, COX-2, TNF-α, IL-6 Expression | 2.5, 5, 10, 20, 40 µM | Dose-dependent suppression | [1][8] |
| Primary Rat Chondrocytes | 4,5-diCQA | IL-1β (5 ng/mL) | iNOS, COX-2, MMP-3, MMP-13, ADAMTS-4 Expression | Not specified | Significant inhibition | [9] |
| U-937 Cells | 4,5-diCQA | LPS | Monocyte Chemoattractant Protein-3 (MCP-3) | Not specified | Dose-dependent inhibition; most potent of derivatives tested | [10] |
Table 2: Anticancer and Cytotoxic Effects
| Cell Line | DCQA Isomer | Assay | Duration | Result (IC50) | Reference(s) |
| DU-145 (Prostate Cancer) | 4,5-diCQA | Proliferation | Not specified | Inhibition observed, no IC50 reported | [3] |
| AGS (Gastric Adenocarcinoma) | 4,5-diCQA | Proliferation | Not specified | Induces G1 arrest and apoptosis, no IC50 reported | [3] |
| HT1080 (Fibrosarcoma) | 3,5-diCQA-epi | Cell Viability (MTT) | 24 hours | No significant cytotoxicity at tested concentrations | [11] |
| SK-Mel (Melanoma) | 1,5-diCQA | Cell Viability (MTT) | Not specified | Effective cytotoxic agent | [12] |
Table 3: Neuroprotective and Other Bioactivities
| Cell Line | DCQA Isomer | Stressor | Target/Effect | Result | Reference(s) |
| SH-SY5Y (Neuroblastoma) | 3,5-diCQA | Aβ₁₋₄₂ | Neuroprotection, increased PGK1 mRNA & ATP | Protective effect observed | [2] |
| SH-SY5Y (Neuroblastoma) | 3,5-diCQA | H₂O₂ | Attenuated neuronal death & caspase-3 activation | Protective effect observed | [13] |
| PC-12 Cells | 3,5-diCQA | Amyloid β peptide | Increased cell viability by 2.8x, reduced oxidative stress | [14] | |
| H9C2 (Cardiomyocytes) | 3,5-diCQA | TBHP | Anti-apoptosis via PI3K/Akt activation | Dose-dependent protection | [5] |
| 3T3-L1 (Preadipocytes) | 3,5-diCQA | MDI | Inhibition of adipogenesis | Lowered mitotic clonal expansion | [15] |
Experimental Protocols
Protocol 1: Preparation of Dicaffeoylquinic Acid Stock and Working Solutions
This protocol outlines the standard procedure for preparing DCQA for in vitro experiments. The recommended solvent is Dimethyl Sulfoxide (DMSO).[16]
1. Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
2. Stock Solution Preparation (10 mM):
-
Accurately weigh 5.17 mg of solid DCQA.
-
Dissolve the solid in 1 mL of 100% sterile DMSO to create a 10 mM stock solution.
-
Vortex gently until fully dissolved.
-
Dispense into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[16]
3. Working Solution Preparation and Cell Treatment:
-
Thaw one aliquot of the 10 mM DCQA stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.[16]
-
Prepare the final working solution immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of pre-warmed medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%, which is considered safe for most cell lines.[16]
-
Crucially, prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL per 1 mL) to a separate volume of medium. This control is essential to ensure that observed effects are due to the DCQA and not the solvent.[16]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of DCQA or the vehicle control.
Note on Stability: DCQAs can be sensitive to pH and temperature. Isomerization can occur in neutral or basic conditions, such as cell culture medium (pH ~7.4). Therefore, it is recommended to prepare fresh working solutions for each experiment to ensure reproducibility.[16]
Protocol 2: In Vitro Anti-Inflammatory Activity in Macrophages (RAW264.7)
This protocol details the evaluation of the anti-inflammatory effects of DCQA on lipopolysaccharide (LPS)-stimulated murine macrophage cells.[1][7]
1. Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepared as in Protocol 1)
-
LPS from E. coli
-
MTT reagent
-
Griess Reagent
-
PGE2 ELISA Kit
-
Reagents for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, p-IκB-α, NF-κB p65, p-ERK, p-JNK, p-p38)
2. Cell Culture and Treatment:
-
Culture RAW264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.[1]
-
Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of DCQA (e.g., 2.5, 5, 10, 20, 40 µM) for 1 hour.[1]
-
Stimulate the cells by adding LPS (e.g., 50 ng/mL) to the medium.[1]
-
Incubate for the desired time (e.g., 24 hours for mediator measurement).
3. Methodologies:
-
Cell Viability (MTT Assay): To ensure the tested concentrations of DCQA are not toxic, perform an MTT assay. After 24 hours of treatment with DCQA alone, add MTT solution, incubate for 4 hours, and then add a solubilization solution (e.g., DMSO). Read absorbance at 570 nm.[1][7]
-
Nitrite Measurement (Griess Assay): After 24 hours of LPS stimulation, collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure absorbance at 540 nm and quantify nitrite using a sodium nitrite standard curve.[1]
-
PGE2 Measurement (ELISA): Use the collected supernatant and a commercial PGE2 ELISA kit according to the manufacturer's instructions to quantify prostaglandin E2 levels.[1]
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against inflammatory and signaling proteins (iNOS, COX-2, phosphorylated and total forms of MAPKs and NF-κB pathway proteins), followed by HRP-conjugated secondary antibodies for detection.[1]
Protocol 3: Assessment of Neuroprotective Effects (SH-SY5Y)
This protocol describes how to assess the neuroprotective activity of DCQA against an oxidative stressor in human neuroblastoma cells.[13]
1. Materials:
-
SH-SY5Y neuroblastoma cell line
-
Appropriate culture medium (e.g., DMEM/F12)
-
This compound (prepared as in Protocol 1)
-
Oxidative stressor (e.g., Hydrogen Peroxide (H₂O₂), Amyloid β peptide)[2][13]
-
Reagents for viability/apoptosis assays (e.g., MTT, Caspase-3 activity kit)
2. Cell Culture and Treatment:
-
Culture SH-SY5Y cells and seed them in multi-well plates.
-
Pre-treat cells with various concentrations of DCQA for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxic stressor (e.g., H₂O₂) to the culture medium and incubate for the desired duration (e.g., 24 hours).
3. Methodologies:
-
Cell Viability Assay: Measure cell survival using the MTT assay as described previously to quantify the protective effect of DCQA against the stressor-induced cell death.[13]
-
Caspase-3 Activity Assay: To assess apoptosis, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric commercial kit according to the manufacturer's protocol. An increase in caspase-3 activity is a hallmark of apoptosis.[13]
-
Intracellular Glutathione (GSH) Measurement: Measure levels of the endogenous antioxidant GSH. H₂O₂ treatment typically depletes GSH, and an effective neuroprotectant may restore these levels.[13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathways modulated by DCQA.
References
- 1. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Caffeoylquinic Acid Derivatives and C-Flavonoid from Lychnophora ericoides on in vitro Inflammatory Mediator Production | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Dicaffeoylquinic Acid Using RAW264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicaffeoylquinic acids (diCQAs) are a class of phenolic compounds found in various plants, which have demonstrated potent antioxidant and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for utilizing the murine macrophage cell line RAW264.7 to investigate the anti-inflammatory effects of diCQAs. Macrophages, such as RAW264.7 cells, are key players in the inflammatory response.[1] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] Therefore, the LPS-stimulated RAW264.7 cell model is a widely used and effective in vitro system for screening and characterizing potential anti-inflammatory agents.[4][6]
The primary mechanism by which diCQAs exert their anti-inflammatory effects involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][7] These pathways are central regulators of the inflammatory response.[8][9] This guide will detail the experimental procedures to assess the inhibitory effects of diCQAs on the production of inflammatory mediators and to elucidate the underlying molecular mechanisms.
Experimental Protocols
Cell Culture and Maintenance
RAW264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][7] The cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5][7] Cells should be subcultured every 2-3 days to maintain optimal growth and viability.[10]
LPS-Induced Inflammation Model
To induce an inflammatory response, RAW264.7 cells are stimulated with LPS.[7]
-
Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the subsequent assay) and allow them to adhere overnight.[7][11]
-
Pre-treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the dicaffeoylquinic acid to be tested. The cells are pre-treated for 1-2 hours.[3][7]
-
Stimulation: After pre-treatment, LPS (typically at a final concentration of 1 µg/mL) is added to the wells to induce inflammation, and the cells are incubated for a specified duration (e.g., 24 hours).[7][12]
Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed anti-inflammatory effects are due to the compound's activity or its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][6]
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat them with various concentrations of this compound for 24 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The production of NO, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][10][13]
Protocol:
-
Collect 100 µL of the cell culture supernatant from each well of the experimental plate.[7]
-
In a new 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.[7]
Quantification of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][7][14]
Protocol:
-
Collect the cell culture supernatants after treatment with this compound and/or LPS.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit for TNF-α, IL-6, or IL-1β.[7][15]
-
Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.
-
The absorbance is measured at the appropriate wavelength (typically 450 nm), and the cytokine concentrations are calculated from a standard curve.[14]
Analysis of Gene Expression (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators, such as iNOS (the enzyme that produces NO), COX-2, TNF-α, IL-6, and IL-1β.[3][16]
Protocol:
-
After cell treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.[17]
Western Blot Analysis of Signaling Pathways
To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, the protein expression and phosphorylation status of key signaling molecules can be analyzed by Western blotting.[1][18][19]
Protocol:
-
After treatment, lyse the cells to extract total protein. For analysis of NF-κB activation, nuclear and cytoplasmic protein fractions may need to be separated.[19]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).[1][9]
-
After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities can be quantified using densitometry software.
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 5.2 |
| This compound | 10 | 98 ± 4.5 |
| This compound | 25 | 95 ± 6.1 |
| This compound | 50 | 92 ± 5.8 |
Data are presented as mean ± standard deviation (SD).
Table 2: Inhibitory Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 1.5 ± 0.3 | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 45.2 ± 3.8 | 1250 ± 110 | 980 ± 95 | 650 ± 70 |
| LPS + this compound | 10 | 30.1 ± 2.5 | 980 ± 85 | 750 ± 70 | 510 ± 55 |
| LPS + this compound | 25 | 20.5 ± 1.9 | 650 ± 60 | 510 ± 50 | 380 ± 40 |
| LPS + this compound | 50 | 12.8 ± 1.2 | 420 ± 45 | 320 ± 35 | 250 ± 30 |
*Data are presented as mean ± SD. p < 0.05 compared to the LPS-treated group.
Table 3: Effect of this compound on the Expression of Pro-inflammatory Genes in LPS-stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 15.6 ± 1.2 | 12.8 ± 1.1 |
| LPS + this compound | 50 | 5.2 ± 0.6 | 4.5 ± 0.5 |
*Data are presented as mean ± SD. p < 0.05 compared to the LPS-treated group.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of this compound.
References
- 1. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway [kjpp.net]
Dicaffeoylquinic Acid in Murine Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicaffeoylquinic acid (DCQA) in mouse models of inflammation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms, offering a practical guide for researchers investigating the anti-inflammatory potential of DCQA.
Introduction
Dicaffeoylquinic acids are naturally occurring phenolic compounds found in various plants, with several isomers, most notably 3,5-DCQA and 4,5-DCQA, demonstrating significant anti-inflammatory properties.[1][2][3] These compounds have been shown to be effective in mitigating inflammatory responses in a range of preclinical rodent models, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[4][5] The primary mechanism of action for DCQAs involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][6]
Data Presentation: Efficacy of this compound in Murine Inflammation Models
The following tables summarize the quantitative data from various studies on the effects of DCQA administration in mouse and rat models of inflammation.
Table 1: Effect of 4,5-Dicaffeoylquinic Acid on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, oral) | Paw Edema Inhibition (%) | Reference |
| 4,5-DCQA | 5 | Dose-dependent reduction | [1][5] |
| 4,5-DCQA | 10 | Dose-dependent reduction | [1][5] |
| 4,5-DCQA | 20 | Dose-dependent reduction | [1][5] |
| Diclofenac Sodium | 10 | Positive Control | [1] |
Table 2: Effect of 4,5-Dicaffeoylquinic Acid on Pro-Inflammatory Mediators in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, oral) | iNOS Expression | COX-2 Expression | TNF-α Expression | Reference |
| 4,5-DCQA | 5 | Markedly Decreased | Markedly Decreased | Markedly Decreased | [1] |
| 4,5-DCQA | 10 | Markedly Decreased | Markedly Decreased | Markedly Decreased | [1] |
| 4,5-DCQA | 20 | Markedly Decreased | Markedly Decreased | Markedly Decreased | [1] |
| Diclofenac Sodium | 10 | Markedly Decreased | Markedly Decreased | Markedly Decreased | [1] |
Table 3: Effect of 3,5-Dicaffeoylquinic Acid on CFA-Induced Inflammatory Pain in Mice
| Treatment Group | Dose (mg/kg, oral) | Effect on Pain Hypersensitivity | Effect on Foot Swelling | Reference |
| 3,5-DCQA | Not specified | Attenuated | Attenuated | [2] |
Table 4: Effect of Dicaffeoylquinic Acids on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| DCQA Isomer | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Reference |
| 4,5-DCQA | 4 | 40 | 20 | [1] |
| 3,5-DCQA | Not specified | Significant Reduction | Significant Reduction | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of DCQA in mouse models of inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is used to induce acute inflammation and evaluate the anti-inflammatory effects of 4,5-DCQA.[1][4][5]
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
4,5-Dicaffeoylquinic acid (4,5-DCQA)
-
Carrageenan (1% solution in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: Vehicle control, 4,5-DCQA (5, 10, and 20 mg/kg), and Positive control.
-
Administer 4,5-DCQA or the vehicle orally by gavage.[4]
-
One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]
-
Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis (e.g., Western blot for iNOS, COX-2, and TNF-α).[1]
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This protocol is used to induce systemic inflammation and assess the effects of DCQA on pro-inflammatory cytokine production.
Materials:
-
Male C57BL/6 mice (or similar strain)
-
This compound (e.g., 3,5-DCQA)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize animals for at least one week.
-
Divide mice into groups: Vehicle control, LPS only, and LPS + DCQA.
-
Administer DCQA (specify dose and route, e.g., oral gavage or intraperitoneal injection) one hour prior to LPS challenge.
-
Induce inflammation by injecting LPS (specify dose, e.g., 1 mg/kg) intraperitoneally.
-
At a specified time point after LPS injection (e.g., 2 or 4 hours), collect blood via cardiac puncture.
-
Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
This model is used to induce persistent inflammatory pain and evaluate the analgesic effects of 3,5-DCQA.[2]
Materials:
-
Male C57BL/6 mice
-
3,5-Dicaffeoylquinic acid (3,5-DCQA)
-
Complete Freund's Adjuvant (CFA)
-
Vehicle for DCQA
-
Von Frey filaments or radiant heat source for pain assessment
Procedure:
-
Acclimatize animals and measure baseline pain thresholds.
-
Induce persistent inflammation by injecting CFA into the plantar surface of the right hind paw.[2]
-
Administer 3,5-DCQA orally at a specified dose and schedule following CFA injection.[2]
-
Measure mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) at various time points after CFA injection.
-
Measure paw thickness with a caliper to assess edema.[2]
-
At the end of the study, collect spinal cord tissue to analyze markers of microglial activation and autophagy.[2]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by DCQA and a general experimental workflow for its evaluation in inflammation models.
Caption: General experimental workflow for evaluating DCQA.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Dicaffeoylquinic Acid in Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of various dicaffeoylquinic acid (DCQA) isomers in diabetic mouse models. The information is compiled from multiple studies to guide the design and interpretation of similar research.
Introduction to Dicaffeoylquinic Acids and Diabetes
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, which have garnered significant interest for their potential therapeutic properties, particularly in the context of metabolic diseases like diabetes mellitus. Several isomers exist, with 3,5-DCQA, 4,5-DCQA, and 3,4-DCQA being commonly studied. Research suggests that DCQAs can exert anti-diabetic effects through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes, antioxidant activity, and modulation of key signaling pathways involved in glucose and lipid metabolism.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies on DCQAs in diabetic animal models.
Table 1: Effects of Dicaffeoylquinic Acids on Blood Glucose and Related Parameters
| Compound/Extract | Animal Model | Dosage | Duration | Fasting Blood Glucose (FBG) Reduction | Other Key Findings | Reference |
| 3,5-dicaffeoylquinic acid | Streptozotocin (STZ)-induced diabetic hypertensive rats | 5 mg/kg | Not Specified | 42% reduction | Decreased blood pressure by 22% | [3][4] |
| Dicaffeoylquinic acids (DiCQAs) from Ilex kudingcha | High-fat diet (HFD)/STZ-induced diabetic mice | 200 mg/kg (Low Dose) | 14 weeks | Significant reduction | Lowered HbA1c levels | [5] |
| Dicaffeoylquinic acids (DiCQAs) from Ilex kudingcha | High-fat diet (HFD)/STZ-induced diabetic mice | 400 mg/kg (High Dose) | 14 weeks | No significant change | No significant change in FBG or HbA1c | [5] |
| Gynura divaricata extract (rich in 3,5- and 4,5-DCQA) | HFD/STZ-induced type 2 diabetic mice | Not Specified | 4 weeks | Significant reduction | Reduced fasting serum insulin | [6] |
Table 2: Effects of Dicaffeoylquinic Acids on Oxidative Stress Markers
| Compound/Extract | Animal Model | Dosage | Duration | Malondialdehyde (MDA) Levels | Glutathione (GSH) Levels | Antioxidant Enzyme Activity | Reference |
| 3,5-dicaffeoylquinic acid | STZ-induced diabetic rats | 5 mg/kg | 21 days | Decreased | Normalized | Increased activity of GPx, GR, and GST | [7] |
| 3,5-dicaffeoylquinic acid | STZ-induced diabetic rats | Not Specified | Not Specified | Reduced | Enhanced | Increased activities of glutathione peroxidase, glutathione reductase, and glutathione S-transferase | [1] |
| Gynura divaricata extract (rich in 3,5- and 4,5-DCQA) | Diabetic mice | Not Specified | Not Specified | Mitigated | Not Specified | Increased glutathione peroxidase and superoxide dismutase activities | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Induction of Type 2 Diabetes in Mice (HFD/STZ Model)
This protocol is a common method for inducing a diabetic state that mimics human type 2 diabetes.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
High-Fat Diet (HFD) Induction:
-
Acclimatize mice for one week with a standard chow diet.
-
Subsequently, feed the mice a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce insulin resistance.
-
-
Streptozotocin (STZ) Administration:
-
After the HFD period, intraperitoneally inject a low dose of STZ (e.g., 40-100 mg/kg body weight) dissolved in a citrate buffer (pH 4.5). A single or multiple low doses can be used.
-
The STZ injection aims to partially destroy pancreatic β-cells, leading to hyperglycemia in the context of insulin resistance.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from the tail vein 72 hours after STZ injection.
-
Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 11.1 mmol/L or 200 mg/dL) are considered diabetic and are used for the study.[5]
-
Administration of Dicaffeoylquinic Acids
-
Preparation of DCQA Solution: Dissolve the specific DCQA isomer or extract in a suitable vehicle (e.g., saline, distilled water, or a solution containing a small amount of a solubilizing agent like DMSO or Tween 80).
-
Dosage and Administration:
-
Administer the DCQA solution to the diabetic mice via oral gavage.
-
Dosages can range from 5 mg/kg to 400 mg/kg daily, depending on the specific compound and study design.[3][4][5]
-
A vehicle control group (diabetic mice receiving only the vehicle) and a positive control group (e.g., metformin-treated) should be included.
-
-
Treatment Duration: The treatment period can vary from a few weeks to several months (e.g., 4 to 14 weeks).[5][6]
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure the fasting blood glucose level (time 0).
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Improved glucose tolerance is indicated by a lower AUC.[5]
Signaling Pathways and Mechanisms of Action
DCQAs have been shown to modulate several key signaling pathways implicated in diabetes.
Inhibition of Carbohydrate-Hydrolyzing Enzymes
Several DCQA isomers, particularly 4,5-DCQA, inhibit α-glucosidase and α-amylase.[2] This action delays the breakdown of complex carbohydrates into glucose in the intestine, thereby reducing postprandial hyperglycemia.[2] Another important mechanism is the inhibition of dipeptidyl peptidase-4 (DPP-IV), which prolongs the action of incretin hormones that stimulate insulin secretion.[1][2]
Caption: DCQA inhibition of carbohydrate digestion and incretin degradation.
Modulation of Gut Microbiota and Bile Acid Metabolism
Recent studies have revealed a novel mechanism where DiCQAs alleviate diabetic symptoms by modulating the gut microbiota.[5][8][9] Specifically, they reduce the abundance of bacteria carrying the bile salt hydrolase (BSH) gene.[5] This leads to an increase in conjugated bile acids, which then inhibit the farnesoid X receptor (FXR)-fibroblast growth factor 15 (FGF15) signaling axis in the ileum.[5][8][9] This cascade results in increased bile acid synthesis in the liver, reduced cholesterol, and improved glucose metabolism through the upregulation of AKT/GSK3β and AMPK signaling.[5][8][9]
Caption: DCQA modulation of the gut-liver axis in diabetic mice.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-diabetic effects of DCQAs in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-3,5-dicaffeoylquinic acid from Geigeria alata Benth. & Hook.f. ex Oliv. & Hiern with beneficial effects on experimental diabetes in animal model of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gynura divaricata rich in 3, 5-/4, 5-dicaffeoylquinic acid and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dicaffeoylquinic Acid in High-Fat Diet-Induced Obesity Models
References
- 1. Analysis of Serum Metabolomics in Obese Mice Induced by High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eptrading.co.jp [eptrading.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Dicaffeoylquinic Acids from Ilex kudingcha on Lipid Metabolism and Intestinal Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Effects of Dicaffeoylquinic Acids from Ilex kudingcha on Lipid Metabolism and Intestinal Microbiota in High-Fat-Diet-Fed Mice - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anygenes.com [anygenes.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. Diet-induced obesity murine model [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Serum Lipid Profiles [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]
- 25. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scilit.com [scilit.com]
Preparing Dicaffeoylquinic Acid Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and antiviral effects. Their application in cell culture-based research is crucial for elucidating molecular mechanisms and evaluating therapeutic potential. The accurate and reproducible preparation of DCQA stock solutions is a critical first step for in vitro studies. This document provides a detailed protocol for the preparation, storage, and use of DCQA stock solutions in cell culture applications, ensuring experimental consistency and reliability.
Properties of Dicaffeoylquinic Acid
Understanding the physicochemical properties of DCQA is essential for its proper handling and use in cell culture.
Solubility
DCQA isomers exhibit varying solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions for cell culture applications.[1][2]
| Compound | Solvent | Solubility |
| 1,3-Dicaffeoylquinic acid | DMSO | ~5 mg/mL |
| Ethanol | ~0.2 mg/mL | |
| Dimethyl formamide (DMF) | ~2 mg/mL | |
| PBS (pH 7.2) | ~2 mg/mL | |
| 3,5-Dicaffeoylquinic acid | DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL | |
| DMF | 71 mg/mL | |
| PBS (pH 7.2) | 25 mg/mL |
Table 1: Solubility of this compound Isomers. Data compiled from multiple sources.[2][3]
Stability and Storage
DCQA solutions are susceptible to degradation, influenced by factors such as temperature, pH, and light exposure.[4] For optimal stability, stock solutions should be stored at low temperatures and protected from light. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][5]
| Form | Storage Temperature | Duration |
| Solid Compound | -20°C | ≥ 4 years |
| Stock Solution (in DMSO) | -20°C | Up to 2 weeks to 1 month[1][5] |
| -80°C | Up to 6 months | |
| Aqueous Working Solution | Room Temperature | Not recommended for more than one day[2] |
Table 2: Recommended Storage Conditions for this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.[1][6]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 516.45 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of DCQA.
-
Dissolution: Aseptically add the weighed DCQA to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the DCQA is completely dissolved. Gentle warming may be required for some isomers, but prolonged heating should be avoided to prevent degradation.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Caption: Workflow for DCQA Stock Solution Preparation.
Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
10 mM DCQA stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM DCQA stock solution at room temperature.
-
Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium (a 1:1000 dilution).
-
Dilution: In a sterile tube, add the required volume of pre-warmed cell culture medium. While gently vortexing the medium, add the calculated volume of the DCQA stock solution. It is crucial to add the stock solution directly into the medium and not onto the side of the tube to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the experimental group. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing DCQA or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. For long-term experiments (>48 hours), consider replacing the medium with a freshly prepared DCQA solution to maintain a consistent concentration.[1]
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[1][7] A 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%.
-
Precipitation: If precipitation occurs upon dilution in the aqueous medium, pre-warming the medium to 37°C and ensuring rapid mixing can help.[1] If the issue persists, consider preparing an intermediate dilution in pre-warmed medium.
-
Stability in Culture: Dicaffeoylquinic acids can be unstable at the neutral pH of cell culture medium.[1][4] Therefore, it is recommended to prepare working solutions fresh for each experiment.
Application: this compound and Nrf2 Signaling
Dicaffeoylquinic acids, such as 3,5-dicaffeoylquinic acid, have been shown to modulate cellular signaling pathways. One notable target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response.[6][8]
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by compounds like 3,5-DCQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[6]
Caption: DCQA-mediated activation of the Nrf2 pathway.
Troubleshooting
| Issue | Potential Cause | Solution |
| Precipitation in medium | Improper mixing; high concentration | Pre-warm medium to 37°C. Add stock solution slowly while vortexing. Consider an intermediate dilution. |
| Unexpected cytotoxicity | DMSO toxicity | Run a vehicle control. Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your cell line.[1] |
| Lack of reproducibility | Instability of DCQA in culture | Prepare fresh working solutions for each experiment. For long-term studies, replenish the medium with fresh DCQA solution. |
Table 3: Common Troubleshooting Scenarios.
Conclusion
The successful use of this compound in cell culture hinges on the careful preparation and handling of stock and working solutions. By following the protocols and considering the stability and solubility characteristics outlined in this application note, researchers can ensure the generation of reliable and reproducible data in their in vitro investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
Solid-Phase Extraction for Dicaffeoylquinic Acid Cleanup: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (diCQAs) are a class of phenolic compounds found in various plant sources, including coffee beans, artichokes, and certain medicinal herbs. They are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties. The accurate quantification and isolation of diCQAs from complex plant matrices are crucial for research and development. However, crude plant extracts contain numerous interfering substances, such as pigments, lipids, and sugars, which can compromise analytical accuracy and preparative purity. Solid-phase extraction (SPE) is a widely used technique for the selective cleanup and concentration of diCQAs from these complex mixtures. This application note provides detailed protocols and comparative data for the solid-phase extraction of dicaffeoylquinic acids, enabling researchers to select and optimize cleanup strategies for their specific applications.
Data Presentation
Comparison of SPE Sorbent Performance for Polyphenol Recovery
While direct comparative studies on dicaffeoylquinic acid recovery across a wide range of SPE sorbents are limited, data from studies on similar polyphenols, such as chlorogenic acid, provide valuable insights. The following table summarizes the reported recovery rates for chlorogenic acid and other polyphenols using different SPE cartridges.
| SPE Sorbent | Matrix | Target Analyte(s) | Reported Recovery (%) | Reference |
| C18 | Tobacco | Chlorogenic Acid, Caffeic Acid, Rutin, etc. | >86% | [1] |
| Oasis HLB | Tobacco | Chlorogenic Acid, Caffeic Acid, Rutin, etc. | >86% | [1] |
| Polymeric (e.g., Oasis HLB, Strata-X) | Wine | Phenolic Compounds | High recovery, good repeatability | [2] |
| C18 | Wine | Phenolic Compounds | Good recovery, but sensitive to sorbent drying | [2] |
| RP-C18 | Helichrysum Species | Caffeoylquinic Acids | ≥96% | [3] |
Note: Recovery can be influenced by the specific isomer of this compound, the complexity of the sample matrix, and the optimization of the SPE protocol. The data presented should be considered as a guideline for sorbent selection.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Workflow
This protocol outlines the fundamental steps for the cleanup of dicaffeoylquinic acids from a liquid plant extract using SPE cartridges.
Protocol 2: Detailed SPE Procedure using a C18 Cartridge
This protocol is suitable for the cleanup of dicaffeoylquinic acids from aqueous or low-organic-content extracts.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (or acidified water, e.g., with 0.1% formic acid)
-
Crude plant extract, pre-filtered (0.45 µm)
-
SPE manifold and collection tubes
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Flush the cartridge with 5 mL of deionized water. It is critical that the sorbent does not go dry from this point onwards.[2]
-
Sample Loading: Load the pre-filtered plant extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities such as sugars and salts.
-
Elution: Elute the retained dicaffeoylquinic acids with 5 mL of methanol or an appropriate methanol/water mixture (e.g., 80% methanol).[4] Collect the eluate for subsequent analysis. For improved elution of acidic compounds, an acidified eluent (e.g., methanol with 0.1% formic acid) can be used.
Protocol 3: Detailed SPE Procedure using a Polymeric (Oasis HLB) Cartridge
Polymeric sorbents like Oasis HLB are often preferred for their high recovery and robustness, especially for a broad range of analytes.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Crude plant extract, pre-filtered (0.45 µm)
-
SPE manifold and collection tubes
Methodology:
-
Conditioning: Pass 5 mL of methanol through the Oasis HLB cartridge.[2]
-
Equilibration: Follow with 5 mL of deionized water. The cartridge should not be allowed to dry.[2]
-
Sample Loading: Load the pre-filtered plant extract onto the cartridge at a flow rate of approximately 1-2 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[2]
-
Elution: Elute the dicaffeoylquinic acids with 5 mL of methanol.[2] Collect the eluate for analysis.
Logical Relationships in SPE Method Development
The selection of an appropriate SPE method is a logical process that involves considering the properties of the analyte and the matrix, and then systematically optimizing the various steps of the SPE procedure.
Conclusion
Solid-phase extraction is an effective and versatile technique for the cleanup of dicaffeoylquinic acids from complex plant extracts. The choice of SPE sorbent and the optimization of the protocol are critical for achieving high recovery and purity of the target compounds. Both C18 and polymeric sorbents like Oasis HLB have demonstrated high recovery rates for related polyphenols and are suitable choices for this compound cleanup. The detailed protocols provided in this application note serve as a starting point for method development. Researchers are encouraged to optimize the loading, washing, and elution steps for their specific sample matrix and analytical requirements to achieve the best results.
References
Troubleshooting & Optimization
Dicaffeoylquinic acid solubility problems in aqueous solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with dicaffeoylquinic acids in aqueous solutions?
A1: The primary challenges with DCQAs in aqueous solutions are their limited solubility and inherent instability. These compounds are prone to precipitation, especially when diluting concentrated organic stock solutions into aqueous buffers. Furthermore, DCQAs are susceptible to degradation and isomerization (conversion into different structural isomers) depending on the pH, temperature, and light exposure of the solution.[1][2]
Q2: Which solvent is recommended for preparing a stock solution of DCQA?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of DCQAs for in vitro studies.[3] DCQAs are generally soluble in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10 mM) that can be diluted to final working concentrations in aqueous media.[3][4] This minimizes the final concentration of the organic solvent in the experiment.
Q3: My DCQA precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Pre-warm the aqueous medium: Gently warming your buffer or cell culture medium to 37°C can help maintain the solubility of the DCQA during dilution.[3]
-
Slow addition and vortexing: Add the DCQA stock solution slowly to the aqueous medium while gently vortexing or stirring. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.[3]
-
Use an intermediate dilution step: If direct dilution causes precipitation, try preparing an intermediate dilution of your stock in the pre-warmed medium.[3]
-
Consider co-solvents: For certain applications, the use of a water-miscible co-solvent in the final solution may improve solubility. However, the effect of the co-solvent on your specific experiment must be evaluated.[5][6]
Q4: How stable are DCQA solutions?
A4: DCQA solutions are sensitive to environmental conditions. Their stability is primarily affected by:
-
pH: DCQAs are more stable in acidic conditions and show increased degradation and isomerization at neutral and basic pH values.[1][2][7]
-
Temperature: Higher temperatures accelerate the degradation and isomerization of DCQAs. For short-term storage, 4°C is preferable to room temperature. For long-term storage, frozen aliquots at -20°C or -80°C are recommended.[1]
-
Light: Exposure to light can also contribute to the degradation of DCQAs. It is advisable to store solutions in amber vials or protected from light.[8]
Q5: Are the different isomers of DCQA (e.g., 3,5-DCQA, 4,5-DCQA) equally soluble and stable?
A5: No, the different isomers of DCQA can exhibit variations in their solubility and stability. For instance, mono-caffeoylquinic acids are generally more stable than dicaffeoylquinic acids.[1] While specific comparative solubility data across a wide range of aqueous conditions is limited, it is known that their structural differences can lead to different physicochemical properties.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Degradation or isomerization of DCQA in solution.
-
Recommended Solutions:
-
Fresh is Best: Prepare fresh working solutions of DCQA for each experiment from a frozen stock.[3]
-
Control Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Keep solutions on ice when in use.
-
pH Control: If your experimental conditions allow, consider using a slightly acidic buffer to improve stability.
-
Light Protection: Always store and handle DCQA solutions in a manner that protects them from light.
-
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
-
Possible Cause: Toxicity from the solvent (e.g., DMSO) at high concentrations.
-
Recommended Solutions:
-
Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the DCQA. This will help differentiate between the effects of the compound and the solvent.[3]
-
Minimize Final Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium. A concentration of 0.1% is generally considered safe for most cell lines.[3]
-
Solvent Toxicity Test: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line.[3]
-
Data Presentation
Table 1: Solubility of Dicaffeoylquinic Acid Isomers in Various Solvents
| This compound Isomer | Solvent | Solubility |
| 1,3-Dicaffeoylquinic acid | PBS (pH 7.2) | ~2 mg/mL |
| 3,5-Dicaffeoylquinic acid | PBS (pH 7.2) | 25 mg/mL[9][10] |
| 4,5-Dicaffeoylquinic acid | PBS (pH 7.2) (1:5 with DMF) | 0.1 mg/mL[11] |
| 1,3-Dicaffeoylquinic acid | DMSO | 5 mg/mL |
| 3,5-Dicaffeoylquinic acid | DMSO | 50 mg/mL[9][10] |
| 4,5-Dicaffeoylquinic acid | DMSO | 5 mg/mL[11] |
| 1,3-Dicaffeoylquinic acid | Ethanol | ~0.2 mg/mL |
| 3,5-Dicaffeoylquinic acid | Ethanol | 50 mg/mL[9][10] |
| 3,5-Dicaffeoylquinic acid | DMF | 71 mg/mL[9][10] |
| 4,5-Dicaffeoylquinic acid | DMF | 30 mg/mL[11] |
Table 2: Stability of this compound Isomers at Room Temperature
Degradation after 7 days in 50% (v/v) aqueous methanol
| This compound Isomer | Degradation (%) |
| 3,4-diCQA | 7.82 |
| 3,5-diCQA | 7.03 |
| 4,5-diCQA | 10.08 |
Data from[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DCQA Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.17 mg of your DCQA isomer (Molecular Weight: ~516.5 g/mol ).
-
Dissolving: Add 1 mL of high-purity, sterile DMSO to the solid DCQA.
-
Vortexing: Vortex the solution until the DCQA is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.
-
Long-term Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of a 10 µM DCQA Working Solution for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM DCQA stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Dilution: To achieve a final concentration of 10 µM, a 1:1000 dilution of the 10 mM stock solution is required. This will result in a final DMSO concentration of 0.1%.
-
Mixing: While gently vortexing the pre-warmed medium, slowly add the required volume of the DCQA stock solution directly into the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed medium.
-
Immediate Use: Use the freshly prepared DCQA working solution and vehicle control immediately for your cell treatment.
Protocol 3: HPLC Analysis of DCQA Stability
This protocol provides a general guideline for assessing the stability of DCQA solutions using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare DCQA solutions in the desired buffer and at the desired concentration.
-
Incubate the solutions under the conditions you wish to test (e.g., different temperatures, pH values, light exposures) for various time points.
-
At each time point, take an aliquot and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the DCQA at each time point to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which may indicate isomerization or the formation of degradation products.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing Dicaffeoylquinic Acid Stability in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of dicaffeoylquinic acids (DCQAs) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of dicaffeoylquinic acids in experimental buffers?
A1: The stability of DCQAs is primarily affected by three main factors: pH, temperature, and light exposure.[1][2]
-
pH: DCQAs are more stable in acidic conditions. As the pH increases towards neutral and basic conditions, the rate of isomerization and degradation significantly increases.[1][3][4]
-
Temperature: Higher temperatures accelerate the degradation and isomerization of DCQAs.[1][2] It is consistently observed that DCQAs are more stable at lower temperatures, such as 4°C, when compared to room temperature.[1]
-
Light: Exposure to light, especially UV radiation, can lead to cis-trans isomerization of DCQAs.[5]
Q2: Which are more stable, monocaffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)?
A2: Mono-caffeoylquinic acids are generally much more stable than di-caffeoylquinic acids under the same experimental conditions.[1][2][6]
Q3: What are the main degradation pathways for dicaffeoylquinic acids in solution?
A3: The primary degradation pathways for DCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. For instance, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1][7]
Q4: How can I improve the stability of DCQAs in my experimental buffer?
A4: To improve stability, it is recommended to:
-
Use a buffer with a slightly acidic pH (e.g., pH 4-6) if your experimental design allows.
-
Prepare fresh solutions before each experiment.
-
Store stock solutions and buffers containing DCQAs at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[8][9]
-
Protect all solutions from light by using amber vials or by covering containers with aluminum foil.[5]
-
Consider the addition of stabilizing agents like vitamin C or epigallocatechin gallate (EGCG).[3][4]
Q5: What is the recommended solvent for preparing DCQA stock solutions?
A5: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of DCQAs for in vitro studies.[10] A stock concentration of 10 mM in 100% DMSO is a standard practice.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving dicaffeoylquinic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results | Fluctuation in experimental conditions (pH, temperature, light exposure). | Tightly control and monitor all experimental parameters. Ensure consistency across all assays.[1] |
| Instability of DCQA in the experimental buffer. | Prepare fresh DCQA-containing buffers for each experiment. Minimize the time between solution preparation and use. | |
| Instability of stock solutions. | Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9][10] | |
| Low recovery of DCQAs during analysis | Adsorption of the compound to container surfaces. | Use silanized glass vials or polypropylene vials to minimize adsorption.[1] |
| Degradation during sample processing. | Minimize exposure of samples to high temperatures and light during all preparation and analysis steps. Use a cooled autosampler if available.[1] | |
| Precipitation of DCQA in the experimental buffer | Low solubility of DCQA in the aqueous buffer. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the DCQA is compatible with your experimental system and does not exceed cytotoxic levels (ideally ≤ 0.5%).[10] |
| pH of the buffer affecting solubility. | Check the solubility of your specific DCQA isomer at the pH of your experimental buffer. A slight adjustment in pH might be necessary if the experimental design permits. |
Quantitative Data on DCQA Stability
The following tables summarize the degradation of various dicaffeoylquinic acid isomers under different conditions.
Table 1: Effect of Temperature and Light on this compound Degradation in 50% Methanol
| Compound | Condition | Duration | Degradation (%) | Reference |
| 4,5-diCQA | Room Temperature, Dark | 7 days | ~10.08 | [5][11] |
| 3,4-diCQA | Room Temperature, Dark | 7 days | ~7.82 | [5][11] |
| 3,5-diCQA | Room Temperature, Dark | 7 days | ~7.03 | [5][11] |
| 4,5-diCQA | Room Temperature, Light | 7 days | ~18.02 | [5] |
Table 2: Thermal Stability of 3,5-diCQA Standard at 100°C
| Compound | Heating Time (minutes) | Remaining (%) | Reference |
| 3,5-diCQA | 0 | 100 | [7] |
| 3,5-diCQA | 10 | ~70 | [7] |
| 3,5-diCQA | 30 | ~40 | [7] |
| 3,5-diCQA | 60 | ~20 | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the required amount of DCQA powder. For a 10 mM solution of a DCQA with a molecular weight of 516.45 g/mol , this would be 5.16 mg.
-
Dissolving: Add 1 mL of 100% sterile DMSO to the solid DCQA.[10]
-
Vortexing: Vortex the solution until the DCQA is completely dissolved. Gentle warming in a water bath may be necessary for some isomers.
-
Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to two weeks or at -80°C for longer-term storage.[8][9]
Protocol 2: General Procedure for Assessing DCQA Stability in an Experimental Buffer
-
Buffer Preparation: Prepare the experimental buffer of interest at the desired pH.
-
DCQA Spiking: Prepare a working solution of DCQA in the experimental buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubation: Aliquot the DCQA-spiked buffer into separate vials for each time point and condition to be tested (e.g., different temperatures, light vs. dark).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the corresponding vial.
-
Quenching (Optional but Recommended): Immediately after sampling, quench any further degradation by adding a strong acid (e.g., formic acid) to lower the pH and/or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent DCQA and any potential degradation products using a validated analytical method, such as HPLC-DAD.
Protocol 3: HPLC-DAD Analysis of Dicaffeoylquinic Acids
This protocol provides a general guideline for the analysis of DCQAs.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 30°C - 40°C.[1]
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: 320-330 nm.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 10-15%) and increases to a higher percentage over 20-40 minutes to elute the DCQAs.
-
-
Sample and Standard Preparation:
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing DCQA stability in experimental buffers.
Caption: Troubleshooting decision tree for DCQA instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ohsu.edu [ohsu.edu]
- 7. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
effect of pH and temperature on dicaffeoylquinic acid degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the effects of pH and temperature on diCQA degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of dicaffeoylquinic acids?
A1: The stability of diCQAs is primarily affected by temperature, pH, and light exposure[1]. Higher temperatures generally lead to increased degradation and isomerization, making diCQAs more stable at lower temperatures, such as 4°C, compared to room temperature[1][2].
Q2: Are mono- or dicaffeoylquinic acids more stable?
A2: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same conditions[1][2][3].
Q3: What are the main degradation pathways for dicaffeoylquinic acids?
A3: The primary degradation pathways for diCQAs are isomerization (acyl migration), hydrolysis, and methylation[1][2][3]. Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core[1]. For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA[1][2]. Hydrolysis can lead to the breakdown of diCQAs into monoCQAs and eventually to quinic acid and caffeic acid[4].
Q4: How does pH affect the stability of dicaffeoylquinic acids?
A4: Dicaffeoylquinic acids are more stable under acidic conditions[2]. At neutral and basic pH values, degradation and isomerization occur more rapidly[2]. The rate of degradation for caffeoylquinic acids increases as the pH becomes more alkaline[5].
Q5: Can ultrasound treatment affect diCQA stability?
A5: Yes, ultrasound treatment can accelerate the degradation and isomerization of diCQAs[6]. The stability of diCQAs under ultrasonic conditions decreases as the pH increases[6].
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or Non-Reproducible Results | Fluctuations in experimental conditions (temperature, pH, light). | Tightly control and maintain consistency in all experimental parameters[1]. |
| Instability of standard solutions. | Prepare fresh standard solutions regularly. Store them at low temperatures and protect them from light[1]. | |
| Low Recovery of Dicaffeoylquinic Acids | Adsorption of analytes to container surfaces. | Use silanized glass vials or polypropylene vials to minimize adsorption[1]. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure, considering factors like solvent type, temperature, and duration[1]. | |
| Degradation during sample processing. | Minimize the exposure of samples to high temperatures and light during all preparation and analysis steps[1]. Add antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) to improve stability under alkaline conditions[5]. | |
| Unexpected Peaks in Chromatogram | Isomerization or degradation of diCQAs. | Analyze samples promptly after preparation. If storage is necessary, keep them in acidic conditions at low temperatures. Compare chromatograms with reference standards of potential isomers and degradation products[2][3]. |
| Sample matrix effects. | Perform a matrix effect study. If interference is present, consider sample cleanup or modifying the analytical method[1]. |
Quantitative Data on Dicaffeoylquinic Acid Degradation
The following tables summarize quantitative data on the degradation of various diCQA isomers under different temperature conditions.
Table 1: Degradation of this compound Isomers After 7 Days at Room Temperature in 50% (v/v) Aqueous Methanol [1]
| This compound Isomer | Degradation (%) |
| 3,4-diCQA | 7.82 |
| 3,5-diCQA | 7.03 |
| 4,5-diCQA | 10.08 |
Data adapted from a study on the stability of caffeoylquinic acids, indicating that di-acyl CQAs are less stable at room temperature compared to 4°C[2].
Table 2: Thermal Stability of 3,5-dicaffeoylquinic acid at 100°C [1]
| Heating Time (minutes) | Remaining 3,5-diCQA (%) | Formation of 3,4-diCQA and 4,5-diCQA |
| 0 | 100 | - |
| 10 | ~70 | Increased |
| 30 | ~42 | Further Increased |
| 60 | ~34 | Continued to Increase |
This data illustrates the isomerization of 3,5-diCQA when heated, a common degradation pathway[1].
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Dicaffeoylquinic Acids
This protocol provides a general guideline for the analysis of diCQAs using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
1. Instrumentation:
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Hypersil BDS C18, 4.6 x 100 mm, 3.5 µm or Agilent Zorbax Eclipse SB-C18, 150 x 4.6 mm, 5 µm)[2][7].
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from 10-15% B to 30-50% B over 20-40 minutes, followed by a wash and re-equilibration step[7][8][9].
-
Detection Wavelength: Monitor at 320-330 nm for diCQAs[1][8][9].
3. Sample and Standard Preparation:
-
Accurately weigh and dissolve diCQA standards in methanol or a mixture of methanol and water to prepare stock solutions[1][7].
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations through serial dilution[1][8].
-
For stability studies, prepare samples in the desired buffer or solvent and subject them to the specified pH and temperature conditions[8][9].
-
Prior to injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter[1][11].
Visualizations
Caption: Degradation and isomerization pathways of 3,5-dicaffeoylquinic acid.
Caption: Experimental workflow for studying diCQA stability under various conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ohsu.edu [ohsu.edu]
- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dicaffeoylquinic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of dicaffeoylquinic acids (diCQAs) for high yields.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting dicaffeoylquinic acids?
A1: The choice of solvent significantly impacts the extraction efficiency of diCQAs. Generally, polar solvents are most effective. Mixtures of alcohol and water are commonly used to optimize extraction.[1][2]
-
Methanol/Water Mixtures: A 50% methanol in water solution is often effective and can offer better stability for diCQAs compared to 100% methanol.[1]
-
Ethanol/Water Mixtures: Ethanol is a less toxic alternative to methanol. Studies have shown that a 57% ethanol in water mixture is optimal for extracting 3,5-dicaffeoylquinic acid from forced chicory roots.[2][3][4][5] For some methods, a 70% ethanol solution has also been shown to be effective.[6]
-
Methanol/Acetone Mixtures: A mixture of methanol and acetone (e.g., 4:1 v/v) has been utilized in ultrasound-assisted extraction protocols.[7]
-
Ionic Liquids: For more advanced methods, ionic liquids have been shown to efficiently extract 3,5-dicaffeoylquinic acid, sometimes more effectively than methanol or water alone.[8]
Q2: How does temperature affect the extraction of dicaffeoylquinic acids?
A2: Temperature plays a critical role in extraction efficiency but must be carefully controlled to prevent degradation and isomerization of diCQAs.
-
Increased Efficiency: Higher temperatures can increase the solubility of diCQAs and the diffusion rate, leading to higher extraction yields in shorter times.[2][6]
-
Risk of Degradation: Elevated temperatures are a major factor in the isomerization and degradation of caffeoylquinic acids (CQAs).[1] For instance, heating can lead to acyl migration, converting one diCQA isomer to another (e.g., 3,5-diCQA to 4,5-diCQA and 3,4-diCQA).[2]
-
Optimal Temperatures: The optimal temperature depends on the extraction method. For Accelerated Solvent Extraction (ASE), temperatures around 95°C have been found to be optimal for 3,5-diCQA.[2][3][4][5] However, for other methods, lower temperatures (e.g., 4°C) are recommended to minimize degradation, especially when stability is a primary concern.[1]
Q3: What is the ideal pH for extracting dicaffeoylquinic acids to ensure stability?
A3: Dicaffeoylquinic acids are more stable in acidic conditions. The stability of diCQAs decreases as the pH increases.[1] To prevent degradation and isomerization, it is recommended to use a slightly acidic extraction solvent. Adjusting aqueous extracts to a pH of approximately 1.5 to 3 can significantly improve stability.[1][9] This can be achieved by adding a small amount of a weak acid, such as 0.1% formic acid, to the extraction solvent.[1]
Q4: Can advanced extraction techniques like ultrasound or microwave assistance improve the yield of dicaffeoylquinic acids?
A4: Yes, advanced techniques can improve extraction efficiency and reduce extraction times.
-
Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency.[7] However, the process can also accelerate the degradation and isomerization of diCQAs, particularly at higher pH values.[1] Therefore, it is crucial to carefully optimize parameters such as temperature, sonication time, and power.[1]
-
Accelerated Solvent Extraction (ASE): ASE has been successfully optimized for the extraction of diCQAs, with optimal conditions for 3,5-diCQA being 95°C with 57% ethanol.[2][3][4][5]
-
Microwave-Assisted Extraction (MAE): MAE can also be employed, but as with other methods involving heat, there is a risk of degradation if not properly controlled.[10]
Q5: How should I store my extracts to prevent the degradation of dicaffeoylquinic acids?
A5: Proper storage is crucial to maintain the integrity of the extracted diCQAs. For long-term storage, it is recommended to keep extracts at -20°C to -80°C.[1] Extracts should be stored in amber vials or otherwise protected from light to prevent photo-degradation.[1] Acidic conditions are preferable for storage to enhance stability.[1]
Troubleshooting Guides
Issue 1: Low Yield of Dicaffeoylquinic Acids
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the solvent may not be optimal for your plant material. Dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids.[2] Try a series of solvents with varying polarities. Ethanol/water or methanol/water mixtures are good starting points.[1][2] Optimize the ratio of alcohol to water. |
| Insufficient Extraction Time | The extraction may not have reached equilibrium. Increase the extraction time and monitor the yield at different time points to determine the optimal duration. |
| Suboptimal Temperature | If extracting at room temperature, the solubility and diffusion may be limited.[2] Cautiously increase the temperature while monitoring for degradation. For ASE, an optimal temperature of 95°C has been reported for 3,5-diCQA.[2][3][4][5] |
| Poor Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to a saturated solution, limiting further extraction. Increase the volume of the extraction solvent. A common starting ratio is 10:1 (v/w).[7] |
| Inefficient Cell Disruption | The plant material may not be ground finely enough, preventing the solvent from penetrating the cells effectively. Ensure the plant material is powdered to a consistent, fine particle size. |
Issue 2: Isomerization or Degradation of Dicaffeoylquinic Acids
| Potential Cause | Troubleshooting Step |
| High Extraction Temperature | Elevated temperatures are a primary cause of acyl migration and degradation.[1][2] Use lower extraction temperatures. Consider cold extraction methods (e.g., agitation at 4°C).[1] If heat is necessary, minimize the duration of exposure. |
| Prolonged Extraction Time | Long exposure to extraction conditions, even at moderate temperatures, can lead to isomerization.[1] Optimize for the shortest effective extraction time. Techniques like UAE can reduce time but must be carefully controlled.[1] |
| Incorrect pH | DiCQAs are unstable at neutral or alkaline pH.[1] Acidify your extraction solvent with a weak acid like formic acid (e.g., 0.1%) to a pH between 1.5 and 3.[1][9] |
| Exposure to Light | UV radiation can cause trans-cis isomerization of diCQAs.[1] Protect your samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.[1] |
Quantitative Data Summary
Table 1: Optimized Extraction Parameters for Dicaffeoylquinic Acids from Various Sources
| Plant Material | Target Compound | Extraction Method | Optimal Solvent | Optimal Temperature | Yield | Reference |
| Forced Chicory Roots | 3,5-dicaffeoylquinic acid | Accelerated Solvent Extraction (ASE) | 57% Ethanol in Water | 95°C | 5.41 ± 0.79 mg/g DM | [2][3][4][5] |
| Forced Chicory Roots | 3,5-O-di-CQA | Solid-Liquid Extraction | 70% Ethanol in Water | 30°C | ~3.62 mg/g DM | [6] |
| Forced Chicory Roots | 3,5-O-di-CQA | Solid-Liquid Extraction | Water | 90°C | ~6.44 mg/g DM | [6] |
| Artemisia umbrosa | Caffeoylquinic acids | Ultrasound-Assisted Extraction (UAE) | Methanol:Acetone (4:1, v/v), pH 6.0 | Not specified | Not specified | [7] |
| Sweet Potato Leaves | 3,5-dicaffeoylquinic acid | Ionic Liquid Extraction | Ionic Liquid ([bmim]Cl) | 100-120°C | 2.1 times more efficient than methanol | [8] |
Experimental Protocols
Protocol 1: Cold Solvent Extraction for Minimizing Isomerization [1]
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.
-
Extraction:
-
Add the powdered plant material to the pre-cooled extraction solvent in an amber flask or a flask wrapped in aluminum foil.
-
Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.
-
-
Separation:
-
Centrifuge the mixture at 4°C to pellet the solid material.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Storage: Immediately analyze the extract or store it at -80°C in an amber vial.
Protocol 2: Accelerated Solvent Extraction (ASE) for High Yield [1][2][3][4][5]
-
Sample Preparation: Mix the dried, powdered plant material with diatomaceous earth (1:1 w/w).
-
ASE Cell Loading: Load the mixture into a 100 mL ASE container.
-
Solvent Preparation: Prepare the extraction solvent (e.g., 57% ethanol in water).
-
ASE Parameters:
-
Set the extraction temperature to 95°C.
-
Preheat the cell for 6-7 minutes.
-
Set the static extraction time to 30 minutes.
-
-
Collection and Storage:
-
Collect the extract in an amber vial.
-
For analysis, dilute with an acidified mobile phase. For storage, rapidly cool the extract and store it at -80°C.
-
Visualizations
Caption: Workflow for optimizing dicaffeoylquinic acid extraction.
Caption: Troubleshooting flowchart for low diCQA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts [mdpi.com]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]
- 9. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]
- 10. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in HPLC Separation of Dicaffeoylquinic Acid Isomers
Welcome to the technical support center for the analysis of dicaffeoylquinic acid (diCQA) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and FAQs to address common challenges encountered during the HPLC separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound (diCQA) isomers?
The primary challenge lies in the high structural similarity between diCQA isomers. These compounds are often positional isomers, meaning they have the same molecular formula and mass but differ in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This results in very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques. Furthermore, each positional isomer can also exist as cis and trans geometrical isomers, which adds another layer of complexity to the separation.[1][2]
Q2: Can I distinguish diCQA isomers using mass spectrometry (MS) alone?
While mass spectrometry is crucial for identification, it generally cannot differentiate between co-eluting diCQA isomers.[1] Positional and geometrical isomers produce identical precursor ions (e.g., [M-H]⁻ at m/z 515) and often yield very similar fragmentation patterns in MS/MS experiments.[1][2][3] Therefore, a robust and optimized HPLC method that achieves chromatographic separation before the isomers enter the mass spectrometer is essential for their unambiguous identification and quantification.[1][3]
Q3: What are the most critical HPLC parameters to optimize for diCQA isomer separation?
The successful separation of diCQA isomers hinges on the careful optimization of several key parameters. The most influential factors are:
-
Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are widely used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide alternative selectivity due to potential π-π interactions with the aromatic rings of the diCQA molecules.[1][2][4]
-
Mobile Phase Composition: The organic modifier (methanol vs. acetonitrile) and the pH of the aqueous phase can significantly alter selectivity and even the elution order of the isomers.[1][2] Methanol is often preferred as its weaker eluent strength can promote longer retention and improve resolution for aromatic compounds.[2][4] Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is critical to suppress the ionization of the phenolic and carboxylic acid groups, leading to better peak shapes.[1][5]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Increasing the column temperature can often improve peak shape and enhance the resolution between geometrical isomers.[2][4]
Q4: My retention times are shifting between injections. What are the likely causes?
Retention time instability is a common HPLC issue that can stem from several sources:
-
Inadequate Column Equilibration: This is a frequent cause, especially in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Flushing with 10-20 column volumes is typically required.[1]
-
Mobile Phase Issues: Changes in mobile phase composition, improper degassing (leading to air bubbles in the pump), or buffer precipitation can all cause flow rate fluctuations and retention time shifts.[4]
-
Temperature Fluctuations: Lack of a column oven or unstable ambient temperatures can lead to inconsistent retention. Using a column oven is highly recommended for reproducible results.[4]
-
System Leaks: Check all fittings for leaks, as this can cause pressure and flow rate instability.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of diCQA isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution Between Isomer Peaks | Inappropriate Column Chemistry | Screen both a high-quality C18 column and a Phenyl-Hexyl column to determine which provides better selectivity for your specific isomers.[1][2] |
| Mobile Phase Not Optimized | Switch the organic modifier (e.g., from acetonitrile to methanol). Methanol's weaker elution strength can increase retention and improve separation.[2][4] Adjust the gradient slope; a shallower gradient provides more time for the isomers to separate.[1] | |
| Suboptimal Temperature | Systematically evaluate the effect of column temperature. Increasing the temperature (e.g., from 30°C to 60°C) can enhance the resolution of geometrical isomers.[2] | |
| Peak Tailing or Broad Peaks | Secondary Silanol Interactions | Ensure the mobile phase is adequately acidified (e.g., 0.1% formic acid or phosphoric acid). This suppresses the ionization of acidic functional groups on the analytes, minimizing unwanted interactions with the stationary phase.[1][5] |
| Sample Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion.[1] | |
| Column Degradation / Contamination | Flush the column with a strong solvent (refer to manufacturer's guidelines). If the column is old or performance does not improve, replace it. A void at the column inlet can also cause peak distortion.[1][6] | |
| Inconsistent Elution Order | Varying Analytical Conditions | The elution order of diCQA isomers is not constant and is highly dependent on the specific combination of column chemistry and mobile phase composition.[1][2] Ensure that the exact same column, mobile phase, and method parameters are used for all analyses to maintain a consistent elution order. |
Data Presentation: HPLC Method Parameters
The following table summarizes typical starting parameters and ranges reported in the literature for the separation of diCQA isomers. Optimization is often required for specific applications and instrument setups.
| Parameter | Typical Value / Range | Notes | References |
| HPLC System | Analytical or UHPLC System | UHPLC can provide higher resolution and faster analysis times. | [3] |
| Column | C18 or Phenyl-Hexyl | Dimensions: e.g., 250 x 4.6 mm; Particle Size: e.g., 5 µm. Phenyl-based columns offer alternative selectivity. | [1][2][4] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidification is crucial for good peak shape. | [1][5] |
| Mobile Phase B | Acetonitrile or Methanol | Methanol often provides enhanced separation for diCQAs. | [2][4] |
| Gradient Elution | Example: 15% B to 30% B over 10-20 min | A shallow gradient is generally recommended. | [1][5] |
| Flow Rate | 0.8 - 1.0 mL/min | Adjust based on column dimensions and particle size. | [5] |
| Column Temperature | 30°C - 60°C | Higher temperatures can improve resolution for geometrical isomers. | [2] |
| Detection Wavelength | 325 nm or 330 nm | This is the characteristic absorbance maximum for diCQAs. | [2][5] |
| Injection Volume | 5 - 10 µL | Keep low to prevent column overload. | [5][7] |
Experimental Protocols
Recommended HPLC Method for Separation of diCQA Isomers
This protocol provides a generalized starting point based on successful methods reported in the literature.[1][2][5]
-
Chromatographic System:
-
An HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size. (A C18 column can also be screened as an alternative).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (with the option to increase up to 60°C for troubleshooting resolution).[2]
-
Detection: Monitor at 325 nm.[2]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: Linear gradient from 15% to 35% B
-
25-30 min: Hold at 35% B
-
30.1-35 min: Return to 15% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Methanol in water).
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.[4]
-
Visualizations
Method Development and Troubleshooting Workflow
The following diagram outlines a logical workflow for developing and optimizing an HPLC method for diCQA isomer separation, including key troubleshooting checkpoints.
Caption: A workflow for method development and troubleshooting for diCQA isomer separation.
Logical Relationship of Key Separation Parameters
This diagram illustrates how the primary HPLC parameters interact to influence the final chromatographic separation of diCQA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realab.ua [realab.ua]
- 7. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
Technical Support Center: Improving HPLC Peak Resolution for Dicaffeoylquinic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions concerning the HPLC separation of dicaffeoylquinic acid (diCQA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate this compound isomers?
This compound isomers are positional isomers, meaning they share the same molecular formula and mass, differing only in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This structural similarity leads to very close physicochemical properties, making their separation by standard chromatographic techniques difficult. Additionally, each positional isomer can exist as cis and trans geometrical isomers, adding another layer of complexity to achieving baseline resolution.[1][2]
Q2: Can I use mass spectrometry (MS) alone to differentiate between diCQA isomers?
While mass spectrometry is crucial for the identification of diCQA isomers, it cannot easily distinguish between them in a mixture without effective chromatographic separation beforehand.[1] The isomers often produce identical or very similar fragmentation patterns in MS/MS experiments, making it impossible to unambiguously identify co-eluting peaks.[1][2] Therefore, a robust HPLC method that can resolve the isomers prior to their entry into the mass spectrometer is essential.[1]
Q3: What are the most critical factors influencing the separation of diCQA isomers?
The successful separation of diCQA isomers hinges on the careful optimization of several chromatographic parameters. The most influential factors include:
-
Column Chemistry: The choice of the stationary phase is paramount. Phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity compared to standard alkyl (C18) columns due to potential π-π interactions with the aromatic rings of the analytes.[1][2]
-
Mobile Phase Composition: The organic modifier used (e.g., methanol versus acetonitrile) can significantly impact selectivity and even the elution order of the isomers.[1][2] The pH of the mobile phase is also critical; acidification with agents like formic acid is common to suppress the ionization of phenolic hydroxyl and carboxylic acid groups, which helps in minimizing unwanted interactions with the stationary phase.[1]
-
Column Temperature: Temperature affects the viscosity of the mobile phase, the solubility of the analytes, and the kinetics of their interaction with the stationary phase. Increasing the column temperature can often improve peak shape and enhance the resolution between diCQA isomers.[1][2]
Troubleshooting Guide
Problem: Poor or no resolution between diCQA isomer peaks.
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | The selectivity of the column is not suitable for the isomers. |
| Action: Screen different column chemistries. Phenyl-Hexyl or Biphenyl columns can offer alternative selectivity to C18 columns.[1][2] | |
| Mobile Phase Composition Not Optimal | The organic solvent and/or its concentration is not providing adequate separation. |
| Action 1: If using acetonitrile, consider switching to methanol. Methanol can sometimes provide better selectivity for these compounds.[2] | |
| Action 2: If using gradient elution, decrease the steepness of the gradient. A shallower gradient increases the interaction time of the analytes with the stationary phase, potentially improving resolution.[1] | |
| Sub-optimal Column Temperature | The operating temperature is not ideal for the separation. |
| Action: Increase the column temperature in increments (e.g., 5-10°C). Higher temperatures (e.g., 40-60°C) can improve peak shape and resolution for diCQA isomers.[1][2] |
Problem: Peak tailing or broad peaks for all isomers.
| Potential Cause | Suggested Solution |
| Secondary Interactions | Unwanted interactions between the analytes and the stationary phase are occurring. |
| Action: Ensure the mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid). This suppresses the ionization of the analytes and minimizes secondary interactions.[1] | |
| Sample Overload | Injecting too much sample can saturate the column. |
| Action: Reduce the injection volume or dilute the sample. | |
| Column Degradation | The column performance has deteriorated over time. |
| Action: Flush the column with a strong solvent. If the problem persists and the column is old, it may need to be replaced. |
Problem: Shifting retention times between runs.
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before each injection. |
| Action: Ensure the column is flushed with a sufficient volume of the initial mobile phase (typically 10-20 column volumes) before each run, especially when using a gradient.[1] | |
| Fluctuations in Column Temperature | The column temperature is not stable. |
| Action: Use a column oven to maintain a consistent temperature. | |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can lead to variability. |
| Action: Ensure accurate and consistent preparation of all mobile phase components. |
Data Presentation
Table 1: Influence of Chromatographic Conditions on diCQA Isomer Elution Order
| Column Type | Organic Modifier | Observed Elution Order for 4,5-diCQA Geometrical Isomers | Reference |
| Biphenyl | Methanol | M* TCM# | [2] |
| C18 (Type A) | Methanol | M* TCM# | [2] |
| C18 (Type B) | Methanol | M* CTM# | [2] |
| Phenyl-Hexyl | Acetonitrile | Separation was achieved, but the specific elution order was not specified. | [2] |
| Note: M*, T, C, and M# refer to different geometrical (cis/trans) isomers of the parent compound. This data highlights that the elution order is not constant and depends heavily on the specific column and solvent combination.[1] |
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Chromatographic System | HPLC or UHPLC with PDA/UV and/or Mass Spectrometer |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 5 µm) |
| Column Temperature | 40°C (with the option to increase to 60°C for troubleshooting)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 325 nm[1] |
| Mass Spectrometry | Negative ion electrospray ionization (ESI-), monitoring for [M-H]⁻ at m/z 515 |
Experimental Protocols
Recommended HPLC Method for Separation of diCQA Isomers
This protocol provides a generalized starting point based on successful methods reported in the literature.[1] Optimization will likely be required for your specific instrument, column, and standards.
1. System Preparation:
-
System: HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer.
-
Column: Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm). An Ultra C18 column can also be used but may require more extensive temperature optimization.[1][2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (or Methanol) with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
PDA/UV Wavelength: Monitor at 325 nm.[1]
-
Mass Spectrometry: Use negative ion electrospray ionization (ESI-). Monitor for the [M-H]⁻ ion at m/z 515.
-
2. Gradient Elution Program:
-
0-5 min: 15% B
-
5-20 min: Linear gradient from 15% to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Return to 15% B
-
26-35 min: Re-equilibration at 15% B Note: This is a starting point; the gradient slope and duration should be optimized for your specific column and isomers.[1]
3. Sample Preparation:
-
Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile/Water).
-
Filter all samples through a 0.22 µm syringe filter before injection.
Mandatory Visualization
References
Technical Support Center: Dicaffeoylquinic Acid (diCQA) Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dicaffeoylquinic acid (diCQA) isomers by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (diCQA) isomers?
A1: The primary challenges in diCQA quantification stem from the existence of multiple positional isomers (e.g., 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA) that are often difficult to separate chromatographically.[1][2] These isomers share the same molecular weight and produce very similar fragmentation patterns in the mass spectrometer, making their individual quantification complex.[2] Furthermore, diCQAs can be unstable and susceptible to degradation or isomerization under certain conditions, such as exposure to high temperatures, non-acidic pH, and light, which can affect the accuracy of quantification.[3][4][5] Matrix effects from complex sample backgrounds can also interfere with ionization, leading to either suppression or enhancement of the signal and impacting quantitative accuracy.[6][7][8]
Q2: Which LC column and mobile phase are best suited for separating diCQA isomers?
A2: A reversed-phase C18 column is commonly used and is effective for separating diCQA isomers based on polarity.[1] However, for isomers that are particularly difficult to resolve, such as 3,5-diCQA and 4,5-diCQA, a phenyl-based column (e.g., Phenyl-Hexyl) may offer different selectivity due to π-π interactions with the aromatic rings of the analytes.[2]
The most common mobile phase consists of a gradient elution with water and an organic solvent, typically acetonitrile or methanol. It is crucial to acidify the aqueous mobile phase, usually with 0.1% formic acid, to improve peak shape and minimize peak tailing by suppressing the ionization of phenolic hydroxyl and carboxylic acid groups.[2] The choice between acetonitrile and methanol can also influence selectivity and the elution order of the isomers.[2]
Q3: How can I differentiate between co-eluting diCQA isomers using mass spectrometry?
A3: While chromatographic separation is ideal, differentiation of co-eluting or partially resolved isomers is possible by carefully analyzing their tandem mass spectrometry (MS/MS) fragmentation patterns.[1] Although the major fragment ions are the same (e.g., m/z 353, 191, 179, 173), the relative abundance of these fragments can differ between isomers.[9][10] The ease of removing a caffeoyl residue during fragmentation varies depending on its position on the quinic acid core. For instance, the order of ease of removal is generally 1-caffeoyl ≈ 5-caffeoyl > 3-caffeoyl > 4-caffeoyl.[11][12][13] By comparing the ratio of the precursor ion to specific fragment ions under consistent collision energies, it is possible to distinguish between isomers.[1]
Q4: What are the common degradation pathways for diCQAs and how can I prevent them?
A4: Dicaffeoylquinic acids are susceptible to degradation through several pathways, including:
-
Isomerization: Acyl migration, where a caffeoyl group moves to a different position on the quinic acid core, is a common issue, especially at neutral or basic pH and elevated temperatures.[3][4] For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[4]
-
Hydrolysis: The ester bonds can be hydrolyzed, breaking down diCQAs into monocaffeoylquinic acids and caffeic acid.
-
Methylation: This can occur if methanol is used as a solvent, particularly at room temperature.[3][4]
To minimize degradation, it is recommended to:
-
Maintain Acidic Conditions: Work under acidic conditions (e.g., using formic acid in solvents) as diCQAs are more stable at low pH.[3]
-
Control Temperature: Prepare and store samples at low temperatures (e.g., 4°C or -20°C) and use a cooled autosampler.[3]
-
Protect from Light: Store standards and samples in amber vials or otherwise protect them from light.[3][4][5]
-
Use Fresh Samples: Analyze samples as soon as possible after preparation.[3]
-
Solvent Choice: Consider using a solvent with a lower percentage of methanol or preparing samples in an aqueous solution with an acidic modifier just before analysis.[3]
Troubleshooting Guides
Problem 1: Poor or No Chromatographic Resolution of diCQA Isomers
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity. Consider using a Phenyl-Hexyl column to exploit different separation mechanisms (π-π interactions).[2] |
| Mobile Phase Not Optimized | The organic modifier can significantly impact selectivity. If using acetonitrile, try methanol, or vice-versa.[2] |
| Gradient is Too Steep | A steep gradient may not allow enough time for separation. Decrease the ramp of the organic solvent to create a shallower gradient.[2] |
| Suboptimal Column Temperature | Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Optimize the column temperature, typically between 30°C and 40°C, to improve resolution.[2][3] |
Problem 2: Peak Tailing or Broad Peaks
| Potential Cause | Suggested Solution |
| Secondary Interactions | Unwanted interactions between the analytes and the stationary phase can cause peak tailing. Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress the ionization of silanol groups on the column and the acidic functional groups of the analytes.[2] |
| Sample Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[2] |
| Column Degradation | Over time, columns can degrade, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, replace the column.[2] |
| Extra-Column Volume | Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter. |
Problem 3: Low or No Signal Intensity
| Potential Cause | Suggested Solution |
| Analyte Degradation | diCQAs are unstable. Prepare samples fresh, store them at low temperatures, and protect them from light.[3] Use a cooled autosampler if available.[3] |
| Matrix Effects (Ion Suppression) | Components in the sample matrix can interfere with the ionization of the target analytes in the MS source.[7] Perform a matrix effect study. If suppression is observed, improve sample cleanup (e.g., solid-phase extraction) or dilute the sample. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects. |
| Inappropriate MS Source Parameters | The electrospray ionization (ESI) source parameters may not be optimal. Tune the instrument for the specific diCQA isomers. Pay attention to parameters like capillary voltage, gas flow rates, and temperature. |
| Adsorption of Analytes | diCQAs can adsorb to the surfaces of glass vials. Use silanized glass vials or polypropylene vials to minimize this effect.[3] |
Problem 4: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Fluctuations in Experimental Conditions | Ensure that all experimental parameters such as temperature, pH, light exposure, and solvent composition are tightly controlled and consistent between runs.[3] |
| Instability of Standard Solutions | Standard solutions can degrade over time. Prepare fresh standard solutions regularly and store them under appropriate conditions (low temperature, protected from light).[3] |
| Variable Matrix Effects | The composition of the sample matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[7] Use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to correct for these variations. |
| Carryover | Analyte from a previous injection may be retained in the system and elute in a subsequent run. Implement a robust wash cycle for the injector and column between samples. |
Quantitative Data Summary
Table 1: Characteristic MS/MS Fragment Ions for diCQA Isomers
The deprotonated molecule [M-H]⁻ at m/z 515 is the precursor ion for diCQA isomers. The following table summarizes the key fragment ions observed upon collision-induced dissociation (CID).[1]
| Fragment Ion (m/z) | Description |
| 353 | [M-H - caffeoyl]⁻ |
| 191 | [quinic acid - H]⁻ |
| 179 | [caffeic acid - H]⁻ |
| 173 | [quinic acid - H - H₂O]⁻ |
Table 2: Relative Abundance of Fragment Ions for Distinguishing diCQA Isomers
While the fragment ions are the same, their relative intensities can aid in isomer identification. The data below represents a generalized pattern and can vary with experimental conditions.
| diCQA Isomer | Relative Ease of Caffeoyl Residue Removal | Notes on Fragmentation |
| 1,5-diCQA | High | Similar fragmentation to 5-substituted isomers.[1] |
| 3,4-diCQA | Lower | Can be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.[1] |
| 3,5-diCQA | Lower | Fragmentation pattern is distinct from 1- and 5-substituted isomers. |
| 4,5-diCQA | Lower | Lower ease of caffeoyl residue removal compared to 1- and 5-substituted isomers.[1] |
Experimental Protocols
Protocol 1: General Reversed-Phase LC-MS/MS Method for diCQA Quantification
-
Chromatography System: HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might be: 0 min, 10% B; 10 min, 15% B; 11 min, 25% B; 25 min, 25% B; 26 min, 10% B; 40 min, 10% B.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions.[2] Filter all samples through a 0.22 µm syringe filter before injection.[2][3]
Visualizations
Caption: General workflow for the quantification of diCQA isomers using LC-MS/MS.
Caption: Logical troubleshooting workflow for poor chromatographic resolution of diCQA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. ohsu.edu [ohsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminating between the six isomers of this compound by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dicaffeoylquinic Acid (DCQA) Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage and handling of DCQAs, with a focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What is dicaffeoylquinic acid isomerization?
A1: this compound isomerization is a chemical process where the caffeoyl groups attached to the quinic acid core migrate to different positions.[1] This intramolecular transesterification results in different isomers (e.g., 3,5-DCQA isomerizing to 3,4-DCQA and 4,5-DCQA).[1] These isomers, while having the same molecular weight, can exhibit different biological activities, making it crucial to control isomerization during experiments.
Q2: What are the primary factors that cause DCQA isomerization during storage?
A2: The main factors that contribute to DCQA isomerization and degradation are elevated temperature, pH (neutral to basic), and exposure to light.[1][2] The type of solvent used can also influence stability.[3]
Q3: Which are more stable, mono- or di-caffeoylquinic acids?
A3: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than dicaffeoylquinic acids (diCQAs) under the same storage conditions.[1][2]
Q4: How does temperature affect DCQA stability?
A4: Higher temperatures significantly accelerate the rate of isomerization and degradation of DCQAs.[1][2] Storing DCQAs at low temperatures (e.g., 4°C, -20°C, or -80°C) is critical for maintaining their integrity.[3][4]
Q5: What is the effect of pH on DCQA isomerization?
A5: DCQAs are more stable in acidic conditions.[1] As the pH increases towards neutral and basic, the rate of isomerization and degradation increases significantly.[5] Therefore, it is recommended to store DCQA solutions in acidic buffers or solvents.
Q6: How does light exposure affect DCQAs?
A6: Exposure to light, particularly UV radiation, can induce cis-trans isomerization of the caffeoyl groups and contribute to degradation.[3][6] It is essential to protect DCQA samples and solutions from light by using amber vials or wrapping containers with aluminum foil.[3]
Q7: What is the best way to store solid DCQA?
A7: Solid DCQA should be stored in a well-closed container, protected from air and light, at -20°C for long-term stability.[4][7] A stability of at least 4 years has been reported under these conditions.[7]
Q8: How should I prepare and store DCQA stock solutions?
A8: It is best to prepare stock solutions fresh for each experiment.[8] If you need to store them, dissolve the DCQA in a suitable solvent like DMSO, dispense into small, single-use aliquots, and store at -20°C or -80°C for up to two weeks.[4][8] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram, suggesting isomerization. | Improper storage conditions: The sample may have been stored at too high a temperature, in a neutral or basic pH solution, or exposed to light. | Store all DCQA samples and solutions at low temperatures (4°C for short-term, -20°C to -80°C for long-term) in acidic conditions (e.g., with 0.1% formic acid) and protected from light.[1][3] |
| High temperature during sample preparation: Elevated temperatures during extraction or other sample processing steps can cause isomerization. | Use low-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[3] | |
| Loss of DCQA concentration over time. | Degradation: In addition to isomerization, DCQAs can degrade through hydrolysis and methylation, especially at elevated temperatures and non-acidic pH.[1] | Follow the recommended storage conditions strictly. Prepare fresh solutions whenever possible. Use a cooled autosampler for HPLC analysis to prevent degradation in the instrument.[1] |
| Adsorption to container surfaces: DCQAs can adsorb to glass surfaces, leading to a perceived loss of concentration. | Use silanized glass vials or polypropylene vials to minimize adsorption.[1] | |
| Inconsistent or non-reproducible experimental results. | Isomerization during the experiment: If the experiment is lengthy and conducted at room temperature in a neutral pH buffer (like cell culture medium), isomerization can occur, leading to variable results. | Prepare fresh working solutions from a frozen stock for each experiment.[8] Minimize the time samples are kept at room temperature. |
| Fluctuations in experimental conditions: Inconsistent control of temperature, pH, and light exposure across experiments will lead to variable DCQA stability. | Tightly control and document all experimental parameters.[1] |
Data on DCQA Stability
Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol (Stored in Brown Bottle for 7 Days)
| Compound | Degradation at Room Temperature (%) | Degradation at 4°C (%) |
| 3,5-diCQA | 7.03 | Relatively Stable |
| 3,4-diCQA | 7.82 | Relatively Stable |
| 4,5-diCQA | 10.08 | Relatively Stable |
Data summarized from a study on the stability of caffeoylquinic acids.[9]
Table 2: Effect of Solvent on the Degradation of Dicaffeoylquinic Acids (Stored for 7 days with light exposure)
| Compound | Degradation in 50% Methanol (%) | Degradation in 100% Methanol (%) |
| 1,3-diCQA | 6.89 | 11.93 |
| 3,5-diCQA | 14.43 | 17.44 |
| 3,4-diCQA | 17.44 | 33.25 |
| 4,5-diCQA | 18.02 | 44.96 |
Data indicates that DCQAs degrade more readily in 100% methanol compared to a 50% methanol/water solution.[9]
Experimental Protocols
Protocol 1: Low-Temperature Extraction of DCQAs from Plant Material
This protocol is designed to minimize isomerization by controlling temperature, light, and pH.
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.
-
Extraction:
-
Add the powdered plant material to the pre-cooled extraction solvent in an Erlenmeyer flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.
-
-
Separation:
-
Centrifuge the mixture at high speed at 4°C to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber vial.
-
-
Storage: Immediately analyze the extract or store it at -80°C.
Protocol 2: HPLC Method for Monitoring DCQA Isomerization
This protocol provides a baseline for the chromatographic separation of DCQA isomers.
-
Instrumentation: An HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.[1][10]
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[1][11]
-
Mobile Phase:
-
Gradient Elution: A shallow gradient is recommended to achieve good separation of the isomers.
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 30°C - 40°C.[1]
-
Detection Wavelength: Monitor at 320-330 nm.[1]
Visualizations
Caption: Factors influencing DCQA isomerization and degradation.
Caption: Workflow for preventing DCQA isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Dicaffeoylquinic Acid Degradation Pathways Under Thermal Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of dicaffeoylquinic acids (diCQAs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dicaffeoylquinic acids when subjected to thermal stress?
A1: Under thermal stress, dicaffeoylquinic acids primarily undergo two main degradation pathways:
-
Isomerization (Acyl Migration): This is the most common degradation pathway where one of the caffeoyl groups migrates to a different position on the quinic acid core. For instance, 3,5-diCQA can isomerize to form 3,4-diCQA and 4,5-diCQA.[1] This is an intramolecular transesterification reaction.
-
Hydrolysis: The ester bonds linking the caffeic acid moieties to the quinic acid core can be hydrolyzed, leading to the formation of monocaffeoylquinic acids (mCQAs), caffeic acid, and quinic acid.[1]
Q2: What factors influence the rate of thermal degradation of dicaffeoylquinic acids?
A2: Several factors can significantly impact the stability of diCQAs under thermal stress:
-
Temperature: Higher temperatures accelerate the rates of both isomerization and hydrolysis.[1]
-
pH: Dicaffeoylquinic acids are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of isomerization significantly increases.[1]
-
Solvent: The choice of solvent can influence degradation rates. For example, diCQAs have been observed to be less stable in 100% methanol compared to a 50% methanol/water mixture.
-
Light Exposure: While the primary focus is on thermal stress, it's important to note that exposure to light, particularly UV radiation, can also contribute to the degradation and isomerization of diCQAs.
Q3: Are there differences in the thermal stability of various dicaffeoylquinic acid isomers?
A3: Yes, the position of the caffeoyl groups on the quinic acid ring affects the thermal stability of diCQA isomers. While comprehensive comparative data across a wide range of temperatures is limited, some studies suggest differences in their degradation rates. For example, at room temperature in a 50% aqueous methanol solution over 7 days, the degradation percentages were reported as 7.03% for 3,5-diCQA, 7.82% for 3,4-diCQA, and 10.08% for 4,5-diCQA.[1] At 100°C, 3,5-diCQA has been shown to be more thermally unstable than 5-caffeoylquinic acid (a monocaffeoylquinic acid).[2]
Q4: What are the primary degradation products I should expect to see when heating a solution of a specific this compound isomer?
A4: When heating a solution of a single diCQA isomer, you should expect to see the formation of its other positional isomers. For example, heating a solution of 3,5-diCQA will lead to the formation of 3,4-diCQA and 4,5-diCQA.[1][2] With prolonged heating or at higher temperatures, you may also observe the appearance of monocaffeoylquinic acids (e.g., 3-CQA, 4-CQA, 5-CQA), free caffeic acid, and quinic acid due to hydrolysis.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound thermal degradation.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or irreproducible degradation profiles between replicate experiments. | Fluctuations in experimental conditions (temperature, pH). Instability of stock solutions. | Ensure precise and consistent temperature control using a calibrated heating block or water bath. Prepare fresh buffers and accurately measure the pH of your reaction solutions before heating. Prepare fresh diCQA stock solutions for each experiment and store them at low temperatures, protected from light. |
| Low recovery of total caffeoylquinic acids (mono- and di-isomers) after thermal treatment. | Adsorption of analytes to container surfaces. Significant hydrolysis to caffeic and quinic acids. | Use silanized glass vials or polypropylene tubes to minimize adsorption. If significant hydrolysis is suspected, analyze for the presence of caffeic acid and monocaffeoylquinic acids to account for all degradation products. |
| Difficulty in separating and quantifying diCQA isomers and their degradation products by HPLC. | Co-elution of structurally similar isomers. Poor peak shape (tailing or fronting). Baseline drift or noise. | For Co-elution: Optimize the HPLC method by adjusting the mobile phase composition (e.g., switching between acetonitrile and methanol), using a shallower gradient, or trying a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).[3] For Poor Peak Shape: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress the ionization of phenolic and carboxylic acid groups.[3] Check for column overload by injecting a more dilute sample. For Baseline Issues: Use high-purity solvents and freshly prepared mobile phases.[4][5] Ensure the column is properly equilibrated before each run. |
| Unexpected peaks appearing in the chromatogram of a heated diCQA sample. | Formation of minor degradation products or artifacts. Contamination of the sample or HPLC system. | Use a diode array detector (DAD) to check the UV spectrum of the unknown peak for similarities to caffeoylquinic acids. Employ mass spectrometry (MS) for identification of the molecular weight and fragmentation pattern of the unknown peak. Run a blank injection (mobile phase only) to check for system contamination. |
Quantitative Data on Thermal Degradation
The following tables summarize quantitative data on the thermal degradation of this compound isomers from published studies.
Table 1: Degradation of this compound Isomers at Room Temperature after 7 Days in 50% (v/v) Aqueous Methanol
| This compound Isomer | Degradation (%) |
| 3,4-diCQA | 7.82 |
| 3,5-diCQA | 7.03 |
| 4,5-diCQA | 10.08 |
| Data sourced from BenchChem (2025).[1] |
Table 2: Thermal Stability of 3,5-dicaffeoylquinic acid at 100°C
| Heating Time (minutes) | Remaining 3,5-diCQA (%) | Formation of 3,4-diCQA and 4,5-diCQA |
| 0 | 100 | - |
| 10 | ~70 | Increased |
| 30 | ~42 | Further Increased |
| 60 | ~34 | Continued to Increase |
| Data adapted from Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC - NIH.[2] |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Thermal Degradation of a this compound Isomer
-
Preparation of Stock Solution: Accurately weigh a known amount of the purified diCQA isomer and dissolve it in a suitable solvent (e.g., 50% methanol in water) to prepare a stock solution of known concentration.
-
Sample Preparation for Heating: Aliquot the stock solution into several small, sealable vials (e.g., 1.5 mL polypropylene or silanized glass vials).
-
Thermal Stress Application: Place the vials in a pre-heated dry block heater or a temperature-controlled water bath set to the desired temperature (e.g., 80°C, 100°C, or 120°C).
-
Time-Course Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial for each time point from the heat source and immediately place it in an ice bath to quench the reaction.
-
Sample Preparation for Analysis: If necessary, dilute the samples with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the samples through a 0.22 µm syringe filter into HPLC vials.
-
HPLC-DAD Analysis: Analyze the samples using a validated HPLC method capable of separating the diCQA isomers and their potential degradation products. (See Protocol 2 for a starting method).
-
Data Analysis: Integrate the peak areas of the parent diCQA isomer and any newly formed isomers or degradation products at each time point. Calculate the percentage of the remaining parent compound and the formation of degradation products over time.
Protocol 2: HPLC-DAD Analysis of Dicaffeoylquinic Acids
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice. A Phenyl-Hexyl column may offer alternative selectivity.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 10% B (re-equilibration)
-
This gradient should be optimized for your specific column and analytes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at 325 nm. Collect spectra from 200-400 nm to aid in peak identification.
-
Injection Volume: 10 µL
Visualizations
Caption: Primary thermal degradation pathways of dicaffeoylquinic acids.
Caption: Experimental workflow for studying diCQA thermal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. labtech.tn [labtech.tn]
Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Dicaffeoylquinic Acid
Welcome to the technical support center for the optimization of ultrasound-assisted extraction (UAE) of dicaffeoylquinic acids (DCQAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ultrasound-assisted extraction of dicaffeoylquinic acids.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dicaffeoylquinic Acids | Incomplete cell wall disruption. | Increase ultrasonic power or extraction time. However, be cautious as excessive power or time can lead to degradation.[1][2][3] Consider reducing the particle size of the plant material by grinding to increase the surface area for extraction.[4][5] |
| Inappropriate solvent selection. | Dicaffeoylquinic acids have lower solubility in water compared to monocaffeoylquinic acids, thus requiring a higher proportion of organic solvent for efficient extraction.[5] Ethanol or methanol mixed with water are commonly used. Optimize the solvent-to-water ratio; a 70% ethanol solution is often a good starting point.[5] | |
| Suboptimal solid-to-solvent ratio. | A low solvent volume may not be sufficient to fully extract the DCQAs. Increase the solvent-to-solid ratio.[2][4] Ratios between 10:1 and 30:1 (v/w) are commonly reported.[6][7] | |
| Degradation or Isomerization of Dicaffeoylquinic Acids | High extraction temperature. | DCQAs are heat-sensitive. High temperatures can cause isomerization (e.g., 3,5-diCQA to 3,4-diCQA and 4,5-diCQA) and degradation.[8][9][10] Maintain a low extraction temperature, ideally at or below room temperature, by using a cooling bath.[2][8] |
| Prolonged extraction time. | Extended exposure to ultrasonic waves can lead to the degradation of DCQAs.[2][8] Optimize the extraction time to find a balance between yield and degradation. Shorter extraction times are a key advantage of UAE.[1][11] | |
| Inappropriate pH of the solvent. | Dicaffeoylquinic acids are more stable under acidic conditions.[8][9] Consider adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent to lower the pH.[8] | |
| Exposure to light. | Light, especially UV radiation, can cause trans-cis isomerization of DCQAs.[8] Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.[8] | |
| Inconsistent or Irreproducible Results | Fluctuation in ultrasonic power. | Ensure the ultrasonic bath or probe is functioning correctly and delivering consistent power. Calibrate the equipment if necessary. |
| Inconsistent sample matrix. | Variations in the plant material (e.g., age, drying process, particle size) can affect extraction efficiency. Ensure your starting material is as homogeneous as possible. | |
| Changes in experimental conditions. | Tightly control all extraction parameters, including temperature, time, solvent composition, and solid-to-solvent ratio, for each experiment.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for the ultrasound-assisted extraction of dicaffeoylquinic acids?
A1: The most critical parameters to optimize are:
-
Solvent Composition: The type of solvent and its concentration significantly impact extraction efficiency. Ethanol and methanol are common choices, often mixed with water.[2][3]
-
Temperature: Due to the thermal sensitivity of DCQAs, maintaining a low and controlled temperature is crucial to prevent degradation and isomerization.[2][8][9]
-
Ultrasonic Power: The intensity of the ultrasound affects the degree of cavitation and cell disruption, directly influencing extraction yield.[2][3]
-
Extraction Time: Optimizing the duration of sonication is necessary to maximize extraction while minimizing potential degradation of the target compounds.[2][8]
-
Solid-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of DCQAs from the plant material to the solvent.[2][4]
Q2: Can I use water as the sole solvent for extracting dicaffeoylquinic acids?
A2: While water can extract some DCQAs, their solubility is limited compared to monocaffeoylquinic acids. To achieve higher yields, it is generally recommended to use a mixture of water with an organic solvent like ethanol or methanol.[5] The addition of an organic solvent enhances the solubility of the less polar dicaffeoylquinic acids.
Q3: How can I prevent the isomerization of dicaffeoylquinic acids during extraction?
A3: Isomerization is a common issue, primarily caused by heat and pH.[8][9] To minimize this:
-
Use low extraction temperatures.[8]
-
Employ an acidic extraction solvent (e.g., by adding formic acid).[8]
-
Keep the extraction time as short as possible.[8]
-
Protect the sample from light.[8]
Q4: What is the difference between using an ultrasonic bath and a probe sonicator?
A4: An ultrasonic bath provides indirect sonication, which is generally less intense and may result in lower extraction efficiency compared to a probe sonicator. A probe sonicator delivers direct and more focused ultrasonic energy into the sample, leading to more intense cavitation and potentially higher yields in a shorter time. However, probe sonicators can also generate more heat, necessitating careful temperature control.
Q5: How do I know if my dicaffeoylquinic acids are degrading during the extraction process?
A5: Degradation can be monitored by analyzing your extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[12] The appearance of new peaks or a decrease in the peak area of your target DCQAs over time or with increasing temperature/power can indicate degradation or isomerization. Comparing the chromatographic profile of your UAE extract with that of a gentle extraction method (e.g., maceration at a low temperature) can also be insightful.
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids
This protocol provides a general methodology for the UAE of DCQAs from plant material. Optimization of the parameters outlined below is recommended for specific plant matrices.
1. Sample Preparation:
- Dry the plant material to a constant weight.
- Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for extraction.[5]
2. Extraction:
- Weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it into an appropriate extraction vessel (e.g., an Erlenmeyer flask).
- Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v). A common solvent is 70% ethanol in water.[5]
- Place the vessel in an ultrasonic bath or insert an ultrasonic probe.
- If using an ultrasonic bath, ensure the water level is sufficient to cover the solvent level in the vessel.
- Control the temperature of the extraction using a cooling system.
- Sonicate the mixture for a specific duration (e.g., 30 minutes) at a set ultrasonic power/frequency.
3. Post-Extraction:
- Separate the extract from the solid residue by centrifugation or filtration.
- If necessary, re-extract the residue with a fresh solvent to ensure complete extraction.
- Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
- Store the crude extract at a low temperature (e.g., -20°C) and protected from light for further analysis.
Data Presentation
Table 1: Influence of UAE Parameters on the Yield of Dicaffeoylquinic Acids
This table summarizes typical ranges and effects of key UAE parameters on DCQA extraction efficiency, compiled from various studies.
| Parameter | Typical Range | Effect on Yield | Notes |
| Solvent Concentration (Ethanol/Methanol in Water) | 50% - 80% (v/v)[8][13] | Increasing the organic solvent percentage generally increases the yield of less polar dicaffeoylquinic acids.[5] | The optimal concentration depends on the specific DCQA and plant matrix. |
| Temperature | 20°C - 60°C[14][15] | Higher temperatures can increase solubility and diffusion rates, but also significantly increase the risk of degradation and isomerization.[2][8][9] | Low temperatures are generally preferred for DCQA stability.[8] |
| Extraction Time | 10 - 60 minutes[14][16] | Yield generally increases with time up to a certain point, after which degradation may become significant.[2] | UAE significantly reduces the extraction time compared to conventional methods.[11] |
| Ultrasonic Power | 100 - 400 W[11][17] | Higher power increases cavitation and cell disruption, leading to higher yields. However, excessive power can cause degradation.[3] | The optimal power depends on the volume and nature of the sample. |
| Solid-to-Solvent Ratio | 1:10 - 1:30 (g/mL)[6][7] | A higher ratio (more solvent) generally leads to a better extraction yield due to a larger concentration gradient.[2] | Very high ratios may lead to dilution of the extract and increased solvent consumption. |
Mandatory Visualization
Caption: Workflow for Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids.
Caption: Troubleshooting Logic for Low Dicaffeoylquinic Acid Yield.
References
- 1. Ultrasound-assisted extraction of bioactive compounds from plants | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of ultrasound-assisted extraction of bioactive compounds from coffee pulp using propylene glycol as a solvent and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
Technical Support Center: Stability of Dicaffeoylquinic Acid (DCQA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on stability in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of dicaffeoylquinic acids?
A1: The stability of DCQAs is primarily influenced by temperature, pH, and light exposure.[1][2] Higher temperatures, neutral to basic pH, and direct light exposure can significantly accelerate degradation.
Q2: In solution, which are generally more stable: mono-caffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)?
A2: Mono-caffeoylquinic acids are generally much more stable than diCQAs under the same experimental conditions.[1][2]
Q3: What are the main degradation pathways for DCQAs in solution?
A3: The primary degradation pathways for DCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. For instance, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1][3]
Q4: How does pH affect the stability of DCQAs?
A4: Dicaffeoylquinic acids are significantly more stable under acidic conditions.[1][4] As the pH increases towards neutral and basic values, the rates of isomerization and degradation increase substantially.[1][4]
Q5: What are the recommended storage conditions for DCQA compounds and their solutions?
A5:
-
Solid Form: As a powder, DCQAs are stable for years when stored at -20°C, protected from light and moisture.[5][6][7]
-
Stock Solutions: For long-term storage (up to 1 year), it is recommended to store aliquots in a suitable solvent at -80°C.[8] For short-term storage (up to 1 month), -20°C is acceptable.[8][9] Avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide
Issue 1: I am seeing inconsistent or non-reproducible results in my stability assay.
-
Possible Cause 1: Fluctuating Experimental Conditions.
-
Solution: Ensure that all experimental parameters, including temperature, pH, light exposure, and solvent composition, are tightly controlled and remain consistent across all samples and experiments.[1]
-
-
Possible Cause 2: Instability of Standard Solutions.
-
Solution: Prepare fresh standard solutions regularly from a solid stock stored under appropriate conditions. If you must store solution standards, keep them protected from light at low temperatures (-20°C or -80°C) and for a limited time.[1]
-
Issue 2: My recovery of DCQAs is unexpectedly low.
-
Possible Cause 1: Adsorption to Container Surfaces.
-
Solution: Phenolic compounds can adsorb to glass surfaces. Consider using silanized glass vials or polypropylene vials to minimize this effect.[1]
-
-
Possible Cause 2: Degradation During Sample Processing.
-
Possible Cause 3: Inappropriate Solvent Choice.
Data Presentation: Solubility and Stability
The following tables summarize key quantitative data regarding the solubility and stability of various DCQA isomers.
Table 1: Solubility of Dicaffeoylquinic Acid Isomers in Common Solvents
| This compound Isomer | Solvent | Approximate Solubility |
| 1,3-Dicaffeoylquinic Acid | DMSO | ~5 mg/mL |
| Ethanol | ~0.2 mg/mL | |
| Dimethyl Formamide (DMF) | ~2 mg/mL | |
| PBS (pH 7.2) | ~2 mg/mL | |
| 3,4-Dicaffeoylquinic Acid | DMSO | ~50 mg/mL |
| Ethanol | ~50 mg/mL | |
| Dimethyl Formamide (DMF) | ~71 mg/mL | |
| PBS (pH 7.2) | ~25 mg/mL | |
| 3,5-Dicaffeoylquinic Acid | DMSO | ~50 mg/mL |
| Ethanol | ~50 mg/mL | |
| Dimethyl Formamide (DMF) | ~71 mg/mL | |
| PBS (pH 7.2) | ~25 mg/mL | |
| Data compiled from product information sheets.[5][6][7] |
Table 2: Degradation Kinetics of 3,5-Dicaffeoylquinic Acid at Different pH Values
| pH | Degradation Constant (k) | Half-life (t₁/₂) |
| 4.69 | 7.8 x 10⁻⁴ | 130 hours |
| 7.06 | - | ~35% degradation observed |
| 7.96 | - | ~55% degradation observed |
| 9.22 | 2.9 x 10⁻² | 7.50 hours |
| Data is derived from a study on the degradation of 3,5-diCQA in 50% (v/v) methanol with and without ultrasonic treatment. The values presented here are for the condition without ultrasound.[4] |
Experimental Protocols
Protocol: HPLC-DAD Method for DCQA Stability Analysis
This protocol provides a general guideline for assessing the stability of DCQAs using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
1. Instrumentation:
-
HPLC system with a quaternary pump, degasser, cooled autosampler, column oven, and a DAD detector.
-
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient might be: 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-30 min, 40-10% B; followed by a re-equilibration period. This must be optimized for the specific isomers of interest.
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 30°C - 40°C.[1]
-
Detection Wavelength: Monitor at 325-330 nm for DCQAs.[1]
-
-
3. Sample and Standard Preparation:
-
Accurately weigh and dissolve DCQA standards in a suitable solvent (e.g., methanol or a methanol/water mixture).[1]
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
For stability studies, prepare your test samples in the desired solvent systems (e.g., water, methanol, PBS at different pH values) at a known concentration.
-
-
4. Stability Study Procedure:
-
Dispense aliquots of the test sample solutions into appropriate vials (e.g., amber glass or polypropylene).
-
Expose the vials to the stress conditions being tested (e.g., different temperatures: 4°C, 25°C, 40°C; different lighting conditions: protected from light vs. exposed to UV light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Immediately halt any further degradation by cooling the sample (e.g., placing on ice) or adding an acidifier if appropriate.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.[1]
-
Inject the samples onto the HPLC system and quantify the remaining parent DCQA and any major degradation products by comparing peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for a typical DCQA stability study.
Caption: Factors influencing DCQA stability and degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
minimizing dicaffeoylquinic acid degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during sample preparation, with a focus on minimizing degradation and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause dicaffeoylquinic acid degradation? A1: The stability of DCQAs is primarily influenced by temperature, pH, and light exposure.[1][2] High temperatures, neutral to alkaline pH, and direct light can significantly accelerate degradation and isomerization.[1][3][4]
Q2: Which are more stable, mono-caffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)? A2: Mono-caffeoylquinic acids are generally much more stable than diCQAs under the same experimental conditions.[1][2] Comparative studies show that under simulated extraction conditions, the loss of 1,3-diCQA can be nearly double that of 5-CQA.[5]
Q3: What are the main degradation pathways for DCQAs? A3: The primary degradation pathways for DCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2][6] Isomerization, the most common issue, involves the intramolecular migration of a caffeoyl group to a different position on the quinic acid core, leading to the interconversion of isomers like 3,5-diCQA, 3,4-diCQA, and 4,5-diCQA.[1][3]
Q4: How does pH influence DCQA stability? A4: DCQAs are most stable in acidic conditions.[3] As the pH increases towards neutral and alkaline values, the rates of isomerization and degradation increase significantly.[3][4][7] Therefore, it is recommended to use acidified solvents during extraction and for storing extracts.[3]
Q5: What are the recommended storage conditions for DCQA samples and extracts? A5: To prevent degradation, extracts should be stored at low temperatures and protected from light in airtight containers.[3] For short-term storage, 4°C is suitable.[3] For long-term storage, temperatures of -20°C to -80°C are recommended.[3][8] The solvent and pH of the stored extract also affect stability, with acidic conditions being preferable.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DCQAs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of DCQAs | Degradation during sample processing: Exposure to high temperatures, light, or non-acidic pH. | • Maintain low temperatures (e.g., 4°C or on ice) throughout the entire sample preparation process.[3][9]• Protect samples from light by using amber vials or wrapping containers in aluminum foil.[3][9]• Use an acidified extraction solvent (e.g., with 0.1% formic acid).[3] |
| Incomplete extraction from the sample matrix. | • Optimize the extraction procedure, considering solvent type, temperature, and time.[1]• Ensure the plant material is ground to a fine powder (<0.5 mm) to maximize surface area.[10] | |
| Adsorption of analytes to container surfaces. | • Use silanized glass vials or polypropylene vials to minimize adsorption.[1] | |
| Inconsistent or Non-Reproducible Results | Fluctuation in experimental conditions. | • Tightly control and maintain consistency across all experiments for parameters like temperature, pH, light exposure, and solvent composition.[1] |
| Instability of standard solutions. | • Prepare fresh standard solutions regularly. Store stock solutions at low temperatures (-20°C to -80°C) and protect them from light.[1] | |
| Sample matrix effects. | • Perform a matrix effect study. If interference is observed, additional sample cleanup steps (e.g., Solid Phase Extraction) or modification of the analytical method may be necessary.[1] | |
| Appearance of Unexpected Peaks in Chromatogram | Isomerization of DCQAs. | • This is often caused by acyl migration due to non-ideal pH or temperature. Ensure extraction and analysis are performed under acidic conditions and at controlled temperatures.[1][3] |
| Degradation in the autosampler. | • Use a cooled autosampler (e.g., 4°C) to prevent the degradation of analytes while they are waiting for injection.[1] |
Quantitative Data on DCQA Stability
The following tables summarize data on the stability of various this compound isomers under different conditions.
Table 1: Effect of Temperature on DCQA Degradation in 50% Aqueous Methanol (7 Days)
| This compound Isomer | Degradation at Room Temperature (%) | Degradation at 4°C (%) |
| 4,5-diCQA | ~10.08% | Minimal |
| 3,4-diCQA | ~7.82% | Minimal |
| 3,5-diCQA | ~7.03% | Minimal |
| Data sourced from a stability study on DCQAs.[6] |
Table 2: Comparative Stability of Mono- vs. Di-caffeoylquinic Acids
| Compound Class | Analyte | Remaining in Solution After Simulated Extraction |
| mono-CQA | 5-Caffeoylquinic Acid (5-CQA) | ~70% |
| di-CQA | 1,3-Dicaffeoylquinic Acid (1,3-diCQA) | ~40% |
| Data highlights the greater instability of dicaffeoylquinic acids compared to mono-caffeoylquinic acids under the same process conditions.[5] |
Experimental Protocols
Protocol 1: Extraction of DCQAs from Plant Material with Minimized Degradation
This protocol is designed to minimize isomerization and degradation by controlling pH and temperature.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the plant material to remove water.
-
Grind the dried material to a fine powder (e.g., particle size < 0.5 mm) to maximize the surface area for extraction.[10]
-
-
Solvent Preparation:
-
Extraction:
-
Add the powdered plant material to the pre-cooled extraction solvent (a common ratio is 1:10 to 1:20 w/v).[11][12]
-
Protect the flask from light by wrapping it in aluminum foil.[3]
-
Agitate the mixture on an orbital shaker at a low speed or use an ultrasonic bath at a controlled low temperature (e.g., <40°C) for an optimized duration (e.g., 15-30 minutes for ultrasound, 2-4 hours for shaking).[3][12][13] Caution: While ultrasound can improve efficiency, it can also accelerate degradation if not properly controlled.[3][7]
-
-
Separation and Storage:
Protocol 2: General HPLC-DAD Analysis of DCQAs
This is a general guideline for the analysis of DCQAs using High-Performance Liquid Chromatography.
-
System: HPLC with a Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient might run from 10-25% B over 25-30 minutes, followed by a wash and re-equilibration step.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: Monitor at 325-330 nm for DCQAs.[1]
Visualizations
Caption: Recommended workflow for DCQA extraction and analysis.
Caption: Factors and pathways of DCQA degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. daneshyari.com [daneshyari.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Dicaffeoylquinic Acid (DCQA) Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the administration of dicaffeoylquinic acid (DCQA) in animal studies.
Frequently Asked Questions (FAQs)
Section 1: Formulation and Solubility
Q1: My this compound (DCQA) powder is not dissolving in aqueous vehicles for my in vivo study. What should I do?
A1: Poor aqueous solubility is a common issue with DCQAs.[1][2][3][4] To address this, consider the following formulation strategies:
-
Co-solvents: Initially dissolve the DCQA in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before diluting it with your aqueous vehicle.[5][6][7] Ensure the final concentration of the organic solvent is low enough to not cause toxicity to the animals.[7]
-
Surfactants: The use of surfactants, such as Tween 80 or polyoxyethylated castor oil, can help to create stable micelles that encapsulate the DCQA, improving its solubility.[1]
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of the DCQA, leading to a better dissolution rate.[1][8]
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Lipid-Based Formulations: For oral administration, consider formulating the DCQA in oils or as a self-emulsifying drug delivery system (SEDDS).[4][8]
Q2: What are the reported solubilities for DCQA isomers?
Section 2: Pharmacokinetics and Metabolism
Q3: I am observing a very short half-life and rapid clearance of DCQA in my animal model. Is this expected?
A3: Yes, this is a well-documented characteristic of DCQAs. Following intravenous administration in rats, 1,5-DCQA was found to have a short terminal half-life of approximately 1.40 hours.[9] The compound is subject to rapid metabolism and urinary excretion, which contributes to its fast elimination from the bloodstream.[9]
Q4: What are the main metabolic pathways for DCQA?
A4: The primary metabolic pathways for DCQAs in rats are O-methylation and glucuronidation.[9][10] These processes occur in the liver and small intestine.[10] Numerous metabolites have been identified, including mono- and di-O-methylated, as well as mono- and di-O-methyl-glucuronidated forms.[9][10]
Section 3: Bioavailability and Dosing
Q5: My compound is showing poor oral bioavailability. What are the common reasons for this and how can I improve it?
A5: Poor oral bioavailability is a significant challenge with DCQAs, primarily due to their low aqueous solubility and extensive first-pass metabolism.[1][11] To improve oral bioavailability, you can:
-
Enhance Solubility: Employ the formulation strategies mentioned in Section 1, such as using co-solvents, surfactants, or creating lipid-based formulations.[1][4]
-
Increase Absorption: Reducing particle size can enhance the dissolution rate and subsequent absorption.[1]
-
Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection, though these may also be subject to rapid clearance.[9][12]
Q6: Are there any general toxicity concerns with DCQA administration in animals?
A6: Based on available data, some DCQAs appear to have low acute toxicity.[11][13] For instance, a study on 3,5-dicaffeoylquinic acid determined a relatively high oral LD50 of 2154 mg/kg in rats, classifying it as "slightly toxic".[13] A sub-chronic toxicity study of a combination of DCQAs and chlorogenic acids did not raise any safety concerns.[11] However, there is a lack of data on reproductive toxicity and teratogenicity.[11] It is always crucial to conduct dose-ranging studies to determine the maximum tolerated dose for your specific DCQA isomer and animal model.
Troubleshooting Guides
Guide 1: Inconsistent In Vivo Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between animals | Inconsistent dosing formulation | Ensure the dosing solution is homogenous and stable. Prepare fresh solutions if necessary. |
| Inaccurate administration | Verify the accuracy of dosing volumes and the consistency of the administration technique (e.g., oral gavage).[14] | |
| Biological variability | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.[14] | |
| Lack of efficacy | Poor bioavailability | Refer to the formulation and bioavailability enhancement strategies in the FAQs. |
| Inadequate dose | Conduct a dose-response study to determine the optimal therapeutic dose. | |
| Rapid metabolism | Consider a more frequent dosing schedule to maintain therapeutic concentrations. |
Guide 2: Adverse Events
| Issue | Potential Cause | Troubleshooting Steps |
| Injection site reactions (for parenteral routes) | Formulation pH or sterility | Ensure the formulation has a neutral pH and is sterile. |
| Irritating vehicle | Consider alternative, less irritating vehicles. | |
| Injection technique | Rotate injection sites and ensure proper needle size and injection speed. | |
| Signs of distress after oral gavage | Formulation issue | High concentrations of co-solvents like DMSO can cause irritation. Keep the concentration as low as possible.[7] Ensure the pH is near neutral.[7] |
| Improper gavage technique | Ensure the gavage needle is the correct size and the procedure is performed gently by trained personnel.[12] | |
| Compound-specific effects | Reduce the dose or dosing frequency to assess if the effects are dose-dependent. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of DCQA-Containing Extracts After Oral Administration in Rats
| Substance | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Flos Lonicerae Extract | 10 g/kg | 0.25 ± 0.08 | 0.5 | 0.89 ± 0.21 |
| Flos Lonicerae Extract | 5 g/kg | 0.13 ± 0.04 | 0.6 | 0.45 ± 0.13 |
Data summarized from a review of in vivo pharmacokinetic studies.[11]
Experimental Protocols
Protocol 1: Preparation of a Dosing Solution for Oral Administration
This is a general protocol and may require optimization for your specific DCQA isomer.
-
Weighing: Accurately weigh the required amount of DCQA powder based on the desired dose and the number and weight of the animals.
-
Initial Solubilization (if needed): If the DCQA is poorly soluble in the chosen vehicle, first dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO).
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Vehicle Addition: While vortexing, slowly add the dissolved DCQA concentrate to the final vehicle (e.g., a mixture of PEG 400 and water, or corn oil).
-
Homogenization: Ensure the final formulation is a homogenous solution or a stable suspension. Sonication may be used to aid in creating a uniform suspension.[7]
-
Final Concentration Check: Verify that the concentration of any co-solvents is below the recommended toxic limit (e.g., typically <10% for DMSO in the final dosing solution).[7]
-
Storage: Prepare the dosing solution fresh daily unless stability data indicates otherwise. Store protected from light.
Visualizations
Caption: Troubleshooting workflow for DCQA formulation.
Caption: Simplified metabolic pathway of DCQA in rats.
Caption: DCQA's role in modulating inflammatory pathways.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of 1,5-dicaffeoylquinic acid in rats following a single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic profile of 1,5-dicaffeoylquinic acid in rats, an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trans-3,5-dicaffeoylquinic acid from Geigeria alata Benth. & Hook.f. ex Oliv. & Hiern with beneficial effects on experimental diabetes in animal model of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Dicaffeoylquinic Acid in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acid (diCQA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays involving diCQA isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (diCQA) and why is it studied?
A1: Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds that are esters of caffeic acid and quinic acid.[1][2] They are found in various plants and are known for their potent biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] These properties make them a subject of interest for therapeutic development.
Q2: What are the common isomers of diCQA?
A2: There are six different isomers of diCQA, with 1,3-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA being the most commonly studied.[5] It is important to note that different isomers can exhibit varying biological activities and potencies.[1][6]
Q3: Can diCQA interfere with biological assays?
A3: Yes, due to its chemical structure, particularly the presence of catechol groups, diCQA has the potential to interfere with certain biological assays.[7] These compounds can act as pan-assay interference compounds (PAINS), which tend to react non-specifically with numerous biological targets.[7][8] This can lead to false-positive or misleading results.
Q4: What types of assays are prone to interference by diCQA?
A4: Assays that are susceptible to interference from compounds with antioxidant and reducing properties are most at risk. This includes:
-
Cell Viability Assays: Colorimetric assays like the MTT assay are known to be affected by the intrinsic reducing potential of polyphenols.[9][10]
-
Antioxidant Assays: While used to measure the antioxidant capacity of diCQA, it's crucial to understand the mechanism of each assay (e.g., DPPH, ABTS) to correctly interpret the results.[6][11]
-
Enzyme Inhibition Assays: diCQA can interfere through non-specific mechanisms such as protein aggregation or redox cycling.[12]
-
Fluorescence-Based Assays: The intrinsic fluorescence of diCQA or its ability to quench fluorescence can interfere with these assays.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT Cell Viability Assays
Question: I am treating my cells with diCQA and observing an unexpected increase in the MTT signal, suggesting increased cell viability, which contradicts my other findings. What could be the cause?
Answer: This is a common issue when working with polyphenolic compounds like diCQA. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells.[9] However, compounds with intrinsic reducing potential, such as diCQA, can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal that is not indicative of cell viability.[10]
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate diCQA at the concentrations used in your experiment with the MTT reagent in cell culture media without cells. If you observe a color change, this confirms direct reduction of MTT by your compound.
-
Wash Cells Before Adding MTT: After treating the cells with diCQA for the desired time, aspirate the media containing the compound and wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent. This will minimize the direct interaction between diCQA and MTT.[10]
-
Use an Alternative Viability Assay: Consider using an assay with a different mechanism that is less susceptible to interference from reducing compounds. The sulforhodamine B (SRB) assay, which measures cellular protein content, is a suitable alternative.[9]
Issue 2: High Background Signal in Fluorescence-Based Assays
Question: I am using a fluorescence-based assay to measure a specific cellular response after treatment with diCQA, and I am observing a high background signal in my treated wells, even in the absence of my intended biological target. Why is this happening?
Answer: this compound, like many phenolic compounds, can exhibit intrinsic fluorescence (autofluorescence).[12] This means the compound itself can fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal that can mask the true biological signal.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: In a separate plate, measure the fluorescence of diCQA in the assay buffer at various concentrations used in your experiment, using the same filter set as your assay. This will quantify the extent of its autofluorescence.
-
Subtract Background Fluorescence: If the autofluorescence is significant, you can subtract the fluorescence intensity of the compound-only control from your experimental readings.
-
Optimize Filter Sets: If possible, try using a different fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of diCQA.
-
Consider a Non-Fluorescent Assay: If fluorescence interference cannot be overcome, switching to a non-fluorescent detection method, such as a colorimetric or luminescent assay, may be necessary.
Issue 3: Suspected Non-Specific Inhibition in Enzyme Assays
Question: My diCQA isomer is showing potent inhibition in my enzyme assay, but I am concerned about the specificity of this interaction. How can I determine if the inhibition is genuine?
Answer: Dicaffeoylquinic acids can cause non-specific enzyme inhibition through several mechanisms, including the formation of aggregates at higher concentrations or through redox cycling that generates reactive oxygen species like hydrogen peroxide, which can damage the enzyme.[12]
Troubleshooting Steps:
-
Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration. Perform the inhibition assay at different enzyme concentrations. If the IC50 value increases with the enzyme concentration, it may suggest a stoichiometric, non-catalytic inhibition mechanism.
-
Include a Detergent: The inclusion of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help to disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
Test for Redox Cycling: To check for interference from hydrogen peroxide generation, add catalase to the assay buffer. If the inhibition is abolished or reduced, it suggests that redox cycling is occurring.[12]
-
Use an Orthogonal Assay: Confirm your findings using a different assay format that measures enzyme activity through an alternative method.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various diCQA isomers. Note that assay conditions can significantly impact these values.
Table 1: Antioxidant Activity of this compound Isomers
| diCQA Isomer | Assay | IC50 / Activity | Reference |
| 3,5-diCQA | DPPH Radical Scavenging | IC50 = 4.26 µg/mL | [13] |
| 1,3-diCQA | DPPH Radical Scavenging | Lower IC50 than other known antioxidants | [14] |
| 4,5-diCQA | DPPH Radical Scavenging | Superior to 3,4- and 3,5-diCQA in some assays | [6] |
| 3,5-diCQA | ABTS Radical Scavenging | TEAC value of 0.9974 | [13] |
| 3,5-diCQA | FRAP | 3.84 mmole of Trolox equivalent/g | [13] |
| New diCQA Isomers | Superoxide Anion Radical Scavenging | IC50 = 2.6 - 2.9 µg/mL | [15] |
Table 2: Enzyme Inhibitory Activity of this compound Isomers
| diCQA Isomer | Target Enzyme | IC50 / Inhibition | Reference |
| 3,5-diCQA | α-glucosidase | Moderate Inhibition | [16] |
| 4,5-diCQA | α-glucosidase | Moderate Inhibition | [16] |
| 3,4-diCQA methyl ester | α-amylase | Pronounced Inhibition | [16] |
| 3,5-diCQA | Aldose Reductase | Marked Inhibition | [16] |
| diCQA Isomers | Xanthine Oxidase | diCQAs more potent than monoCQAs | [17] |
| 4,5-diCQA | α-amylase | Reported inhibitory activity | [16] |
| 3,5-diCQA | DPPIV | Greatly Inhibited | [16] |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][11]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.
-
Assay Procedure:
-
Add a series of concentrations of the diCQA isomer to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the diCQA isomer. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the diCQA isomer.[6]
Protocol 2: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
This assay is used to assess cell viability, but requires careful controls when used with reducing compounds.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of diCQA for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After treatment, remove the media containing diCQA and wash the cells with PBS.
-
Add fresh media containing MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
Visualizations
Caption: Workflow for troubleshooting potential assay interference by diCQA.
Caption: Activation of the Nrf2 signaling pathway by diCQA.[6][18]
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dicaffeoylquinic acid targeting 14-3-3 tau suppresses human breast cancer cell proliferation and metastasis through IL6/JAK2/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay [edoc.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory mechanism of xanthine oxidase activity by caffeoylquinic acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Dicaffeoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of various isomers of dicaffeoylquinic acid (diCQA), a class of polyphenolic compounds recognized for their potent free radical scavenging and cytoprotective properties. Understanding the nuanced differences in the antioxidant potential among these isomers is critical for the targeted development of novel therapeutics for conditions associated with oxidative stress.
Dicaffeoylquinic acids are naturally occurring esters of caffeic acid and quinic acid.[1] The specific positioning of the two caffeoyl groups on the quinic acid core gives rise to several isomers, including 3,4-diCQA, 3,5-diCQA, 4,5-diCQA, 1,3-diCQA, and 1,5-diCQA. These structural variations influence their biological activity, including their antioxidant efficacy.[2] Generally, dicaffeoylquinic acids demonstrate greater antioxidant activity than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[1][2]
Comparative Antioxidant Performance: Quantitative Data
The antioxidant activity of diCQA isomers is commonly assessed using a variety of in vitro assays that measure different aspects of their radical scavenging and reducing capabilities. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2]
The following table summarizes quantitative data on the antioxidant activity of several diCQA isomers from various studies. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.
| Isomer | Assay | Result | Unit |
| 3,4-dicaffeoylquinic acid | DPPH Scavenging Activity | 68.91 | EC50 (µg/mL) |
| Ferric Reducing Activity | 2.18 | EC50 (µg/mL) | |
| ORAC | > 5-CQA | (Qualitative) | |
| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 | IC50 (µg/mL) |
| ABTS Radical Scavenging | 0.9974 | TEAC | |
| FRAP | 3.84 | mmole of Trolox equivalent/g | |
| ORAC | > 5-CQA | (Qualitative) | |
| 4,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 19.8 | IC50 (µM) |
| ORAC | > 5-CQA | (Qualitative) | |
| 3,5-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.6 ± 0.1 | IC50 (µg/mL) |
| Superoxide Anion Radical Scavenging | 2.9 ± 0.1 | IC50 (µg/mL) | |
| 1,3-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.8 ± 0.2 | IC50 (µg/mL) |
| Superoxide Anion Radical Scavenging | 2.6 ± 0.4 | IC50 (µg/mL) |
Note: EC50 and IC50 values represent the concentration of the isomer required to achieve 50% of the maximal effect (e.g., scavenging of radicals). A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength of a compound to that of Trolox, a vitamin E analog.
Studies suggest that among the common isomers, 4,5-diCQA often exhibits superior antioxidant activity in some assays.[2] This enhanced activity may be attributed to the specific spatial arrangement of the hydroxyl groups, which facilitates more effective radical scavenging.[2] Furthermore, research on novel diCQA isomers, such as 3,5-dicaffeoyl-epi-quinic acid and 1,3-dicaffeoyl-epi-quinic acid, has revealed potent DPPH and superoxide anion radical scavenging activities.[3]
Signaling Pathway and Experimental Workflow
The antioxidant effects of this compound isomers are not limited to direct radical scavenging. They also exert indirect antioxidant effects by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
A Comparative Guide to the Anti-inflammatory Effects of 3,5-Dicaffeoylquinic Acid and 4,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent dicaffeoylquinic acid isomers: 3,5-dicaffeoylquinic acid (3,5-DCQA) and 4,5-dicaffeoylquinic acid (4,5-DCQA). Dicaffeoylquinic acids, a class of polyphenolic compounds found in various plants, are gaining significant attention for their therapeutic potential, particularly their potent antioxidant and anti-inflammatory activities. The positioning of the two caffeoyl groups on the quinic acid core significantly influences their biological effects. This document synthesizes experimental data to objectively compare the anti-inflammatory performance of these two isomers, details the experimental methodologies used in key studies, and visualizes the underlying molecular pathways.
Data Presentation: A Comparative Overview
The anti-inflammatory effects of 3,5-DCQA and 4,5-DCQA have been evaluated in numerous in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, offering a direct comparison of their potency in inhibiting various inflammatory mediators.
In Vitro Anti-inflammatory Activities
The most common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.
Table 1: Comparative In Vitro Anti-inflammatory Effects of 3,5-DCQA and 4,5-DCQA
| Isomer | Cell Line | Stimulant | Target Mediator | Effect | Reference |
| 3,5-DCQA | RAW 264.7 | LPS | Nitric Oxide (NO) | Marked reduction in production | [1] |
| Prostaglandin E2 (PGE2) | Marked reduction in production | [1] | |||
| TNF-α | Marked reduction in production | [1][2] | |||
| IL-1β | Marked reduction in production | [1] | |||
| IL-6 | Marked reduction in production | [1] | |||
| iNOS protein expression | Inhibition of upregulation | [2] | |||
| COX-2 protein expression | Inhibition of upregulation | [2] | |||
| 4,5-DCQA | RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent reduction | [3][4] |
| Prostaglandin E2 (PGE2) | Significant suppression (55% inhibition at 4 µM) | [3][4] | |||
| TNF-α | Dose-dependent decrease (40% inhibition at 4 µM) | [3][4] | |||
| IL-6 | Dose-dependent decrease (20% inhibition at 4 µM) | [3][4] | |||
| iNOS protein expression | Dose-dependent reduction | [4] | |||
| COX-2 protein expression | Dose-dependent reduction | [4] | |||
| Rat Primary Chondrocytes | IL-1β | Nitric Oxide (NO) | Significant inhibition | [5] | |
| Prostaglandin E2 (PGE2) | Significant inhibition | [5] | |||
| iNOS protein expression | Significant inhibition | [5] | |||
| COX-2 protein expression | Significant inhibition | [5] | |||
| TNF-α | Significant inhibition | [5] |
In Vivo Anti-inflammatory Activities
In vivo studies provide a more complex physiological context for evaluating the anti-inflammatory effects of these compounds. A commonly used model is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.
Table 2: Comparative In Vivo Anti-inflammatory Effects of 3,5-DCQA and 4,5-DCQA
| Isomer | Animal Model | Inflammatory Stimulus | Key Findings | Reference |
| 3,5-DCQA | Mice | Complete Freund's Adjuvant (CFA) | Attenuated inflammatory pain hypersensitivity and foot swelling | [6] |
| 4,5-DCQA | Rat | Carrageenan | Dose-dependent suppression of paw edema; Reduced expression of iNOS, COX-2, and TNF-α in paw tissue. Effect at 20 mg/kg was comparable to diclofenac sodium (10 mg/kg) at 5 hours. | [4][7][8] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both 3,5-DCQA and 4,5-DCQA are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.[3][9]
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates the transcription of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. Both 3,5-DCQA and 4,5-DCQA have been shown to inhibit this process by preventing the degradation of IκBα.[9][10]
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli, including LPS. Once activated, MAPKs phosphorylate and activate downstream transcription factors, leading to the production of inflammatory cytokines and enzymes. Studies have demonstrated that both 3,5-DCQA and 4,5-DCQA can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated cells.[4][9][10]
References
- 1. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Dicaffeoylquinic Acid vs. Chlorogenic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of dicaffeoylquinic acid (DCQA) and chlorogenic acid (CGA), focusing on their antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory properties. The information presented is supported by experimental data from peer-reviewed scientific literature.
At a Glance: Key Differences in Biological Activity
Dicaffeoylquinic acids, a class of polyphenols, generally exhibit more potent biological activities compared to chlorogenic acid (a monocaffeoylquinic acid). This enhanced activity is largely attributed to the presence of two caffeoyl groups in DCQA molecules, which increases the number of hydroxyl groups available for radical scavenging and other interactions.[1]
| Biological Activity | This compound (DCQA) | Chlorogenic Acid (CGA) | Key Findings |
| Antioxidant Activity | Generally higher | Moderate to high | DCQAs consistently show superior radical scavenging and reducing power due to a greater number of hydroxyl groups.[1][2] |
| Anti-inflammatory | Potent | Moderate | Both compounds inhibit inflammatory pathways, but some DCQA isomers show stronger inhibition of pro-inflammatory mediators. |
| Neuroprotection | Promising | Moderate | Both exhibit neuroprotective effects, but the broader profile of some DCQA metabolites suggests greater potential. |
| Enzyme Inhibition | Varies by isomer and enzyme | Varies | Both inhibit various enzymes, with efficacy dependent on the specific isomer and target enzyme. |
In-Depth Analysis of Biological Activities
Antioxidant Properties
The antioxidant capacity of DCQAs and CGA is a cornerstone of their therapeutic potential. This activity is primarily evaluated through assays that measure radical scavenging ability and reducing power.
Experimental Data Summary: Antioxidant Activity
| Compound | Assay | IC50 / Value | Reference |
| 3,4-dicaffeoylquinic acid | DPPH | 68.91 µg/ml (EC50) | [3] |
| 3,4-dicaffeoylquinic acid | Ferric Reducing Activity | 2.18 µg/ml (EC50) | [3] |
| 3,4-dicaffeoylquinic acid | β-carotene bleaching | 23.85 µg/ml (EC50) | [3] |
| 3,5-dicaffeoylquinic acid | DPPH | 4.26 µg/mL (IC50) | [4] |
| 3,5-dicaffeoylquinic acid | ABTS | 0.9974 TEAC | [4] |
| 3,5-dicaffeoylquinic acid | FRAP | 3.84 mmole of Trolox equivalent/g | [4] |
| Methanol extract rich in chlorogenic and 1,5-dicaffeoylquinic acid | DPPH | 13.61 ± 0.1 μg/mL (IC50) | [5] |
| Methanol extract rich in chlorogenic and 1,5-dicaffeoylquinic acid | ABTS | 30.23 ± 0.4 μg/mL (IC50) | [5] |
| Methanol extract rich in chlorogenic and 1,5-dicaffeoylquinic acid | FRAP | 850.24 ± 14 mM FeSO4/mg extract | [5] |
| Chlorogenic acid | α-amylase inhibition | 21.93 µg/ml (IC50) | [1] |
| Chlorogenic acid | α-glucosidase inhibition | 27.14 µg/ml (IC50) | [1] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[6]
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.[6]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[6][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: A 7 mM ABTS solution is reacted with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to form the ABTS radical cation.[8][9]
-
Dilution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8][9]
-
Reaction: The test compound is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 30 minutes).[9]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.[9]
FRAP (Ferric Reducing Antioxidant Power) Assay
This method measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[10]
-
Reaction: The test sample is added to the FRAP reagent.
-
Measurement: The absorbance of the intense blue-colored complex formed is measured at 593 nm.[10]
-
Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.[9]
Anti-inflammatory Effects
Both DCQA and CGA exhibit anti-inflammatory properties by modulating key signaling pathways, primarily the NF-κB pathway, and reducing the production of pro-inflammatory mediators.
Experimental Data Summary: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | Reference |
| 4,5-dicaffeoylquinic acid | RAW264.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent inhibition of LPS-induced NO production. | [11] |
| 4,5-dicaffeoylquinic acid | RAW264.7 macrophages | Prostaglandin E2 (PGE2) Production | Significant inhibition of LPS-induced PGE2. | [11] |
| 3,5-dicaffeoylquinic acid | RAW264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of NO and suppression of iNOS, COX-2, and TNF-α expression. | [4] |
| Chlorogenic acid | RAW264.7 macrophages | NF-κB activation | Curtails NF-κB pathways to neutralize inflammatory factors.[8] | [8] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.[4][12]
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).[12]
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).[13]
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[4][13]
-
Analysis: A decrease in nitrite concentration in treated cells compared to LPS-stimulated control cells indicates an anti-inflammatory effect.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[14]
-
Treatment: Transfected cells are pre-treated with the test compound before stimulation with an NF-κB activator (e.g., TNF-α or LPS).[14]
-
Cell Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.[14]
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[14]
Neuroprotective Properties
Oxidative stress is a key contributor to neurodegenerative diseases. The antioxidant and anti-inflammatory activities of DCQA and CGA contribute to their neuroprotective effects.
Experimental Data Summary: Neuroprotective Activity
| Compound | Cell Line/Model | Stressor | Effect | Reference |
| 3,5-dicaffeoylquinic acid | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | Attenuated neuronal death and caspase-3 activation; restored intracellular glutathione. | [6] |
| Chlorogenic acid | Cerebellar granule neurons | Sodium Nitroprusside (Nitrosative stress) | Dramatic protective effect. | [15] |
| Caffeic acid (metabolite of CGA) | Cerebellar granule neurons | H₂O₂, Proteasome inhibition, Apoptosis, ER stress | Significant protective activity against a broad range of stressors. | [15] |
Experimental Protocols
Hydrogen Peroxide-Induced Cell Death in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced apoptosis.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.
-
Pre-treatment: Cells are pre-treated with the test compound for a specified time.[6]
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce cell death.[6]
-
Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay.
-
Measurement of Apoptotic Markers: Markers of apoptosis, such as caspase-3 activity, can be quantified.[6]
Enzyme Inhibition
DCQAs and CGA can inhibit the activity of various enzymes involved in different physiological processes, including carbohydrate metabolism and neurotransmission.
Experimental Data Summary: Enzyme Inhibition
| Compound | Enzyme | IC50 | Reference |
| 3,4-dicaffeoylquinic acid | α-glucosidase | 241.80 μg/ml (EC50) | [3] |
| Chlorogenic acid | α-amylase | 21.93 µg/ml | [1] |
| Chlorogenic acid | α-glucosidase | 27.14 µg/ml | [1] |
| Caffeic acid | Acetylcholinesterase (AChE) | Higher inhibitory effect than chlorogenic acid | [16] |
| Chlorogenic acid | Butyrylcholinesterase (BChE) | Lower inhibitory effect than caffeic acid | [16] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reaction Mixture: A buffer solution containing DTNB (Ellman's reagent) and the test inhibitor is prepared.[17]
-
Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture.[17]
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.[17]
-
Measurement: The formation of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.[17]
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Signaling Pathway Modulation
The biological activities of DCQA and CGA are mediated through their interaction with key cellular signaling pathways.
Nrf2 Signaling Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary regulator of the cellular antioxidant response.
Caption: Nrf2 signaling pathway activation by DCQA and CGA.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like DCQAs and CGA disrupts the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their upregulation and enhanced cellular protection.[18] Studies have shown that this compound isomers have a greater capacity to activate Nrf2 signaling compared to caffeoylquinic acid isomers.[2]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by DCQA and CGA.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Both DCQA and CGA can inhibit this pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[8]
Conclusion
The available evidence strongly suggests that dicaffeoylquinic acids possess superior biological activity compared to chlorogenic acid in several key areas, particularly in antioxidant and anti-inflammatory capacities. This is primarily attributed to their chemical structure, which features two caffeoyl moieties. While both classes of compounds show significant promise for therapeutic applications, the enhanced potency of DCQAs may make them more attractive candidates for further drug development. Researchers should consider the specific DCQA isomer in their studies, as there is evidence of varying activity among them. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Dicaffeoylquinic Acid's Impact on the NF-κB Pathway: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dicaffeoylquinic acid (DCQA) in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is contrasted with other known natural inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: this compound and the NF-κB Pathway
This compound, a phenolic compound found in various plants, has demonstrated significant anti-inflammatory properties by targeting the NF-κB signaling cascade. The canonical NF-κB pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing the p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental evidence indicates that DCQA exerts its inhibitory effect by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit[1][2]. This action effectively halts the downstream inflammatory cascade.
Comparative Efficacy of NF-κB Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of this compound and other well-known natural NF-κB inhibitors. While direct comparative studies are limited, the available data provides a basis for assessing their relative potencies.
Table 1: Inhibitory Effects of this compound on NF-κB Signaling and Downstream Markers
| Compound | Cell Line | Stimulant | Concentration (µM) | Effect | Reference |
| 4,5-Dicaffeoylquinic Acid | Rat Primary Chondrocytes | IL-1β (5 ng/mL) | 10, 20, 40 | Dose-dependent inhibition of IκB-α phosphorylation and p65 nuclear translocation. | [2][3][4] |
| 4,5-Dicaffeoylquinic Acid | RAW264.7 Macrophages | LPS (50 ng/mL) | 1, 2, 4 | Dose-dependent inhibition of IκB-α phosphorylation and p65 nuclear translocation. | [1] |
| 4,5-Dicaffeoylquinic Acid | RAW264.7 Macrophages | LPS (50 ng/mL) | 4 | 20% inhibition of IL-6 expression, 40% inhibition of TNF-α expression. | [1] |
| 3,5-Dicaffeoylquinic Acid | RAW264.7 Macrophages | LPS | 50-250 µg/mL | Dose-dependent inhibition of NO production and suppression of iNOS, COX-2, and TNF-α gene expression. |
Table 2: Comparative IC50 and Effective Concentrations of Natural NF-κB Inhibitors
| Compound | Assay | Cell Line | IC50 / Effective Concentration (µM) | Reference |
| Curcumin | NF-κB Luciferase Reporter | RAW264.7 | 18.2 ± 3.9 | |
| Demethoxycurcumin (DMC) | NF-κB Luciferase Reporter | RAW264.7 | 12.1 ± 7.2 | |
| Bisdemethoxycurcumin (BDMC) | NF-κB Luciferase Reporter | RAW264.7 | 8.3 ± 1.6 | |
| Quercetin | IP-10 Gene Expression | Mode-K | 40 | |
| Quercetin | MIP-2 Gene Expression | Mode-K | 44 | |
| Resveratrol | Not Specified | Various | - | Inhibits IκB phosphorylation and p65 acetylation/translocation. |
Experimental Validation Workflow
The validation of this compound's effect on the NF-κB pathway typically involves a series of in vitro experiments to quantify its impact on different stages of the signaling cascade and the resulting inflammatory response.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 or RAW264.7 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, opaque plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., 10-20 ng/mL TNF-α) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence (Signal A).
-
Subsequently, add the Renilla luciferase substrate (Stop & Glo® reagent) to the same well and measure the luminescence (Signal B).
-
-
Data Analysis: Normalize the firefly luciferase activity by dividing Signal A by Signal B. This ratio represents the normalized NF-κB activity.
Western Blot for Phospho-IκBα and Phospho-p65
This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
RAW264.7 cells or other suitable cell line
-
This compound
-
LPS or TNF-α
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the luciferase assay. After treatment, wash with ice-cold PBS and lyse the cells. For p65 translocation, separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.
ELISA for TNF-α and IL-6
This assay quantifies the concentration of pro-inflammatory cytokines secreted by the cells.
Materials:
-
Cell culture supernatant from treated cells
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound and the inflammatory stimulus.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Follow the specific kit instructions for incubation times, washing steps, and the addition of detection antibody, enzyme conjugate (e.g., streptavidin-HRP), and substrate.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
Validation Logic
The validation of this compound's effect on the NF-κB pathway follows a logical progression from observing a general anti-inflammatory effect to pinpointing the specific molecular mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]
confirming the role of MAPK signaling in dicaffeoylquinic acid's action
A Comparative Guide for Researchers
This guide provides an objective comparison of dicaffeoylquinic acid (DCQA) and its isomers in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and apoptosis. The evidence presented herein confirms the significant role of MAPK signaling in the pharmacological action of DCQA and provides supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of this compound and MAPK Signaling
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The most common isomers are 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA. A primary mechanism underlying these effects is the modulation of the MAPK signaling pathway.[1][3] The MAPK cascade, comprising key kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, is a crucial pathway that translates extracellular stimuli into a wide range of cellular responses.[3] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
Comparative Performance: this compound Isomers on MAPK Signaling
Emerging research demonstrates that DCQA isomers effectively suppress the activation of the MAPK pathway, primarily by inhibiting the phosphorylation of ERK, JNK, and p38 kinases.[3][4] This inhibitory action leads to the downregulation of various pro-inflammatory mediators.
In Vitro Studies:
Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells are instrumental in elucidating the anti-inflammatory mechanism of DCQAs. Pretreatment with DCQAs has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner.[4][5] This effect is directly linked to the suppression of MAPK phosphorylation.
Table 1: Quantitative Analysis of 4,5-Dicaffeoylquinic Acid's Effect on MAPK Signaling and Inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Parameter | Treatment Concentration (µM) | Inhibition |
| MAPK Phosphorylation | ||
| p-ERK | 1, 2, 4 | Dose-dependent decrease[4] |
| p-JNK | 1, 2, 4 | Dose-dependent decrease[4] |
| p-p38 | 1, 2, 4 | Dose-dependent decrease[4] |
| Inflammatory Mediators | ||
| Nitrite (NO) Production | 1, 2, 4 | Dose-dependent inhibition[4] |
| PGE2 Production | 4 | ~55% inhibition[1] |
| TNF-α Expression | 4 | ~40% inhibition[4] |
| IL-6 Expression | 4 | ~20% inhibition[4] |
Note: Direct comparative quantitative data (e.g., IC50 values) for the inhibition of MAPK phosphorylation by different DCQA isomers is not consistently available in the reviewed literature. 4,5-DCQA is the most extensively studied isomer in this context.
In Vivo Studies:
Animal models of inflammation, such as the carrageenan-induced paw edema model in rats, further substantiate the anti-inflammatory effects of DCQAs. Oral administration of 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA has been shown to significantly reduce paw edema and the expression of pro-inflammatory markers.
Table 2: In Vivo Anti-inflammatory Effects of this compound Isomers in Carrageenan-Induced Rat Paw Edema
| Isomer (50 mg/kg) | Inhibition of Edema Volume (after 3h) |
| 3,4-DCQA | Significant reduction |
| 3,5-DCQA | Significant reduction |
| 4,5-DCQA | Significant reduction |
Note: While all three isomers showed significant activity, a direct quantitative comparison of the percentage of edema inhibition was not explicitly stated in the primary literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow for investigating the effects of this compound.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Experimental workflow for assessing DCQA's effect on MAPK signaling.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of DCQA and determine appropriate concentrations for subsequent experiments.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DCQA (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for MAPK Phosphorylation
This protocol is used to detect the phosphorylation status of ERK, JNK, and p38 MAPKs.
-
Cell Lysis: After treatment with DCQA and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, phospho-JNK, phospho-p38, total ERK, total JNK, and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Nitric Oxide (Griess Assay)
This protocol is used to quantify the production of nitric oxide, an inflammatory mediator.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Conclusion
The collective evidence strongly supports the pivotal role of the MAPK signaling pathway in the pharmacological actions of this compound. DCQA isomers, particularly 4,5-DCQA, have been demonstrated to effectively inhibit the phosphorylation of key MAPK members (ERK, JNK, and p38), leading to a significant reduction in the production of pro-inflammatory mediators. While direct quantitative comparisons of the MAPK inhibitory potency of different DCQA isomers are still emerging, the available data positions DCQAs as promising candidates for the development of novel therapeutics targeting MAPK-driven pathologies. Further research focusing on head-to-head comparisons of isomers and their specific interactions with MAPK pathway components will be invaluable for advancing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Dicaffeoylquinic Acid Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds renowned for their significant antioxidant, anti-inflammatory, and antiviral properties, making them promising candidates for pharmaceutical and nutraceutical applications. The efficient extraction of these bioactive molecules from plant matrices is a critical first step in research and product development. This guide provides an objective comparison of various extraction methods for DCQAs, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for dicaffeoylquinic acids depends on several factors, including extraction efficiency, time, solvent consumption, and the thermal stability of the target compounds. This section provides a comparative overview of conventional and modern extraction techniques.
Maceration is a simple, conventional method involving soaking the plant material in a solvent. While it requires minimal specialized equipment, it is often time-consuming and may result in lower extraction yields compared to more advanced techniques.
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method generally offers higher yields in a shorter time compared to maceration and operates at lower temperatures, which is beneficial for preserving thermolabile compounds.[1]
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to rapid extraction. MAE is known for its high efficiency and significantly reduced extraction times and solvent volumes.[2][3] However, careful control of temperature is crucial to prevent the degradation of heat-sensitive compounds like DCQAs.[2]
Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high pressure maintains the solvent in its liquid state above its boiling point, allowing for faster extraction rates.
Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide, as the solvent.[4] By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.[4] SFE is advantageous for its use of non-toxic, non-flammable, and environmentally friendly solvents, and the solvent can be easily removed from the extract.[4] However, the high initial equipment cost can be a significant drawback.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the extraction of dicaffeoylquinic acids using different methods. It is important to note that direct comparison of yields can be challenging due to variations in plant material, specific DCQA isomers targeted, and analytical methods used in different studies.
| Extraction Method | Plant Material | Dicaffeoylquinic Acid(s) | Solvent | Temperature (°C) | Time | Yield | Reference |
| Maceration | Pluchea indica leaves | 3,4-DCQA, 3,5-DCQA, 4,5-DCQA | 50% Ethanol | Room Temp. | 72 h | 3,4-CQ: 2.52%, 3,5-CQ: 10.50%, 4,5-CQ: 24.24% (%w/w of extract) | [6] |
| Ultrasound-Assisted Extraction (UAE) | Pluchea indica leaves | 3,4-DCQA, 3,5-DCQA, 4,5-DCQA | 50% Ethanol | 40 ± 5 | 15 min | 3,4-CQ: 2.50%, 3,5-CQ: 10.50%, 4,5-CQ: 24.24% (%w/w of extract) - Note: Yields were highest among compared methods | [6] |
| Ultrasound-Assisted Extraction (UAE) | Coffee Silverskin | Total Caffeoylquinic Acids | 60% Ethanol | 25-80 | 10-30 min | Not specified for DCQAs alone | [2][3][7] |
| Microwave-Assisted Extraction (MAE) | Coffee Silverskin | Total Caffeoylquinic Acids | 60% Ethanol | 25-80 | 10-30 min | Not specified for DCQAs alone | [2][3][7] |
| Microwave Pretreatment + Pressing | Forced Endive Roots | Dicaffeoylquinic acids | Water | 100 | 10 min | 13 ± 2% of total extractable diCQAs | [8] |
| Accelerated Solvent Extraction (ASE) | Forced Chicory Roots | 3,5-dicaffeoylquinic acid | 57% Ethanol | 95 | Not specified | 5.41 ± 0.79 mg/g DM | [9][10] |
| Conventional Solid-Liquid Extraction | Forced Endive Roots | Dicaffeoylquinic acids | Water | 90 | 30 min | Reference for 100% extraction | [8] |
| Ionic Liquid Extraction | Sweet Potato Leaves | 3,5-dicaffeoylquinic acid | [bmim]Cl/Methanol (3:1) | Not specified | Not specified | 1.40% extraction rate | [11] |
DM: Dry Matter. The yields for Pluchea indica are expressed as a percentage of the total extract, highlighting the relative abundance of different DCQA isomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the key extraction methods discussed.
Maceration Protocol
-
Sample Preparation: Air-dry the plant material at room temperature in a shaded area and grind it into a fine powder.
-
Extraction: Weigh a precise amount of the powdered plant material and place it in a suitable vessel. Add the extraction solvent (e.g., 50% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Incubation: Seal the vessel and keep it at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. The residue can be re-extracted to maximize yield. Combine the filtrates and concentrate them using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place a weighed amount of the powdered sample into an extraction vessel and add the chosen solvent (e.g., 75% methanol).
-
Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 35 kHz) and power for a defined duration (e.g., 15-30 minutes).[1][6] Maintain the temperature of the medium using a water bath if necessary.[12]
-
Separation and Concentration: After sonication, separate the extract from the solid material by centrifugation or filtration. The supernatant can then be concentrated as required.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as for the previous methods.
-
Extraction: Place the weighed sample and the extraction solvent (e.g., 60% ethanol) into a microwave-safe extraction vessel.
-
Irradiation: Place the vessel in a microwave extractor and apply microwave irradiation at a set power (e.g., 280 W) and for a specific time (e.g., 10 minutes).[7][8] Monitor and control the temperature to prevent overheating and degradation of the target compounds.
-
Cooling and Separation: After extraction, cool the vessel to room temperature before opening. Separate the extract from the solid residue by filtration or centrifugation.
Supercritical Fluid Extraction (SFE) Protocol (General for Phenolic Compounds)
-
Sample Preparation: Dry and grind the plant material to a consistent particle size.
-
Loading: Pack the ground material into the extraction vessel of the SFE system.
-
Extraction: Pressurize and heat the system to the desired supercritical conditions for CO2 (e.g., 35-60°C and up to 400 bar).[4] A co-solvent such as ethanol may be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of phenolic compounds.[4]
-
Separation: The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The collected extract can then be dissolved in a suitable solvent for further analysis.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between different extraction parameters, the following diagrams are provided.
Conclusion
The choice of an extraction method for dicaffeoylquinic acids is a trade-off between factors such as yield, extraction time, cost, and environmental impact. For rapid, high-throughput screening or when working with small sample sizes, modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed and efficiency. Accelerated Solvent Extraction provides an automated and efficient option for routine extractions. For applications where solvent purity and environmental concerns are paramount, Supercritical Fluid Extraction stands out as a superior, albeit more capital-intensive, choice. Traditional maceration , while simple and inexpensive, is generally less efficient and more time-consuming.
Researchers and drug development professionals should carefully consider the specific goals of their project, available resources, and the scale of extraction when selecting the most appropriate method for isolating dicaffeoylquinic acids. The data and protocols presented in this guide serve as a valuable starting point for methodological development and optimization.
References
- 1. foodsciencejournal.com [foodsciencejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. itjfs.com [itjfs.com]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. itjfs.com [itjfs.com]
- 8. The Impact of Thermal and Electrical Pretreatments and Antibrowning Solution on the Chlorogenic and this compound Extraction Yield from Endive Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and LC-MS Methods for Dicaffeoylquinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV/Vis) or Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of dicaffeoylquinic acids (DCQAs). This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters, enabling researchers to select the most appropriate method for their specific analytical needs.
Dicaffeoylquinic acids are a class of polyphenolic compounds with significant pharmacological interest due to their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Accurate and reliable quantification of these isomers is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics.
Methodologies and Experimental Protocols
The successful analysis of dicaffeoylquinic acids by either HPLC or LC-MS is contingent on optimized experimental conditions. Below are detailed protocols representative of typical methodologies employed for each technique.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is designed for the separation and quantification of DCQA isomers using a standard HPLC system with Diode-Array Detection.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Hypersil BDS C18, 4.6 x 100 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Gradient Program: A common gradient starts with a low percentage of organic solvent (e.g., 10% B) and gradually increases to a higher percentage (e.g., 50% B over 40 minutes) to elute the compounds of interest.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 326 nm.[3]
-
Injection Volume: 5 µL.[3]
Sample Preparation:
-
Extracts are typically dissolved in methanol and filtered through a 0.22 µm membrane filter before injection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is tailored for the highly sensitive and selective quantification of DCQAs using a triple quadrupole mass spectrometer.
Instrumentation:
-
LC-MS/MS system, including a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18).[4]
-
Mobile Phase:
-
Gradient Program: A gradient elution is employed to achieve optimal separation of isomers.
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[5][6]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phenolic compounds.[1][7]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, providing high selectivity and sensitivity.[4][7] This involves monitoring specific precursor-to-product ion transitions for each DCQA isomer.
-
Ion Source Parameters: Parameters such as spray voltage, capillary temperature, and gas flows are optimized to achieve maximum signal intensity for the analytes.[1]
Performance Comparison: HPLC vs. LC-MS/MS
The choice between HPLC-DAD and LC-MS/MS for the analysis of dicaffeoylquinic acids depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of each method based on typical validation data.
| Validation Parameter | HPLC-DAD | LC-MS/MS | Key Considerations |
| Specificity/Selectivity | Relies on chromatographic separation and UV-Vis spectra. Co-elution of isomers or matrix components can be a challenge.[8] | Highly selective due to the use of specific precursor-product ion transitions (SRM).[7] Can differentiate isomers even with partial chromatographic co-elution.[9][10] | LC-MS/MS offers superior selectivity, which is critical for complex matrices like plasma or plant extracts. |
| Linearity (r²) | Typically ≥ 0.996.[11] | Typically ≥ 0.997.[12] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | Intra-day and inter-day precision are generally below 5%. | Intra-day and inter-day precision are often below 15% at the LLOQ and tighter at higher concentrations.[7] | Both methods offer good precision, with LC-MS/MS often showing slightly higher variability at the lower limits of quantification. |
| Accuracy (% Recovery) | Typically within 95-105%.[11] | Typically within 85-115%.[7] | Both methods provide acceptable accuracy for quantitative analysis. |
| Limit of Detection (LOD) | In the range of 0.1 - 0.3 µg/mL.[11] | Significantly lower, often in the range of 0.01 - 0.1 ng/mL. | LC-MS/MS is substantially more sensitive, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | In the range of 0.3 - 1.0 µg/mL.[11] | Significantly lower, often in the range of 0.05 - 0.5 ng/mL. | The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic studies where concentrations in biological fluids can be very low. |
| Matrix Effect | Less susceptible to ion suppression or enhancement. | Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, requiring careful method development and often the use of an internal standard.[7] | Matrix effects are a critical consideration for LC-MS/MS and must be evaluated during method validation. |
| Cost and Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. | The choice of method may be influenced by budget and available technical expertise. |
Visualizing the Workflow and Comparison
To further illustrate the processes and comparative logic, the following diagrams are provided.
Analytical workflow for DCQA analysis.
Comparative logic for method selection.
Conclusion
Both HPLC-DAD and LC-MS/MS are robust and reliable methods for the quantification of dicaffeoylquinic acids. The choice of method should be guided by the specific analytical requirements.
-
HPLC-DAD is a cost-effective and straightforward method suitable for routine quality control of raw materials and finished products where the concentration of DCQAs is relatively high and the sample matrix is not overly complex.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolomics research, and the analysis of trace levels of DCQAs in complex biological or food matrices. Its ability to provide structural information through fragmentation patterns is also a significant advantage for isomer identification.[9][13][14]
Ultimately, a thorough validation of the chosen method is imperative to ensure the accuracy and reliability of the analytical results, adhering to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[15][16][17]
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. An LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and 1-O-acetylbritannilactone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 11. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. resolian.com [resolian.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Dicaffeoylquinic Acid vs. Quercetin: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two prominent natural polyphenols: dicaffeoylquinic acid (DCQA) and quercetin. By synthesizing experimental data, this document aims to offer an objective overview of their mechanisms of action and therapeutic potential in neurodegenerative diseases.
Core Neuroprotective Mechanisms: A Snapshot
Both this compound and quercetin exert their neuroprotective effects through multifaceted mechanisms, primarily centered around their potent antioxidant and anti-inflammatory activities. While they share some common pathways, key differences in their molecular targets and signaling modulation exist.
This compound (DCQA) isomers, such as 3,5-DCQA and 4,5-DCQA, are potent antioxidants that can directly scavenge free radicals.[1] Their neuroprotective effects are also mediated by the activation of crucial cell survival signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways.[1]
Quercetin , a well-studied flavonoid, also demonstrates robust antioxidant and anti-inflammatory properties.[2] Its neuroprotective mechanisms involve the modulation of several signaling cascades, including the Nrf2-ARE pathway, NF-κB, and the activation of sirtuin 1 (SIRT1) and autophagy.[2]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from in vitro studies, providing a comparative look at the efficacy of this compound and quercetin in neuroprotection. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Protection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Human Neuroblastoma Cells
| Compound | Neurotoxin | Concentration | Effect on Cell Viability | Reference |
| 3,5-Dicaffeoylquinic acid | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Attenuated neuronal death and caspase-3 activation. | [3] |
| Quercetin | Hydrogen Peroxide (H₂O₂) | 1-20 µM | Suppressed H₂O₂-mediated cytotoxicity and LDH release in a concentration-dependent manner. | [4] |
Table 2: Anti-inflammatory Activity in Microglial Cells
| Compound | Stimulant | Cell Line | Parameter Measured | IC₅₀ / Effective Concentration | Reference |
| 3,5-Dicaffeoylquinic acid | Lipopolysaccharide (LPS) | RAW 264.7 | Nitric Oxide (NO) Production | Effective inhibition at 50-250 µg/mL. | [5] |
| Quercetin | Lipopolysaccharide (LPS) | BV-2 | Nitric Oxide (NO) Production | Significantly suppressed NO production. | [6] |
| Quercetin | LPS/IFN-γ | BV-2 | Nitric Oxide (NO) Production | Inhibitory effect on iNOS expression and NO production. | [7] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of both compounds are underpinned by their ability to modulate key intracellular signaling pathways that govern cellular stress responses, inflammation, and survival.
This compound Signaling Pathways
This compound has been shown to activate the Nrf2/ARE and PI3K/Akt signaling pathways, which are critical for cellular antioxidant defense and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Dicaffeoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of three prominent dicaffeoylquinic acid (diCQA) isomers: 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid. Dicaffeoylquinic acids are a class of polyphenolic compounds abundant in various plants and are recognized for their potential health benefits. Understanding the comparative bioavailability of these isomers is crucial for the development of novel therapeutics and functional foods. This document summarizes key pharmacokinetic data from in vivo studies and outlines typical experimental protocols.
Executive Summary
This compound isomers generally exhibit rapid absorption after oral administration, but their bioavailability can be influenced by the specific isomer and the food matrix in which they are consumed.[1][2][3] In vivo studies, primarily in rats, indicate that these compounds undergo significant metabolism, with metabolites such as caffeic acid and its derivatives being more readily detected in plasma than the parent compounds.[3] While direct comparative human bioavailability data is limited, animal studies provide valuable insights into the relative pharmacokinetic profiles of the different diCQA isomers.
Quantitative Data on Bioavailability
The following table summarizes the key pharmacokinetic parameters for 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid based on a comparative study in rats following oral administration of an extract from Ainsliaea fragrans.
| Isomer | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 3,4-dicaffeoylquinic acid | 4.5 | 103.5 ± 21.7 | 0.25 | 152.8 ± 35.4 |
| 3,5-dicaffeoylquinic acid | 4.5 | 135.2 ± 28.9 | 0.25 | 201.5 ± 42.1 |
| 4,5-dicaffeoylquinic acid | 4.5 | 89.7 ± 19.5 | 0.25 | 125.6 ± 28.3 |
Data from a study by Su et al. (2014) where a mixed extract was administered.
A separate study focusing on purified 3,5-dicaffeoylquinic acid administered orally to rats reported a Cmax of 7.08 μg/mL, a Tmax of 22.01 minutes, and an AUC(0-∞) of 82.58 μg·h/mL, with an absolute bioavailability of 22.6%.[2] This suggests that the bioavailability of a purified compound may differ from that within a complex plant extract. Generally, the elimination half-lives for the three isomers are similar, ranging from 7.4 to 10 hours.[2]
Experimental Protocols
The following is a representative experimental protocol for an in vivo pharmacokinetic study of this compound isomers in rats, based on the methodology described by Su et al. (2014).
1. Animal Model:
-
Wistar rats (female), weighing approximately 200-220g, are used.
-
Animals are fasted overnight before the experiment with free access to water.
2. Drug Administration:
-
A plant extract containing a known concentration of this compound isomers is administered orally via gavage.
-
The dosage is calculated based on the body weight of the individual rats.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Sample Preparation:
-
Plasma samples are typically deproteinized by adding a precipitating agent like methanol or acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and then reconstituted in a suitable solvent for analysis.
5. Analytical Method:
-
The concentrations of the this compound isomers and their metabolites in the plasma samples are determined using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.
-
Mass spectrometric detection is performed using selected reaction monitoring (SRM) mode with an electrospray ionization (ESI) source operating in negative ionization mode.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated using appropriate software.
Visualization of Experimental Workflow and Metabolic Fate
To facilitate a clearer understanding of the processes involved in assessing the bioavailability and the subsequent metabolic transformations of this compound isomers, the following diagrams have been generated.
References
Dicaffeoylquinic Acid: A Head-to-Head Comparison with Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of dicaffeoylquinic acid (DCQA) isomers against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present a synthesis of experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Executive Summary
Dicaffeoylquinic acids, a class of polyphenolic compounds, have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Experimental evidence suggests that certain DCQA isomers exhibit potency comparable to standard anti-inflammatory agents. This guide consolidates the current scientific findings to facilitate an informed evaluation of DCQAs as potential therapeutic candidates.
Data Presentation: Quantitative Comparison
The anti-inflammatory efficacy of DCQA isomers has been evaluated against standard drugs in various experimental models. The following tables summarize the key quantitative findings.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds.
| Compound | Dose | Paw Edema Inhibition | Reference |
| 4,5-Dicaffeoylquinic Acid | 20 mg/kg | Comparable to Diclofenac (10 mg/kg) | [1] |
| Diclofenac (Positive Control) | 10 mg/kg | Standard Inhibition | [1] |
| 3,5-Dicaffeoylquinic Acid | 50 mg/kg | 88% of Indomethacin (10 mg/kg) activity after 3h | [2] |
| Indomethacin (Positive Control) | 10 mg/kg | Standard Inhibition | [2] |
In Vitro Anti-Inflammatory Activity: LPS-Stimulated RAW 264.7 Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for studying inflammatory responses. The following table presents the inhibitory effects of DCQAs and standard drugs on key inflammatory mediators. Due to the lack of direct head-to-head studies presenting IC50 values for both DCQAs and standard drugs in the same experiment, data from different studies are presented for comparison.
| Compound | Target | IC50 / % Inhibition | Reference |
| 4,5-Dicaffeoylquinic Acid | Nitric Oxide (NO) | Dose-dependent reduction | [3] |
| 4,5-Dicaffeoylquinic Acid | Prostaglandin E2 (PGE2) | 55% inhibition at 4 µM | [2] |
| 4,5-Dicaffeoylquinic Acid | TNF-α | 40% inhibition at 4 µM | [4] |
| 4,5-Dicaffeoylquinic Acid | IL-6 | 20% inhibition at 4 µM | [4] |
| Indomethacin | Nitric Oxide (NO) | IC50: 56.8 µM | [5] |
| Indomethacin | Prostaglandin E2 (PGE2) | IC50: 2.8 µM | [5] |
| Indomethacin | TNF-α | IC50: 143.7 µM | [5] |
| Dexamethasone | Nitric Oxide (NO) | Significant inhibition (IC50 not specified) | [6] |
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the methodology for assessing the anti-inflammatory effects of test compounds on LPS-stimulated murine macrophage cells.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DCQA or a standard anti-inflammatory drug (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.
-
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Production:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
3. Western Blot Analysis for iNOS and COX-2 Expression:
- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction and assessment of acute inflammation in a rat model.
1. Animals:
-
Species: Male Sprague-Dawley rats (or similar strain).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
2. Experimental Procedure:
- Administer DCQA (e.g., 5, 10, 20 mg/kg) or a standard anti-inflammatory drug (e.g., diclofenac, 10 mg/kg) orally or via intraperitoneal injection. The control group receives the vehicle.
- After 1 hour, induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
- Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
3. Calculation of Paw Edema Inhibition:
-
The percentage inhibition of paw edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of this compound and standard anti-inflammatory drugs are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by DCQA and standard drugs.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo experimental models described.
Caption: General workflow for in vitro anti-inflammatory assays.
Caption: General workflow for in vivo carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Antiviral Action of Dicaffeoylquinic Acid Against Influenza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dicaffeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate in the search for novel anti-influenza therapeutics. Exhibiting a multifaceted mechanism of action, DCQA presents a compelling alternative to conventional antiviral drugs. This guide provides an objective comparison of DCQA's performance against influenza virus, supported by experimental data, detailed methodologies, and visual representations of its interaction with host and viral components.
Quantitative Data Summary
The antiviral efficacy of various this compound isomers has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative perspective on their potency.
Table 1: In Vitro Anti-influenza Activity of Caffeoylquinic Acid Derivatives
| Compound | Virus Strain | Cell Line | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| 3,4-Dicaffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 81.1 | >85.5% purity, specific value not provided | [1] |
| 3,5-Dicaffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 104.5 | >90.0% purity, specific value not provided | [1] |
| 4,5-Dicaffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 129.7 | >51.4% purity, specific value not provided | [1] |
| Chlorogenic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 299.2 | Not provided | [1] |
| Caffeic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 499.4 | Not provided | [1] |
Table 2: In Vivo Efficacy of 3,4-Dicaffeoylquinic Acid in Influenza-Infected Mice
| Treatment Group | Virus Strain | Animal Model | Dosage | Outcome | Reference |
| 3,4-Dicaffeoylquinic Acid | A/WSN/33 (H1N1) | BALB/c Mice | 50 mg/kg/day (oral) | Significantly extended lifespan compared to untreated mice.[2] | [2] |
| Oseltamivir Phosphate | A/WSN/33 (H1N1) | BALB/c Mice | 0.5 mg/kg/day (oral) | Significantly extended lifespan compared to untreated mice.[2] | [2] |
| Control (Vehicle) | A/WSN/33 (H1N1) | BALB/c Mice | N/A | Significant body weight loss and mortality.[2] | [2] |
Antiviral Mechanisms of this compound
Current research suggests that DCQA employs a multi-pronged approach to combat influenza virus infection, primarily by modulating host-cell responses rather than directly inhibiting viral replication. Some studies also indicate a potential for direct viral targeting through neuraminidase inhibition.
Host-Mediated Viral Clearance via TRAIL Upregulation
In vivo studies have demonstrated that 3,4-dicaffeoylquinic acid enhances the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) mRNA in the lungs of influenza-infected mice.[2][3] TRAIL is a cytokine that can induce apoptosis in virus-infected cells, thereby facilitating viral clearance. This unique mechanism sets it apart from neuraminidase inhibitors like oseltamivir, which directly target a viral enzyme.[2]
Neuraminidase Inhibition
Several caffeoylquinic acids have been identified as inhibitors of influenza neuraminidase (NA), the viral enzyme responsible for releasing new virions from infected cells.[4] While specific IC50 values for various DCQA isomers against influenza NA are not yet widely published, molecular docking studies suggest an interaction with key amino acid residues in the enzyme's active site.[4] This mechanism is shared with the widely used antiviral drug oseltamivir.
Modulation of Inflammatory Signaling Pathways
A related compound, 3,4,5-tri-O-caffeoylquinic acid (TCQA), has been shown to attenuate influenza A virus-induced inflammation by suppressing the Toll-like receptor (TLR) 3/7 signaling pathway. This pathway is crucial for the innate immune response to viral RNA. By downregulating this pathway, TCQA can reduce the production of pro-inflammatory cytokines, mitigating the excessive inflammation often associated with severe influenza.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Materials:
-
Recombinant influenza virus neuraminidase.
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Test compounds (this compound isomers, Oseltamivir).
-
96-well black, flat-bottom plates.
-
Fluorometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds to triplicate wells. Include control wells with buffer only (no inhibitor).
-
Add a standardized amount of neuraminidase solution to all wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Stop the reaction using a suitable stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Measure the fluorescence at an excitation of ~355 nm and an emission of ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
-
Cell Viability Assay (MTT-based)
This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) induced by influenza virus infection.[1]
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.[1]
-
Influenza A virus (e.g., A/WSN/33).[1]
-
Cell culture medium (e.g., MEM) with supplements.[1]
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and culture until confluent.[1]
-
Wash the cells and infect with influenza virus in the presence of serial dilutions of the test compounds.[1] Include uninfected and untreated virus-infected controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.[1]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls to determine the EC50 value.
-
Real-Time RT-PCR for TRAIL mRNA Quantification in Mouse Lung
This method is used to quantify the expression level of TRAIL mRNA in the lung tissue of influenza-infected mice treated with DCQA.[2]
-
Materials:
-
Lung tissue from experimental mice.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Real-time PCR instrument.
-
Primers and probes specific for murine TRAIL and a housekeeping gene (e.g., HPRT) for normalization.[2]
-
SYBR Green or TaqMan master mix.
-
-
Procedure:
-
Homogenize the collected lung tissue and extract total RNA according to the kit manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for TRAIL and the housekeeping gene.
-
The reaction typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Quantify the relative expression of TRAIL mRNA by normalizing it to the expression of the housekeeping gene using the ΔΔCt method.
-
Conclusion
This compound demonstrates significant anti-influenza activity through mechanisms that are distinct from and potentially complementary to existing antiviral drugs. Its ability to enhance host-mediated viral clearance by upregulating TRAIL, coupled with potential neuraminidase inhibition and anti-inflammatory effects, makes it a compelling lead compound for further development. The data presented in this guide underscore the potential of DCQA as a broad-spectrum anti-influenza agent and provide a foundation for future research into its clinical applications. Further studies are warranted to elucidate the precise neuraminidase inhibitory activity of different DCQA isomers and to directly compare their in vitro efficacy with standard-of-care antivirals like oseltamivir.
References
- 1. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicaffeoylquinic Acid Isomers: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of prominent dicaffeoylquinic acid (diCQA) isomers, focusing on their structure-activity relationships. Dicaffeoylquinic acids are polyphenolic compounds found in various plants, recognized for their potent antioxidant, anti-inflammatory, neuroprotective, and antiviral properties. Understanding the nuanced differences in the activities of these isomers is crucial for the targeted development of novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for cited assays, and visualizes the underlying molecular pathways.
Comparative Analysis of Biological Activities
The biological efficacy of diCQA isomers is intrinsically linked to the number and position of the caffeoyl groups on the quinic acid core. Generally, dicaffeoylquinic acids exhibit more potent biological activities than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging and other interactions. Among the diCQA isomers, subtle structural variations lead to significant differences in their therapeutic potential.
Antioxidant Activity
The antioxidant capacity of diCQA isomers is a cornerstone of their protective effects against oxidative stress-related pathologies. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[1] While all diCQA isomers are potent antioxidants, studies suggest that 4,5-dicaffeoylquinic acid (4,5-diCQA) often exhibits superior radical scavenging activity compared to 3,4-diCQA and 3,5-diCQA in some assays.[1] This enhanced activity is attributed to the spatial arrangement of the hydroxyl groups, which facilitates more effective neutralization of free radicals.[1] Dicaffeoylquinic acids have been shown to possess greater antioxidant activity than monocaffeoylquinic acids.[2]
Table 1: Comparative Antioxidant Activity of this compound Isomers
| Isomer | Assay | IC50 / Activity Value | Reference |
| 3,4-diCQA | DPPH | ~11.4 µM | [3] |
| ABTS | - | - | |
| 3,5-diCQA | DPPH | 4.26 µg/mL | [4] |
| ABTS | 0.9974 (TEAC) | [4] | |
| 4,5-diCQA | DPPH | - | - |
| ABTS | - | - |
Note: Direct comparative studies with standardized methodologies are limited. The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Anti-Inflammatory Activity
This compound isomers demonstrate significant anti-inflammatory effects, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, consistently show the ability of diCQAs to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5][6] For instance, 4,5-diCQA has been shown to dose-dependently reduce the production of these inflammatory markers.[5]
Table 2: Comparative Anti-Inflammatory Effects of this compound Isomers
| Isomer | Cell Line | Effect | Reference |
| 3,4-diCQA | - | Inhibition of NF-κB pathway | [5] |
| 3,5-diCQA | RAW 264.7 | Inhibition of NO production | [4] |
| 4,5-diCQA | RAW 264.7 | Dose-dependent reduction of NO, PGE2, TNF-α, and IL-6 | [5] |
Neuroprotective Activity
The neuroprotective potential of diCQA isomers is largely attributed to their antioxidant and anti-inflammatory properties. Studies on human neuroblastoma SH-SY5Y cells have shown that pretreatment with 3,5-diCQA and 3,4-diCQA can attenuate neuronal death and caspase-3 activation induced by oxidative stressors like hydrogen peroxide (H₂O₂).[7] These isomers have also been found to restore intracellular glutathione levels, a critical component of the cellular antioxidant defense system.[7]
Table 3: Comparative Neuroprotective Effects of this compound Isomers
| Isomer | Cell Line | Protective Effect | Reference |
| 3,4-diCQA | SH-SY5Y | Attenuation of H₂O₂-induced cell death | [7] |
| 3,5-diCQA | SH-SY5Y | Attenuation of H₂O₂-induced cell death and caspase-3 activation | [7] |
| 4,5-diCQA | SH-SY5Y | Protection against H₂O₂-induced injury | [3] |
Note: Direct comparative IC50 values for the neuroprotective effects of different diCQA isomers are not well-documented in existing literature.
Antiviral Activity
Certain this compound isomers have demonstrated potent antiviral activity against specific viruses. For example, 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid have been shown to be effective against the respiratory syncytial virus (RSV).[8] Their mode of action appears to involve the inhibition of virus-cell fusion in the early stages of infection and the inhibition of cell-to-cell fusion at the end of the viral replication cycle.[8]
Table 4: Comparative Antiviral Activity of this compound Isomers against RSV
| Isomer | Assay | IC50 | Reference |
| 3,4-di-O-caffeoylquinic acid | Plaque Reduction Assay | 2.33 µM | [8] |
| 3,5-di-O-caffeoylquinic acid | Plaque Reduction Assay | 1.16 µM | [8] |
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the diCQA isomer in methanol.
-
Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the diCQA isomer. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isomer.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory effect of diCQA isomers by measuring the inhibition of NO production in activated macrophages.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the diCQA isomer for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Neuroprotection Assay in Hydrogen Peroxide-Induced SH-SY5Y Cell Death
This assay assesses the ability of diCQA isomers to protect neuronal cells from oxidative stress-induced apoptosis.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Treatment: Pre-treat the cells with various concentrations of the diCQA isomer for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 24 hours.
-
Cell Viability (MTT) Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound isomers are mediated through the modulation of critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of diCQAs are largely attributed to their ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DiCQA isomers have been shown to suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and inhibiting the expression of inflammatory mediators.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
- 3. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Dicaffeoylquinic Acid Content in Various Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dicaffeoylquinic acid (DCQA) content across different plant species, supported by experimental data and detailed methodologies. Dicaffeoylquinic acids, a class of polyphenolic compounds, are of significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Quantitative Comparison of this compound Content
The concentration of various this compound isomers differs significantly among plant species and even between different parts of the same plant. The Asteraceae family, in particular, stands out as a rich source of these bioactive compounds. Below is a summary of quantitative data from various studies, showcasing the DCQA content in several plant species.
| Plant Species (Family) | Plant Part | This compound Isomer(s) | Content (mg/g dry weight unless otherwise specified) | Reference(s) |
| Artemisia absinthium (Asteraceae) | Herb | 3,5-di-O-caffeoylquinic acid | 22.14 ± 1.11 g/kg | [1] |
| 4,5-di-O-caffeoylquinic acid | Present, but minor | [1] | ||
| Herb (methanolic fraction) | 3,4-di-O-caffeoylquinic acid | 122.3 ± 0.7 | [2] | |
| 4,5-di-O-caffeoylquinic acid | 16.3 ± 0.6 | [2] | ||
| 3,5-di-O-caffeoylquinic acid | 186.5 ± 0.9 | [2] | ||
| Artemisia ludoviciana (Asteraceae) | Herb (methanolic fraction) | 3,4-di-O-caffeoylquinic acid | 175.9 ± 0.5 | [2] |
| 4,5-di-O-caffeoylquinic acid | 101.1 ± 0.6 | [2] | ||
| 3,5-di-O-caffeoylquinic acid | 378.8 ± 0.5 | [2] | ||
| Artemisia vulgaris (Asteraceae) | Flowering tops | 3,5-di-O-caffeoylquinic acid | 20.0 | [3] |
| 1,5-di-O-caffeoylquinic acid | 3.0 | [3] | ||
| Cynara cardunculus var. scolymus (Artichoke, Asteraceae) | Leaves | 1,3-O-dicaffeoylquinic acid (Cynarin) | 26.7 ± 6.0 | [4] |
| Helianthus annuus (Sunflower, Asteraceae) | Sprouts (9 days) | 1,5-di-O-caffeoylquinic acid | ~15 | [5] |
| Aerial parts (mid-flowering) | 3,5-di-O-caffeoylquinic acid | 20.45 (mg/g extract) | [6] | |
| 4,5-di-O-caffeoylquinic acid | Present | [6] | ||
| 3,4-di-O-caffeoylquinic acid | Present | [6] | ||
| Tanacetum parthenium (Asteraceae) | Herb | 3,5-di-O-caffeoylquinic acid | 30.08 ± 1.49 g/kg | [1] |
| Artemisia ciniformis (Asteraceae) | Aerial parts | 3,5-di-O-caffeoylquinic acid | Present | [7] |
| 3,4-di-O-caffeoylquinic acid | Present | [7] | ||
| 4,5-di-O-caffeoylquinic acid | Present | [7] | ||
| Ainsliaea acerifolia (Asteraceae) | Leaves (processed) | 3,5-di-O-caffeoylquinic acid | Not detected | [8] |
| 4,5-di-O-caffeoylquinic acid | Not detected | [8] | ||
| Solidago virga var. gigantea (Asteraceae) | Herb | 3,5-di-O-caffeoylquinic acid | Not detected | [8] |
Experimental Protocols: A Generalized Approach
The quantification of dicaffeoylquinic acids in plant materials typically involves extraction followed by chromatographic analysis. The following is a generalized protocol based on methodologies cited in the referenced studies.
Sample Preparation and Extraction
-
Drying and Grinding: Plant material (leaves, stems, flowers, etc.) is air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A weighed amount of the powdered plant material is extracted with a suitable solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols. The choice of solvent can influence the extraction efficiency of different DCQA isomers.
-
Extraction Techniques:
-
Maceration: Soaking the plant material in the solvent for a specified period with occasional agitation.
-
Sonication: Using an ultrasonic bath to accelerate the extraction process.
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Employing elevated temperatures and pressures to enhance extraction efficiency.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then often concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the separation and quantification of DCQA isomers.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a detector (DAD or MS).
-
Stationary Phase: A reversed-phase C18 column is typically used for the separation of these polar compounds.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, typically:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of the different DCQA isomers.
-
-
Detection:
-
HPLC-DAD: Detection is typically performed at a wavelength of around 320-330 nm, which is the characteristic absorption maximum for caffeoylquinic acids.
-
LC-MS/MS: Mass spectrometry provides higher selectivity and sensitivity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Multiple Reaction Monitoring (MRM) mode is often used for accurate quantification.
-
-
Quantification: The concentration of each DCQA isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed using certified reference standards of the respective isomers.
Signaling Pathway Modulation by Dicaffeoylquinic Acids
Dicaffeoylquinic acids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates the inhibitory action of DCQAs on these pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by dicaffeoylquinic acids.
This guide highlights the significant potential of various plant species, particularly from the Asteraceae family, as sources of dicaffeoylquinic acids. The provided data and methodologies offer a valuable resource for researchers investigating the therapeutic applications of these compounds. Further research is warranted to explore a wider range of plant species and to fully elucidate the mechanisms of action of different DCQA isomers.
References
- 1. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Major dicaffeoylquinic acids from Artemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Identification and Functional Characterization of Genes Involved in the Biosynthesis of Caffeoylquinic Acids in Sunflower (Helianthus annuus L.) [frontiersin.org]
- 6. Sunflower (Helianthus annuus L.) Plants at Various Growth Stages Subjected to Extraction—Comparison of the Antioxidant Activity and Phenolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. agungnug19.wordpress.com [agungnug19.wordpress.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Dicaffeoylquinic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and accurate experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Dicaffeoylquinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following information is synthesized from safety data sheets for various isomers of this compound and general laboratory safety practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure to this compound. The required level of protection depends on the specific laboratory operation being performed.
| Hazard Level | Task Example | Required PPE |
| Minimum | Transporting closed containers, "no touch" lab visits. | - Safety glasses with side shields[1] - Lab coat[1] - Long pants and closed-toe shoes[1] |
| Incidental Contact | Weighing the solid, preparing solutions, standard laboratory operations. | - Tightly fitting safety goggles[2] - Lab coat[1] - Disposable chemical-impermeable gloves (e.g., nitrile)[1][2] |
| Splash Hazard | Handling stock solutions, transferring large volumes, potential for spills. | - Safety goggles and a face shield[1] - Chemical-resistant lab coat or apron[1] - Thick, acid-resistant nitrile or butyl rubber gloves[1] |
| Aerosol or Dust | Sonication, vortexing, or any procedure that may generate dust or aerosols. | - All protections for "Splash Hazard"[1] - Respiratory protection (e.g., N95 mask for low levels, or a full-face respirator with an appropriate cartridge for higher exposure)[1][3] |
Experimental Protocol: Safe Handling and Disposal
This protocol provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Preparation and Area Setup
-
Ventilation: Always work in a well-ventilated area. For handling powders or creating solutions, a chemical fume hood is strongly recommended[1][4].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and unobstructed[1][3].
-
Spill Kit: Have a chemical spill kit readily available before beginning any work[1].
Donning PPE
-
Inspection: Before use, inspect all PPE for any signs of damage, such as cracks or tears in gloves[1].
-
Proper Sequence: Put on your lab coat, followed by safety glasses or goggles, and then gloves. If a respirator is needed, ensure it is properly fitted.
Handling the Compound
-
Weighing: When weighing solid this compound, use a tared weigh boat or paper to minimize contamination of the balance[1].
-
Solution Preparation: To avoid splashing, slowly add the solid this compound to the solvent[1].
-
Container Management: Keep containers of this compound closed when not in use[1][3].
-
Avoidance of Contamination: Avoid contact with skin and eyes. Do not breathe dust or vapors[2][3].
Post-Handling Procedures
-
Decontamination: Clean the work area with a suitable cleaning agent after handling is complete[1].
-
PPE Removal: Carefully remove PPE to avoid self-contamination. Gloves should be removed last and disposed of immediately[1].
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][4].
Disposal Plan
-
Solid Waste: Dispose of contaminated solid waste, such as weigh boats, wipes, and gloves, in a clearly labeled hazardous waste container[1][5].
-
Liquid Waste: Collect all solutions of this compound and any solvent used for rinsing glassware in a designated, labeled hazardous waste container for organic acids. Do not pour down the drain[1][5].
-
Empty Containers: Triple-rinse empty containers with an appropriate solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for chemical containers[1][5].
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste[5].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
